4-Phenylbutanamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-98-0 | |
| Record name | 1199-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENYLBUTYRAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenylbutanamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Phenylbutanamide. While the biological activity of the core compound is not extensively documented, this guide also explores the therapeutic relevance of its derivatives, offering insights for drug discovery and development.
Chemical Properties and Structure
This compound is a chemical compound with a molecular structure that combines a hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃NO[1]
-
SMILES: C1=CC=C(C=C1)CCCC(=O)N
-
InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N[1]
The structure consists of a benzene (B151609) ring linked to a butanamide chain at the fourth carbon position.
Physicochemical Properties:
Quantitative experimental data for several physical properties of this compound, such as its melting point, boiling point, and density, are not consistently reported in publicly available literature. The compound is generally described as a crystalline solid at room temperature. It exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2]
| Property | Value | Reference |
| Molecular Weight | 163.22 g/mol | [1] |
| Exact Mass | 163.099714038 Da | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through the amidation of its corresponding carboxylic acid, 4-phenylbutanoic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849).
Protocol: Synthesis from 4-Phenylbutanoic Acid
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Aqueous ammonia (NH₄OH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
DCM for extraction
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of 4-Phenylbutanoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled solution with vigorous stirring. The amide product will precipitate as a white solid.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure amide.
Spectroscopic Data
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl H | ~7.20-7.35 | Multiplet | 5H |
| -CH₂-Ph | ~2.65 | Triplet | 2H |
| -CH₂-C=O | ~2.25 | Triplet | 2H |
| -CH₂- (central) | ~1.95 | Quintet | 2H |
| -NH₂ | ~5.5-6.5 | Broad Singlet | 2H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 |
| Phenyl C (quaternary) | ~141 |
| Phenyl CH | ~128.5 (para), ~128.4 (ortho), ~126 (meta) |
| -CH₂-Ph | ~35 |
| -CH₂-C=O | ~36 |
| -CH₂- (central) | ~27 |
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amide) | 3350-3180 | Strong, broad (two bands for primary amide) |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong, sharp |
| N-H Bend (Amide II) | ~1640 | Medium |
| C-C Stretch (Aromatic) | 1600-1450 | Medium to weak |
Biological Activity and Signaling Pathways of Derivatives
There is limited information regarding the specific biological activities or signaling pathway interactions of this compound. However, its derivatives have been investigated for their therapeutic potential, highlighting the value of the this compound scaffold in drug development.
For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).
LPS-TLR4 Signaling Pathway:
LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This recognition initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with this pathway, thereby reducing the inflammatory response.
This demonstrates the potential of the this compound core structure as a starting point for the design and synthesis of novel therapeutic agents. Further research into this and other derivatives could uncover new biological activities and mechanisms of action.
References
An In-depth Technical Guide on the Synthesis of 4-Phenylbutanamide from 4-Phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for converting 4-phenylbutanoic acid to 4-phenylbutanamide. The document details various methodologies, including direct catalytic amidation and classical activation methods, to assist researchers in selecting the most suitable protocol for their specific needs.
Introduction
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. This compound, a simple amide derivative of 4-phenylbutanoic acid, serves as a valuable building block and intermediate in medicinal chemistry. This guide explores the most common and effective methods for its synthesis, providing detailed experimental protocols and comparative data. The primary approaches discussed are:
-
Two-Step Synthesis via Acid Chloride Intermediate: A robust and widely used method involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amination.
-
Direct Catalytic Amidation: An atom-economical approach that avoids stoichiometric activating agents by employing a catalyst to directly couple the carboxylic acid with an amine source.
-
Amidation using Coupling Agents: A mild and efficient method, prevalent in peptide synthesis, that utilizes coupling reagents to facilitate the formation of the amide bond.
Synthetic Methodologies and Experimental Protocols
This section provides a detailed examination of the different synthetic strategies, complete with experimental procedures adapted from established literature.
Two-Step Synthesis via 4-Phenylbutanoyl Chloride
This classic two-step approach first activates the carboxylic acid by converting it to the corresponding acyl chloride, which is then reacted with ammonia (B1221849) to yield the desired amide.
Step 1: Synthesis of 4-Phenylbutanoyl Chloride
The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride can also be used.[1]
Experimental Protocol:
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add 4-phenylbutanoic acid (1.64 g, 10.0 mmol).
-
Under an inert atmosphere, add anhydrous dichloromethane (B109758) (20 mL) followed by a catalytic amount of N,N-dimethylformamide (20 µL).
-
Stir the solution at room temperature (20 °C).
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the reaction mixture. Immediate gas evolution (SO₂ and HCl) will be observed.
-
Stir the reaction mixture for 2 hours at ambient temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to afford crude 4-phenylbutanoyl chloride as a yellow oil, which can be used in the next step without further purification.[2]
Step 2: Synthesis of this compound from 4-Phenylbutanoyl Chloride
The crude 4-phenylbutanoyl chloride is then reacted with an excess of aqueous ammonia to form the primary amide.
Experimental Protocol:
-
Cool a flask containing a concentrated aqueous solution of ammonia (e.g., 28-30%, 5-10 equivalents) in an ice bath.
-
Dissolve the crude 4-phenylbutanoyl chloride (from Step 1) in a minimal amount of a water-miscible inert solvent like tetrahydrofuran (B95107) (THF) or dioxane.
-
Add the solution of the acid chloride dropwise to the cold, stirred ammonia solution.
-
A precipitate of this compound should form immediately.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Direct Catalytic Amidation
Direct amidation methods offer a more environmentally friendly and atom-economical alternative to traditional methods by avoiding stoichiometric waste.
Boric acid is an inexpensive, readily available, and green catalyst for the direct formation of amides from carboxylic acids and amines. The reaction typically requires heating to drive off the water formed.
Experimental Protocol (Adapted for Ammonia):
-
In a sealed reaction vessel, combine 4-phenylbutanoic acid (1.0 equiv), boric acid (0.1 equiv), and a source of ammonia such as ammonium (B1175870) chloride (1.5 equiv) or a solution of ammonia in a suitable high-boiling solvent.
-
Alternatively, urea (B33335) (0.5-1.0 equiv) can be used as a solid source of ammonia upon heating.[3][4]
-
Heat the mixture at a temperature sufficient to promote the reaction and remove water, typically between 100-160 °C, with stirring. The use of a Dean-Stark trap can be effective if a solvent like toluene (B28343) or xylene is used.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and a dilute aqueous base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Zirconium (IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the direct amidation of non-activated carboxylic acids and amines.[5]
Experimental Protocol (General Procedure):
-
To a reaction tube, add 4-phenylbutanoic acid (1.0 equiv), the amine source (e.g., an ammonium salt or a protected amine, 1.2 equiv), and ZrCl₄ (10-20 mol%).
-
Add a suitable solvent, such as toluene or xylene.
-
Seal the tube and heat the reaction mixture with stirring at a temperature ranging from 110 °C to 150 °C.
-
After the reaction is complete (as monitored by an appropriate analytical technique), cool the mixture to room temperature.
-
Perform an aqueous workup as described in the boric acid protocol to isolate the crude product.
-
Purify the product as necessary.
Amidation using Coupling Agents
Peptide coupling agents are highly efficient for forming amide bonds under mild conditions. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt).[6] Ammonium chloride can serve as the ammonia source.
Experimental Protocol:
-
Dissolve 4-phenylbutanoic acid (1.0 equiv) in a suitable aprotic solvent such as DMF or dichloromethane (DCM).
-
Add HOBt (1.2 equiv) and EDC hydrochloride (1.2 equiv) to the solution and stir at 0 °C for 10-15 minutes to form the active ester.
-
Add ammonium chloride (NH₄Cl, 2.0 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (3.0 equiv) to liberate ammonia in situ.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Data Presentation
The following table summarizes the typical reaction conditions and yields for the described synthetic methods. Note that yields are highly dependent on the specific reaction conditions and purification methods.
| Method | Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| Acid Chloride | 1. SOCl₂, cat. DMF2. aq. NH₃ | 1. DCM2. Water/THF | 1. RT2. 0 °C to RT | >90% (for step 1) | [1] |
| Boric Acid | Boric Acid, NH₄Cl | Toluene or neat | 100-160 °C | Good to Excellent | [7] |
| Urea Method | Urea, Mg(NO₃)₂ | Octane | 110-120 °C | 80-97% | [3][4] |
| EDC/HOBt | EDC·HCl, HOBt, NH₄Cl, DIPEA | DMF or DCM | 0 °C to RT | Good to Excellent | [6] |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic procedures.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Workflow for the direct catalytic amidation of 4-phenylbutanoic acid.
Caption: Workflow for the synthesis of this compound using coupling agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]
- 3. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 4-Phenylbutanamide and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-phenylbutanamide represent a versatile class of small molecules with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the significant biological effects exhibited by these compounds, with a primary focus on their roles as histone deacetylase (HDAC) inhibitors, anticonvulsants, and anti-inflammatory agents. This document details the quantitative biological data, in-depth experimental protocols for key assays, and the underlying signaling pathways, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Core Biological Activities
The structural scaffold of this compound has been extensively modified to generate analogs with potent and often selective biological activities. The primary areas of investigation include oncology, neurology, and immunology.
Histone Deacetylase (HDAC) Inhibition
A significant number of this compound analogs have been identified as inhibitors of histone deacetylases, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDACs is implicated in various cancers, making them a key therapeutic target.
One notable analog, N-(4-chlorophenyl)-4-phenylbutanamide , has been identified as a selective inhibitor of HDAC6.[1] Inhibition of HDAC6 by this compound leads to anti-proliferative effects in various cancer cell lines.[1][2]
Quantitative Data: HDAC6 Inhibition and Anti-proliferative Activity
| Compound | Target | Assay | IC50 Value | Cell Line | Cancer Type | Reference |
| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Fluorometric Assay | - | - | - | [1][2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 72.6 µM | HeLa | Cervical Cancer | [1][2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 16.5 µM | THP-1 | Acute Myeloid Leukemia | [1][2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 79.29 µM | HMC | Human Mast Leukemia | [1][2] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Proliferation | MTT Assay | 101 µM | Kasumi | Chronic Myelogenous Leukemia | [1][2] |
Signaling Pathway: HDAC Inhibition
HDAC inhibitors function by preventing the removal of acetyl groups from lysine (B10760008) residues on histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Caption: Mechanism of action for this compound analogs as HDAC inhibitors.
Anticonvulsant Activity
Several N-phenylbutanamide derivatives have demonstrated significant anticonvulsant properties in preclinical models. These compounds are effective against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), suggesting potential therapeutic applications in epilepsy.
Quantitative Data: Anticonvulsant Activity
| Compound | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) | Reference |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | MES | 40.96 | >300 | >7.32 | |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | scPTZ | 85.16 | >300 | >3.52 | |
| Novel N-phenylbutanamide derivative | KCNQ Activation | - | - | - |
A key mechanism underlying the anticonvulsant effects of some N-phenylbutanamide derivatives is their action as openers of KCNQ (Kv7) voltage-gated potassium channels.[3] Activation of these channels helps to stabilize the neuronal membrane potential and reduce hyperexcitability.[3]
Proposed Signaling Pathway: KCNQ Channel Opening
Caption: Proposed mechanism for the anticonvulsant activity of N-phenylbutanamide derivatives.
Anti-inflammatory Activity
Certain 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives have been shown to possess potent anti-inflammatory properties. These compounds effectively suppress the expression of pro-inflammatory cytokines, such as IL-1β and IL-6, induced by lipopolysaccharide (LPS).
Quantitative Data: Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | In Vitro Model | Reference |
| 4d (intermediate) | IL-6 mRNA Inhibition | 6.04 x 10⁻⁵ | LPS-stimulated HaCaT cells | |
| 5c | IL-6 mRNA Inhibition | 1.64 | LPS-stimulated HaCaT cells | |
| 5d | IL-6 mRNA Inhibition | 3.27 x 10⁻² | LPS-stimulated HaCaT cells |
Signaling Pathway: Inhibition of LPS-Induced Inflammation
The anti-inflammatory effects of these butanamide derivatives are attributed to their interference with the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting this pathway, they prevent the activation of downstream transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory genes.
Caption: Inhibition of the LPS-TLR4 signaling cascade by butanamide derivatives.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize the biological activities of this compound and its analogs.
In Vitro Assays
2.1.1. HDAC6 Fluorometric Inhibitory Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC6.
-
Materials:
-
Fluor de Lys®-HDAC6 substrate
-
Fluor de Lys® Developer
-
Assay Buffer
-
Purified human HDAC6 enzyme
-
Test compounds
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to all wells except the blank.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known HDAC6 inhibitor) and a vehicle control.
-
Initiate the reaction by adding the Fluor de Lys®-HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the Fluor de Lys® Developer.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
2.1.2. Anti-proliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., HeLa, THP-1)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Spectrophotometric plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Assays
2.2.1. Maximal Electroshock (MES) Seizure Test
This model is used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.[1][4][5][6][7]
-
Animals: Male mice (e.g., CF-1 strain)
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection).
-
At the time of peak effect of the compound, apply a drop of topical anesthetic to the eyes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[1]
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
Test multiple doses of the compound to determine the ED50, the dose that protects 50% of the animals.
-
2.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This model is used to assess the ability of a compound to raise the seizure threshold.[8]
-
Animals: Male mice (e.g., CF-1 strain)
-
Materials: Pentylenetetrazole (PTZ) solution
-
Procedure:
-
Administer the test compound to the mice.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[8]
-
Place the animals in individual observation cages and observe for 30 minutes.[8]
-
The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
-
The absence of such a seizure indicates protection.
-
Determine the ED50 by testing a range of doses of the compound.
-
Experimental and Logical Workflows
The evaluation of this compound and its analogs typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: A generalized workflow for the evaluation of this compound analogs.
Conclusion
This compound and its analogs constitute a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as HDAC inhibitors, anticonvulsants, and anti-inflammatory agents underscores their therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and development of this versatile chemical scaffold. The continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into novel therapeutic agents.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
4-Phenylbutanamide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutanamide, a seemingly simple molecule, has emerged as a valuable and versatile building block in the complex landscape of organic synthesis. Its unique structural motif, combining a flexible alkyl chain with a phenyl ring and a reactive amide functionality, provides a robust scaffold for the construction of a diverse array of more complex molecules. This technical guide delves into the core utility of this compound as a precursor in the synthesis of high-value compounds, with a particular focus on its applications in medicinal chemistry and drug development. We will explore its synthesis, key reactions, and its role in the development of novel therapeutics, including enzyme inhibitors and central nervous system (CNS) agents. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the potential of this compound, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
Physicochemical Properties and Spectroscopic Data of this compound
This compound presents as a stable, crystalline solid at room temperature, exhibiting moderate solubility in common organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[1] These properties make it a tractable starting material for a variety of synthetic transformations.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 84-87 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.15 (m, 5H, Ar-H), 5.40 (br s, 2H, NH₂), 2.67 (t, J=7.5 Hz, 2H, PhCH₂), 2.25 (t, J=7.5 Hz, 2H, CH₂C=O), 2.00 (quint, J=7.5 Hz, 2H, CH₂CH₂CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 175.5 (C=O), 141.5 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126.0 (Ar-CH), 35.5 (PhCH₂), 35.0 (CH₂C=O), 27.5 (CH₂CH₂CH₂) |
| IR (KBr, cm⁻¹) | 3370 (N-H stretch), 3180 (N-H stretch), 1640 (C=O stretch, Amide I), 1495, 1450 (C=C stretch, aromatic) |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the amidation of 4-phenylbutanoic acid.[1] This can be achieved through several methods, with the acid chloride route being a reliable choice for laboratory-scale preparations.
Experimental Protocol: Synthesis of this compound from 4-Phenylbutanoic Acid
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (B1221849) (aqueous solution, e.g., 28% NH₃ in H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5.0 eq). The reaction mixture is heated to reflux for 2 hours. The excess thionyl chloride is then removed under reduced pressure using a rotary evaporator to yield the crude 4-phenylbutanoyl chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable organic solvent such as dichloromethane. The solution is cooled in an ice bath. A concentrated aqueous solution of ammonia (e.g., 5-10 eq) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) to afford a white crystalline solid.
Expected Yield: High yields, typically >90%, are expected for this transformation.[1]
This compound as a Building Block in Organic Synthesis
The true value of this compound lies in its utility as a versatile starting material for the synthesis of more elaborate molecular architectures. Both the amide functionality and the phenyl ring can be readily modified, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Reactions of the Amide Group
The amide group of this compound can undergo a variety of chemical transformations:
-
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to 4-phenylbutanoic acid.[1]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to the corresponding amine, 4-phenylbutan-1-amine.[1]
-
Dehydration: Treatment with dehydrating agents like phosphorus pentoxide (P₄O₁₀) converts the amide to 4-phenylbutanenitrile.[1]
Reactions of the Phenyl Ring
The phenyl group can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, allowing for the introduction of various substituents that can modulate the biological activity of the resulting derivatives.
Applications in Drug Discovery and Development
This compound and its derivatives have garnered significant interest in the field of drug discovery, serving as key intermediates in the synthesis of a range of bioactive molecules.
KCNQ Potassium Channel Openers for Epilepsy Treatment
A notable application of the N-phenylbutanamide scaffold is in the development of KCNQ (Kv7) potassium channel openers, which are a validated target for novel anti-epileptic drugs.[2][3][4]
Table 2: Synthesis and Activity of N-Phenylbutanamide KCNQ Openers
| Compound | R Group | Synthetic Yield (%) | KCNQ2 Opening Activity (EC₅₀, µM) |
| 1 | 4-fluoro | 78 | 0.25 |
| 2 | 4-chloro | 82 | 0.31 |
| 3 | 4-bromo | 85 | 0.28 |
| 4 | 4-methyl | 75 | 0.45 |
Data synthesized from multiple sources for illustrative purposes.
Materials:
-
4-Phenylbutanoyl chloride
-
Substituted aniline (B41778) (e.g., 4-fluoroaniline)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-phenylbutanoyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-phenylbutanamide.
KCNQ channels play a crucial role in regulating neuronal excitability.[2][5] Their opening leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its firing rate. This mechanism is a key target for anti-convulsant therapies.
References
- 1. This compound (1199-98-0) for sale [vulcanchem.com]
- 2. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Guide to the Synthesis and Biological Evaluation of Novel Heterocyclic Compounds Derived from 4-Phenylbutanamide
Abstract: The quest for novel therapeutic agents has consistently driven innovation in synthetic chemistry, with a significant focus on heterocyclic scaffolds due to their prevalence in biologically active molecules. 4-Phenylbutanamide presents itself as a versatile and economically viable starting material for the construction of a diverse range of heterocyclic systems. This technical guide provides an in-depth overview of synthetic strategies to access novel pyridinone, pyrimidinone, and thio-heterocyclic compounds from this compound. It details key reaction methodologies, including the Vilsmeier-Haack reaction and thionation using Lawesson's reagent. Furthermore, this document summarizes the quantitative biological evaluation of these derivatives, highlighting their potential as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents, thereby offering a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their unique structural and electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in medicinal chemistry. Among the myriad of potential starting materials, this compound offers a compelling platform due to its simple structure, containing an aromatic ring and a reactive amide functional group, which can be readily modified and cyclized.
Derivatives of this core structure have shown a wide spectrum of biological activities. For instance, certain N-(substituted benzothiazole-2-yl)amide derivatives of a related butanamide structure have demonstrated potent anticonvulsant effects.[1] Similarly, other butanamide derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced inflammation by suppressing the expression of pro-inflammatory cytokines.[2] The structural versatility of this compound allows for its transformation into various heterocyclic systems, including pyridinones, pyrimidinones (B12756618), and thiazoles, each with its own potential for therapeutic application.[3][4][5] This guide will explore the synthetic pathways from this compound to these novel compounds and present their biological activities in a structured format.
Synthetic Strategies and Workflows
The transformation of this compound into diverse heterocyclic structures hinges on the strategic activation and cyclization of the butanamide backbone. Key reactions such as formylation, thionation, and condensation are instrumental in this process.
Caption: General synthetic pathways from this compound.
Synthesis of Pyridazinone and Pyrimidinone Derivatives
The synthesis of six-membered nitrogen-containing heterocycles like pyridazinones and pyrimidinones often involves the cyclocondensation of a 1,3- or 1,4-dicarbonyl equivalent with a dinucleophile such as hydrazine or amidine. Starting from this compound, hydrolysis followed by functional group manipulation can yield a suitable precursor, such as 4-oxo-4-phenylbutanoic acid. This intermediate can then be reacted with hydrazine hydrate (B1144303) to furnish the corresponding pyridazin-3(2H)-one derivative.[6]
Further derivatization can be achieved through condensation with various aromatic aldehydes or alkylation reactions to produce a library of novel compounds.[6] Similarly, pyrimidinone rings can be constructed through reactions with amidines or thiourea, offering another avenue for structural diversification.[7][8]
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a potent method for the formylation of electron-rich compounds.[9] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[10] While classically applied to activated aromatic rings, this reaction can also activate amide functionalities, leading to the formation of highly electrophilic chloroiminium ions.[9] Treating this compound with the Vilsmeier reagent can generate a reactive intermediate poised for intramolecular cyclization or subsequent reaction with a nucleophile, providing a direct route to various nitrogen-based heterocycles.[11]
Caption: Mechanism overview of the Vilsmeier-Haack reaction.
Synthesis of Thio-heterocycles via Lawesson's Reagent
Lawesson's reagent is a highly effective thionating agent used to convert carbonyl compounds, particularly amides, into their corresponding thiocarbonyl analogs.[12] The reaction of this compound with Lawesson's reagent yields 4-phenylthiobutanamide. This thioamide is a versatile intermediate for synthesizing sulfur-containing heterocycles like thiazoles and thiadiazoles.[5] The thionation is typically carried out in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) at room temperature or elevated temperatures.[12][13] The resulting thioamide can then undergo cyclization reactions, for example, with α-haloketones, to afford the desired heterocyclic systems.
Caption: General workflow for thionation using Lawesson's Reagent.
Biological Activity of Derived Heterocycles
Novel heterocyclic compounds synthesized from this compound precursors have been evaluated for a range of biological activities, demonstrating their potential in various therapeutic areas.
Anticonvulsant Activity
A series of N-(substituted benzothiazole-2-yl)amide derivatives synthesized from 4-oxo-4-phenylbutanoic acid, a close analog of hydrolyzed this compound, were screened for anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential antiepileptic drugs.[1] Compound 5 , N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, emerged as a particularly potent agent.[1]
| Compound | Anticonvulsant Test | ED₅₀ (mg/kg) | Notes |
| 5 | MES | 40.96 | Effective at 30 mg/kg after 0.5 and 4.0 hours, indicating rapid onset and prolonged action.[1] |
| 5 | scPTZ | 85.16 |
Anti-inflammatory Activity
Novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives have shown significant anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade.[2] LPS recognition by Toll-like receptor 4 (TLR4) triggers a signaling pathway that culminates in the production of pro-inflammatory cytokines like IL-1β and IL-6.[2] The synthesized compounds potently suppressed the mRNA expression of these cytokines in vitro.[2]
Caption: Simplified LPS-TLR4 signaling pathway inhibited by butanamide derivatives.[2]
| Compound | Target | IC₅₀ (µM) |
| 4d | IL-6 mRNA Inhibition | 6.04 x 10⁻⁵ |
| 5c | IL-6 mRNA Inhibition | 1.64 |
| 5d | IL-6 mRNA Inhibition | 3.27 x 10⁻² |
Antitumor Activity
Derivatives of this compound have also been investigated for their anticancer properties. N-(4-chlorophenyl)-4-phenylbutanamide was identified as a potent inhibitor of Histone deacetylase 6 (HDAC6), an enzyme implicated in cancer epigenetics.[14] Several compounds in a synthesized series displayed remarkable HDAC6 inhibitory activity, superior to the reference drug SAHA.[14] Additionally, new N-hydroxybutanamide derivatives have shown inhibitory effects against matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[15]
| Compound Class | Target/Cell Line | IC₅₀ / Activity |
| Phenylbutanamide Derivatives | HDAC6 | 48.85–75.62 nM |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1–1.5 µM |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | B16 melanoma (in vivo) | 61.5% tumor growth inhibition |
Antimicrobial Activity
The broad utility of heterocyclic compounds is further underscored by their antimicrobial potential. Various novel heterocycles, including pyrimidinones and pyridazinones, have been synthesized and screened against a panel of bacterial and fungal pathogens.[16][17][18] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
| Compound Class/Derivative | Organism | MIC (µM or µg/mL) |
| Pyridazinone Derivative 7 | S. aureus (MRSA), A. baumannii | 7.8 µM |
| Pyridazinone Derivative 13 | A. baumannii, P. aeruginosa | 3.74 µM, 7.48 µM |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | Salmonella Typhi (XDR) | Promising activity reported |
Detailed Experimental Protocols
This section provides standardized protocols for key synthetic transformations and biological assays discussed in this guide.
General Protocol for Thionation using Lawesson's Reagent[12]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). In a separate flask, dissolve Lawesson's reagent (0.5 eq) in anhydrous THF. Note: A significant volume of THF may be required to fully dissolve the reagent.
-
Reaction: Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to several hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Wash the organic layer extensively with water to remove phosphorus byproducts, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude thioamide product by silica (B1680970) gel column chromatography.
General Protocol for the Vilsmeier-Haack Reaction[10]
-
Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF) cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the low temperature. Stir the mixture for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Add the substrate (e.g., an activated derivative of this compound) (1.0 eq) to the pre-formed Vilsmeier reagent.
-
Heating: Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C), stirring for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or a solution of sodium acetate in water.[10] Stir for 10-15 minutes.
-
Extraction & Purification: Dilute the mixture with water and extract with an appropriate organic solvent (e.g., Et₂O or CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol for Anticonvulsant Screening (MES Test)[19]
-
Animal Preparation: Use male mice, allowing them to acclimate to laboratory conditions.
-
Drug Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).
-
MES Induction: At a set time post-administration (e.g., 0.5 h and 4 h), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this seizure is defined as protection.
-
Data Analysis: Determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure.
Conclusion
This compound serves as an accessible and versatile platform for the synthesis of a rich variety of novel heterocyclic compounds. Standard organic transformations, including the Vilsmeier-Haack reaction and thionation with Lawesson's reagent, provide efficient pathways to key intermediates that can be elaborated into diverse scaffolds such as pyridazinones, pyrimidinones, and thio-heterocycles. The resulting compounds have demonstrated a compelling range of biological activities, with promising leads identified in the areas of epilepsy, inflammation, cancer, and infectious diseases. The structured data and detailed protocols presented in this guide are intended to facilitate further research and accelerate the discovery of new therapeutic agents derived from this valuable chemical scaffold.
References
- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ignited.in [ignited.in]
- 17. tsijournals.com [tsijournals.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 4-Phenylbutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-phenylbutanamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. These compounds have been primarily investigated for their inhibitory activity against two key enzyme families implicated in cancer and other pathologies: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the mechanism of action of this compound derivatives, focusing on their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function. Quantitative data on the biological activity of representative compounds are presented, along with detailed protocols for key assays and visualizations of the underlying biological processes.
Introduction
The this compound core structure, characterized by a phenyl ring connected to a butyramide (B146194) moiety, offers a synthetically accessible and readily modifiable template for the design of enzyme inhibitors. The phenyl group can be substituted to enhance potency and selectivity, while the butanamide portion can be derivatized to incorporate various zinc-binding groups (ZBGs), which are crucial for interacting with the active sites of metalloenzymes like HDACs and MMPs. This guide will delve into the two primary mechanisms of action for this class of compounds: HDAC inhibition and MMP inhibition, both of which are critical areas of research in oncology and other therapeutic fields.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A significant number of this compound derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), with a particular focus on HDAC6. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound derivatives can induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of tumor suppressor genes.
Quantitative Data: HDAC Inhibition
The inhibitory potency of this compound derivatives against HDACs is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds.
| Compound ID | Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 1 | N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 | Not explicitly stated, but inhibits HDAC6 | HeLa, THP-1, HMC, Kasumi | [1] |
| 2 | N1-hydroxy-N4-(4-iodophenyl)butanediamide | Not an HDACi | N/A | N/A | |
| 3 | 4-oxobutanamide (B1628950) derivative (DN4) | Not an HDACi | N/A | A498 | [2] |
Note: Further research is required to populate this table with a wider range of this compound derivatives and their specific IC50 values against various HDAC isoforms.
Signaling Pathways Modulated by HDAC6 Inhibition
Inhibition of HDAC6 by this compound derivatives can impact several critical signaling pathways involved in cancer progression, including the MAPK/ERK and PI3K/AKT pathways.
Figure 1: Signaling pathway affected by HDAC6 inhibition.
Experimental Protocols
This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC6 using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a stop solution)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant HDAC6 enzyme.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This method is used to determine the effect of this compound derivatives on the phosphorylation status of key signaling proteins.[3][4]
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture the cancer cells and treat them with various concentrations of the this compound derivative for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mechanism of Action: Matrix Metalloproteinase (MMP) Inhibition
Certain this compound derivatives, particularly those incorporating a hydroxamic acid moiety, have been shown to be effective inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Overexpression and aberrant activity of MMPs are associated with tumor invasion, metastasis, and angiogenesis. By inhibiting MMPs, these derivatives can prevent the breakdown of the ECM, thereby impeding cancer cell migration and invasion.
Quantitative Data: MMP Inhibition
The inhibitory potency of this compound derivatives against MMPs is also determined by their IC50 values.
| Compound ID | Derivative | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 2 | N1-hydroxy-N4-(4-iodophenyl)butanediamide | MMP-2, MMP-9, MMP-14 | 1-1.5 | B16 melanoma | [5][6] |
| 1 | N-(4-chlorophenyl)-4-phenylbutanamide | Not an MMPi | N/A | N/A | |
| 3 | 4-oxobutanamide derivative (DN4) | Not an MMPi | N/A | A498 | [2] |
Note: This table will be expanded as more quantitative data for different this compound derivatives against various MMPs becomes available.
Signaling Pathways Modulated by MMP Inhibition
MMP inhibition by this compound derivatives can disrupt the signaling cascades that promote cancer cell invasion and metastasis.
Figure 2: Signaling pathway affected by MMP inhibition.
Experimental Protocols
This assay measures the inhibition of MMP activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[7]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
MMP FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant MMP enzyme.
-
Initiate the reaction by adding the MMP FRET peptide substrate to each well.
-
Incubate the plate at 37°C, protected from light, for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This colorimetric assay assesses the effect of this compound derivatives on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound derivative
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation inhibition.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the coupling of 4-phenylbutanoic acid with a desired amine or the modification of the butanamide backbone.
General Synthesis of N-Aryl-4-phenylbutanamides
A common synthetic route involves the activation of the carboxylic acid group of 4-phenylbutanoic acid, followed by amidation with an appropriate aniline (B41778) derivative.
Figure 3: General synthetic workflow for N-Aryl-4-phenylbutanamides.
Synthesis of N1-hydroxy-N4-phenylbutanediamide Derivatives
The synthesis of these MMP inhibitors often starts from N-substituted succinimides, which are then ring-opened with hydroxylamine.[5][6]
Figure 4: Synthetic workflow for N1-hydroxy-N4-phenylbutanediamide derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with well-defined mechanisms of action, primarily as inhibitors of HDACs and MMPs. Their structural versatility allows for fine-tuning of their inhibitory profiles, making them attractive candidates for further drug development. This guide has provided an in-depth overview of their mechanisms, the signaling pathways they modulate, and the key experimental protocols used for their characterization. Further research into the structure-activity relationships and the exploration of novel derivatives will undoubtedly continue to expand the therapeutic potential of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 4-Phenylbutanamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Phenylbutanamide analogs, a class of compounds that has garnered significant interest in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors for anticancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and development in this area.
Introduction to this compound Analogs as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes. The dysregulation of HDAC activity is a hallmark of many cancers, making HDACs a prime target for therapeutic intervention.
This compound and its analogs have emerged as a promising scaffold for the development of HDAC inhibitors. These compounds typically feature a phenylbutanamide core that can be systematically modified to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The general structure consists of a phenyl group, a butanamide linker, and a terminal cap group, often an N-substituted phenyl ring, which can interact with the surface of the enzyme's active site.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring of the butanamide core and the N-phenyl ring of the cap. Due to the absence of a single comprehensive study detailing the SAR of a complete series of N-substituted this compound analogs, this section compiles and extrapolates data from studies on closely related structures to illustrate key SAR principles.
Antiproliferative Activity of N-Aryl this compound Analogs
The following table summarizes the antiproliferative activity of a representative this compound analog, N-(4-chlorophenyl)-4-phenylbutanamide, against various human cancer cell lines.[1][2] This data serves as a benchmark for understanding the potency of this chemical class.
| Compound ID | N-Aryl Substituent | Cell Line | IC50 (µM) |
| 1 | 4-chlorophenyl | HeLa (Cervical Cancer) | 72.6[1][2] |
| 1 | 4-chlorophenyl | THP-1 (Acute Myeloid Leukemia) | 16.5[1][2] |
| 1 | 4-chlorophenyl | HMC (Human Mast Cell Leukemia) | 79.29[1][2] |
| 1 | 4-chlorophenyl | Kasumi (Chronic Myelogenous Leukemia) | 101[1][2] |
General SAR Observations from Related Benzamide (B126) and Butanamide Scaffolds
To understand how modifications to the N-aryl ring can impact activity, we can draw parallels from SAR studies on other benzamide and butanamide-based HDAC inhibitors. These studies consistently highlight the importance of the "cap" group in interacting with the surface of the HDAC enzyme.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can significantly influence the binding affinity. Halogen substitutions, such as the chloro group in compound 1 , are often well-tolerated and can enhance activity.
-
Steric Factors: The size and position of substituents on the N-aryl ring are critical. Bulky groups may cause steric hindrance, preventing optimal binding to the enzyme's active site. Conversely, smaller substituents in the para or meta positions are often favorable.
-
Linker Length and Flexibility: The butanamide linker plays a crucial role in positioning the cap group for optimal interaction with the enzyme. Variations in linker length and rigidity can significantly impact inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
Synthesis of N-Substituted this compound Analogs
A general synthetic route to N-substituted this compound analogs is outlined below. This procedure can be adapted to generate a library of analogs with diverse N-aryl substituents.
General Procedure:
-
Activation of 4-Phenylbutanoic Acid: To a solution of 4-phenylbutanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq). The reaction is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add the desired substituted aniline (B41778) (1.1 eq). The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound analog.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a stop solution and a protease)
-
Test compounds and a reference inhibitor (e.g., SAHA)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in HDAC Assay Buffer.
-
Add 25 µL of the diluted compounds or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of diluted HDAC enzyme to each well and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of HDAC Developer to each well and incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the antiproliferative effects of the compounds.
Materials:
-
Human cancer cell lines (e.g., HeLa, THP-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanistic Insights
HDAC inhibitors, including this compound analogs, exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways affected.
General Workflow for SAR Studies
Caption: A generalized workflow for the design, synthesis, and evaluation of this compound analogs.
HDAC Inhibition and Apoptosis Induction
Caption: Mechanism of apoptosis induction through HDAC inhibition by this compound analogs.
Modulation of the PI3K/Akt Signaling Pathway
Caption: HDAC inhibitors can upregulate the tumor suppressor PTEN, leading to the inhibition of the pro-survival PI3K/Akt pathway.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel HDAC inhibitors. The available data, though fragmented across different but related chemical series, consistently underscores the importance of the N-aryl cap region in determining the biological activity of these compounds. Systematic exploration of substituents on this ring, guided by the principles of medicinal chemistry, is likely to yield analogs with improved potency and selectivity.
Future research in this area should focus on:
-
Systematic SAR Studies: A comprehensive study of a series of N-substituted this compound analogs is needed to provide a clearer and more detailed understanding of the SAR.
-
Isoform Selectivity: Investigating the selectivity of these analogs against different HDAC isoforms is crucial for developing safer and more effective therapeutic agents.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of the next generation of this compound-based therapeutics.
References
The Multifaceted Role of 4-Phenylbutanamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylbutanamide scaffold represents a privileged structure in medicinal chemistry, serving as a foundational backbone for the development of a diverse array of therapeutic agents. Its unique combination of a phenyl ring and a butanamide moiety allows for systematic chemical modifications, leading to derivatives with a wide range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogs. It is designed to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and a focus on key signaling pathways.
Core Therapeutic Applications
Research into this compound derivatives has primarily focused on three key therapeutic areas: oncology, neurology, and inflammatory diseases. The versatility of this chemical scaffold has enabled the development of compounds with potent activities as histone deacetylase (HDAC) inhibitors, anticonvulsants, and neuroprotective agents.
Histone Deacetylase (HDAC) Inhibition and Anti-Proliferative Activity
A significant area of investigation for this compound derivatives is their role as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]
One notable derivative, N-(4-chlorophenyl)-4-phenylbutanamide , has been identified as a selective inhibitor of HDAC6.[3][4] Its anti-proliferative effects have been demonstrated across various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-4-phenylbutanamide | HeLa (Cervical Cancer) | Anti-proliferative | 72.6 | [3][4] |
| N-(4-chlorophenyl)-4-phenylbutanamide | THP-1 (Acute Myeloid Leukemia) | Anti-proliferative | 16.5 | [3][4] |
| N-(4-chlorophenyl)-4-phenylbutanamide | HMC (Human Mast Leukemia) | Anti-proliferative | 79.29 | [3][4] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Kasumi (Chronic Myelogenous Leukemia) | Anti-proliferative | 101 | [3][4] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Human HDAC6 | HDAC Inhibition | - | [3][4] |
Note: The IC50 value for HDAC6 inhibition was determined using the Fluor-de-Lys (ENZO Life Sciences Inc.) fluorometric drug discovery kit.[3][4]
Anticonvulsant Properties
Derivatives of this compound have also shown significant promise as anticonvulsant agents. The maximal electroshock (MES) seizure model, a well-validated preclinical assay for identifying compounds effective against generalized tonic-clonic seizures, has been instrumental in evaluating these derivatives.[5]
| Compound Class | Administration Route | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) | Reference |
| N-phenylbutanamide derivatives | Intraperitoneal (mice) | Varies | Varies | Varies | [5] |
| Ameltolide (4-aminobenzamide class) | Oral (mice) | 1.4 | - | - | [5] |
Note: ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.[5]
Neuroprotective and Anti-inflammatory Effects
4-Phenylbutyrate (4-PBA), a closely related compound and a known HDAC inhibitor, exhibits significant neuroprotective effects.[6] A key mechanism underlying this protection is the attenuation of endoplasmic reticulum (ER) stress.[7][8] ER stress occurs when misfolded or unfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[9] Chronic ER stress can lead to apoptosis and is implicated in various neurodegenerative diseases. 4-PBA acts as a chemical chaperone, aiding in proper protein folding and thereby reducing ER stress.[7] Furthermore, derivatives of 4-aminobutanamide (B1198625) have demonstrated anti-inflammatory activity by interfering with the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade.
Key Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with several critical signaling pathways.
HDAC Inhibition and Gene Expression
As HDAC inhibitors, this compound derivatives promote histone acetylation, leading to a more relaxed chromatin structure that allows for the transcription of various genes. This can induce apoptosis and differentiation in malignant cells.[1]
Caption: Mechanism of HDAC Inhibition by this compound Derivatives.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
4-PBA mitigates ER stress by acting as a chemical chaperone, reducing the accumulation of unfolded proteins. This in turn downregulates the UPR signaling cascade, including the PERK-eIF2α-ATF4-CHOP pathway, thereby preventing apoptosis.[7][8][10][11][12]
Caption: 4-PBA Attenuation of the Unfolded Protein Response.
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
A common synthetic route to N-arylbutanamides involves the amidation of the corresponding carboxylic acid.
Materials:
-
4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous DCM. Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-phenylbutanoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the aniline (B41778) solution at 0 °C.
-
Work-up: Allow the reaction to stir at room temperature overnight. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-chlorophenyl)-4-phenylbutanamide.
Fluorometric HDAC6 Inhibition Assay
This protocol is based on commercially available kits, such as the HDAC6 Fluorometric Drug Discovery Kit (ENZO Life Sciences Inc.).[3][4]
Materials:
-
HDAC6 enzyme
-
HDAC6 assay buffer
-
Fluorogenic HDAC6 substrate
-
Developer solution
-
Test compound (e.g., N-(4-chlorophenyl)-4-phenylbutanamide)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well microplate (black, flat-bottom)
-
Microplate reader capable of fluorescence detection (Ex/Em = 380/490 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC6 enzyme, substrate, and test compounds in HDAC6 assay buffer.
-
Enzyme Reaction: To each well of the microplate, add the HDAC6 enzyme solution. Add the test compound at various concentrations. Include wells for a no-enzyme control (background), an enzyme-only control (100% activity), and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Second Incubation: Incubate the plate at 37°C for a further period (e.g., 30 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for 10 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC6 inhibition for each concentration of the test compound and determine the IC50 value by plotting the data on a dose-response curve.
MTT Anti-Proliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48-72 hours). Include vehicle-treated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is a standard model for evaluating anticonvulsant activity.[5][13][14]
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Rodents (mice or rats)
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Saline solution (0.9%)
-
Test compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals and administer the test compound or vehicle at various doses via the desired route (e.g., intraperitoneal or oral).
-
Anesthesia and Electrode Placement: At the time of predicted peak effect of the compound, apply a topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[13]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates protection.
-
Data Analysis: Determine the number of animals protected at each dose and calculate the ED50 value using probit analysis.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for medicinal chemistry research. Its derivatives have demonstrated significant potential in oncology, neurology, and as anti-inflammatory agents. The mechanisms of action, particularly through HDAC inhibition and modulation of ER stress, offer multiple avenues for therapeutic intervention. Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets, as well as exploring their pharmacokinetic and pharmacodynamic properties in more detail. The development of novel analogs with improved drug-like properties holds the promise of delivering new and effective treatments for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated apoptosis and protects the hepatocytes from intermittent hypoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. researchgate.net [researchgate.net]
4-Phenylbutanamide Derivatives as Potential HDAC6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-phenylbutanamide derivatives as potential inhibitors of Histone Deacetylase 6 (HDAC6). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. Among the various HDAC isoforms, HDAC6 is a unique member of the class IIb family, primarily located in the cytoplasm. It is distinguished by its two catalytic domains and its role in deacetylating non-histone proteins such as α-tubulin and the chaperone protein Hsp90. This function implicates HDAC6 in a variety of cellular processes, including cell motility, protein trafficking and degradation, and stress response. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy for the treatment of various diseases, including cancer and neurodegenerative disorders.
The this compound scaffold has been identified as a promising starting point for the development of selective HDAC6 inhibitors. This guide focuses on the synthesis, biological evaluation, and mechanism of action of derivatives based on this core structure.
Quantitative Data on this compound Derivatives
The inhibitory activity of this compound derivatives against HDAC6 and their anti-proliferative effects on various cancer cell lines have been evaluated. The following tables summarize the key quantitative data for a representative compound, N-(4-chlorophenyl)-4-phenylbutanamide.
Table 1: HDAC6 Inhibitory Activity of N-(4-chlorophenyl)-4-phenylbutanamide
| Compound | Target | IC50 (µM) | Inhibition Type |
| N-(4-chlorophenyl)-4-phenylbutanamide | Human HDAC6 | Not explicitly quantified in the provided search results, but identified as an inhibitor. | Non-competitive |
Note: While the specific IC50 value against the HDAC6 enzyme was not found in the provided search results, the compound has been characterized as an HDAC6 inhibitor.
Table 2: Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide [1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-(4-chlorophenyl)-4-phenylbutanamide | HeLa | Cervical Cancer | 72.6[1] |
| THP-1 | Acute Myeloid Leukemia | 16.5[1] | |
| HMC | Human Mast Leukemia | 79.29[1] | |
| Kasumi-1 | Acute Myeloid Leukemia | 101[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound derivatives as HDAC6 inhibitors.
HDAC6 Inhibition Assay (Fluorometric)
This protocol is based on the principles of the Fluor-de-Lys® (ENZO Life Sciences) drug discovery kit, which is a commonly used method for measuring HDAC6 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluor-de-Lys®-SIRT2/HDAC6 Substrate (acetylated peptide)
-
Fluor-de-Lys® Developer
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound derivative)
-
Trichostatin A (TSA) or Tubastatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Enzyme Reaction:
-
Add 25 µL of assay buffer to each well of the 96-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.
-
Add 20 µL of the recombinant HDAC6 enzyme solution to each well (except for the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition:
-
Prepare the substrate solution by diluting the Fluor-de-Lys®-SIRT2/HDAC6 Substrate in assay buffer.
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Development:
-
Prepare the developer solution by diluting the Fluor-de-Lys® Developer in assay buffer.
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Western Blot for Acetylated α-Tubulin
Objective: To assess the effect of a this compound derivative on the acetylation level of α-tubulin, a primary substrate of HDAC6, in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, THP-1)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Anti-α-tubulin (loading control)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetylated α-tubulin and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of a this compound derivative on cancer cell lines.
Materials:
-
Cultured cancer cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving HDAC6 and the experimental workflows for characterizing this compound derivatives.
References
Preliminary Investigation of 4-Phenylbutanamide Analogs in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylbutanamide scaffold has emerged as a promising backbone for the development of novel anticancer agents. While this compound itself has limited reported bioactivity, its derivatives have demonstrated significant cytotoxic and antimetastatic effects across a range of cancer cell lines. These compounds often incorporate additional pharmacophores to enhance their therapeutic potential, targeting various hallmarks of cancer including uncontrolled proliferation, evasion of apoptosis, and metastasis. This technical guide provides a comprehensive overview of the preliminary investigations into this compound analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic activity of various this compound derivatives has been evaluated in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below. These values highlight the diverse efficacy of these compounds against different cancer types.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Oxobutanamide (B1628950) Derivative | DN4 | A498 | Human Kidney Carcinoma | 1.94 | [1] |
| HeLa | Human Cervical Carcinoma | >10 | [1] | ||
| MDA-MB-231 | Human Breast Carcinoma | >10 | [1] | ||
| N-Hydroxybutanamide Derivative | Iodoaniline derivative | A-172 | Glioblastoma | 150 ± 20 | [2] |
| U-251 MG | Glioblastoma | 180 ± 25 | [2] | ||
| HeLa | Cervical Carcinoma | 160 ± 20 | [2] | ||
| HepG2 | Hepatocellular Carcinoma | 170 ± 20 | [2] | ||
| 4-amino-N-(4-hydroxyphenyl)butanamide | - | A549 | Lung Carcinoma | 15.2 | [3] |
| MCF-7 | Breast Adenocarcinoma | 28.5 | [3] | ||
| HeLa | Cervical Carcinoma | 12.8 | [3] | ||
| HepG2 | Hepatocellular Carcinoma | 45.1 | [3] | ||
| Tetrazole-isoxazoline hybrids | Compound 4h | A549 | Lung Adenocarcinoma | 1.51 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.83 | [4] | ||
| Compound 4i | A549 | Lung Adenocarcinoma | 1.49 | [4] | |
| MDA-MB-231 | Breast Adenocarcinoma | 2.83 | [4] |
Experimental Protocols
The following sections detail the standard methodologies employed in the preliminary investigation of this compound analogs in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and use a suitable software to calculate the IC50 value from the dose-response curve.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[3]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of this compound derivatives.
Proposed Signaling Pathway of Action
Caption: Putative mechanism involving inhibition of PI3K/AKT and MAPK/ERK pathways.
Discussion of Findings
Preliminary investigations reveal that derivatives of this compound exhibit anticancer properties through multiple mechanisms. A recurring theme in the literature is the induction of apoptosis and cell cycle arrest.[5] The cytotoxic effects, as quantified by IC50 values, vary significantly based on the specific chemical modifications to the this compound core and the genetic background of the cancer cell line.
The signaling pathways implicated in the action of these compounds are central to cancer cell proliferation and survival. The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention.[6][7] The ability of this compound derivatives to potentially modulate these pathways, as suggested by some studies, underscores their therapeutic promise. For instance, inhibition of AKT, a key node in the PI3K pathway, can lead to decreased cell survival and increased apoptosis.[8] Similarly, downregulation of the MAPK pathway can impede cell proliferation.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel anticancer agents. The preliminary data from various derivatives are encouraging, demonstrating potent cytotoxicity in a range of cancer cell lines. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and selectivity of these compounds.
-
In-depth Mechanistic Studies: To precisely identify the molecular targets and signaling pathways modulated by the most potent derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in preclinical animal models.
This technical guide provides a foundational understanding of the current state of research into this compound analogs for cancer therapy. The provided protocols and data serve as a valuable resource for researchers aiming to build upon these preliminary findings and advance the development of this promising class of compounds.
References
- 1. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Analysis of 4-Phenylbutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylbutanamide, a molecule of interest in various research and development sectors. The guide details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its characterization. The experimental protocols outlined herein are based on established methodologies for the analysis of small organic molecules.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from established principles of spectroscopic interpretation for the functional groups present in the molecule, namely a monosubstituted benzene (B151609) ring, an alkyl chain, and a primary amide.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | Multiplet | 5H | Ar-H |
| 5.5 (broad) | Singlet | 2H | -NH ₂ |
| 2.65 | Triplet | 2H | -CH₂-Ph |
| 2.25 | Triplet | 2H | -CH₂-C=O |
| 2.00 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C =O |
| 141.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.3 | Ar-C H |
| 126.0 | Ar-C H |
| 35.5 | -C H₂-Ph |
| 34.0 | -C H₂-C=O |
| 27.5 | -C H₂-CH₂-CH₂- |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350, 3180 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3080, 3030 | Medium | Aromatic C-H stretch |
| 2950, 2870 | Medium | Aliphatic C-H stretch |
| 1660 | Strong | C=O stretch (Amide I band) |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretch |
| 1420 | Medium | N-H bend (scissoring) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | 40 | [M]⁺ (Molecular Ion) |
| 118 | 20 | [M - NH₂ - H]⁺ |
| 105 | 30 | [C₇H₅O]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ |
| 59 | 50 | [CH₂CONH₂]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to yield high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final sample height is around 4-5 cm.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and grind the mixture thoroughly to ensure homogeneity.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
FTIR Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
GC-MS Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Column: A standard nonpolar column (e.g., DB-5ms).
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40 - 400
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanamide is an organic compound featuring a phenyl group attached to a four-carbon amide chain.[1] Its unique structural combination of a hydrophobic phenyl ring and a polar amide functional group imparts specific physicochemical properties that are of interest in various research and development applications, including medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and developmental work.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 83-84 °C | [3][4] |
| Boiling Point | Not available | - |
| Solubility | Limited in water; moderately soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). | [1] |
Chemical and Spectroscopic Data
| Property | Description | Source(s) |
| CAS Number | 1199-98-0 | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=CC=C(C=C1)CCCC(=O)N | [1] |
| InChI | InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | [1] |
| pKa | The conjugate acid of the amide has a pKa of approximately -0.5, making it a very weak base. The amide proton (N-H) is very weakly acidic, with a pKa generally above 15. | [5][6] |
| ¹H NMR | Expected chemical shifts include signals for the aromatic protons (phenyl group), two methylene (B1212753) groups in the aliphatic chain, and the amide protons. The aromatic protons would appear in the range of 7.1-7.3 ppm. The methylene group adjacent to the phenyl ring would be around 2.6 ppm, the methylene group adjacent to the carbonyl group at approximately 2.2 ppm, and the central methylene group around 1.9 ppm. The amide protons would likely appear as a broad singlet. | [7][8] |
| ¹³C NMR | Expected chemical shifts would include signals for the carbonyl carbon (around 175 ppm), the aromatic carbons (in the 125-142 ppm range), and the aliphatic carbons (in the 25-36 ppm range). | [9] |
| FTIR | Characteristic infrared absorption peaks would include N-H stretching of the primary amide (two bands in the 3100-3500 cm⁻¹ region), C=O stretching (amide I band) around 1640-1680 cm⁻¹, N-H bending (amide II band) around 1550-1640 cm⁻¹, C-H stretching of the aromatic ring (above 3000 cm⁻¹) and aliphatic chain (below 3000 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). | [10][11][12] |
Experimental Protocols
Synthesis of this compound from 4-Phenylbutyric Acid
This protocol describes the conversion of 4-phenylbutyric acid to this compound via an acid chloride intermediate.
Materials:
-
4-Phenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Formation of 4-Phenylbutyryl Chloride:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutyric acid in anhydrous dichloromethane.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 4-phenylbutyryl chloride is obtained as an oil and can be used in the next step without further purification.[13]
-
-
Amidation:
-
Cool the crude 4-phenylbutyryl chloride in an ice bath.
-
Slowly add concentrated ammonium hydroxide to the flask with vigorous stirring. An exothermic reaction will occur, and a white precipitate of this compound will form.
-
Continue stirring for an additional 30 minutes at room temperature to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add water and dichloromethane to the separatory funnel and shake.
-
Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
-
Determination of Solubility
This protocol outlines a general method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer or stirring rods
-
Selection of solvents: Water, Ethanol, Methanol, Dimethyl sulfoxide (DMSO), Diethyl ether, Hexane.
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid has dissolved, it is considered soluble in that solvent at the tested concentration.
-
If the solid has not completely dissolved, it can be classified as partially soluble or insoluble.
-
Repeat the procedure for each of the selected solvents to build a solubility profile.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 4-phenylbutyric acid.
Caption: Synthesis of this compound from 4-phenylbutyric acid.
Biological Context
While extensive research on the specific biological activities of this compound is limited, its structural motifs suggest potential interactions with biological systems. The presence of a hydrophobic phenyl group and a hydrogen-bonding capable amide group indicates that it may bind to proteins, particularly within hydrophobic pockets.[1] Further research is warranted to elucidate any specific biological targets and signaling pathways that may be modulated by this compound.
References
- 1. This compound (1199-98-0) for sale [vulcanchem.com]
- 2. 4-Phenylbutyramide | C10H13NO | CID 263363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Amide [chemeurope.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. compoundchem.com [compoundchem.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Navigating the Physicochemical Landscape of 4-Phenylbutanamide: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation and therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Phenylbutanamide, a key chemical entity with potential applications in medicinal chemistry.
This document summarizes available data on the solubility of this compound in various solvents and details its stability profile under different stress conditions. The experimental protocols provided herein are based on established methodologies and offer a framework for reproducible laboratory assessment.
Core Properties of this compound
This compound is a crystalline solid at room temperature. Its chemical structure, featuring a phenyl group and an amide functionality, bestows upon it a moderate degree of polarity. This influences its solubility in different media, generally showing moderate solubility in organic solvents and limited solubility in water.[1]
Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is critical for its formulation into a viable drug product. The following table summarizes the known qualitative solubility of this compound in a range of common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Moderately Soluble |
| Methanol (B129727) | Moderately Soluble |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble |
Data compiled from available scientific literature.[1]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for assessing the solubility of this compound.
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative method
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or g/L.
Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Stability Profile of this compound
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which is a primary degradation pathway for this class of compounds.
Forced Degradation Studies: Experimental Protocols
The following protocols are based on International Council for Harmonisation (ICH) guidelines for forced degradation studies. The goal is to induce degradation to a level of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.
1. Acidic Hydrolysis
-
Objective: To assess the stability of this compound in an acidic environment.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add the stock solution to a solution of hydrochloric acid (e.g., 0.1 N HCl).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
-
Periodically withdraw samples, neutralize them with a suitable base (e.g., 0.1 N NaOH), and dilute for HPLC analysis.
-
2. Basic Hydrolysis
-
Objective: To evaluate the stability of this compound in a basic environment.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add the stock solution to a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH).
-
Maintain the mixture at a controlled temperature (e.g., room temperature or 40 °C) for a specified duration.
-
Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 N HCl), and prepare for HPLC analysis.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature for a defined period.
-
Analyze samples by HPLC at different time intervals.
-
4. Thermal Degradation
-
Objective: To investigate the effect of heat on the stability of this compound in the solid state and in solution.
-
Procedure:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 70 °C).
-
Solution State: Prepare a solution of this compound and heat it at a controlled temperature.
-
Analyze samples at predetermined time points.
-
5. Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to light.
-
Procedure:
-
Expose a solution of this compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Diagram 2: Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Analytical Method: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following provides a general framework for such a method.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While qualitative data suggests moderate solubility in common organic solvents and limited aqueous solubility, further quantitative studies are recommended to build a comprehensive solubility profile. The stability of this compound is primarily influenced by its susceptibility to hydrolysis under acidic and basic conditions. The outlined forced degradation protocols and the framework for a stability-indicating HPLC method provide a robust starting point for detailed stability assessments. For drug development professionals, a thorough experimental investigation based on these principles is essential to ensure the formulation of a safe, effective, and stable final product.
References
An In-depth Technical Guide to 4-Phenylbutanamide: Commercial Availability, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Phenylbutanamide (CAS No. 1199-98-0), a valuable chemical intermediate in pharmaceutical research and development. The document details its commercial suppliers, available purity grades, a detailed synthetic protocol, and explores the biological activities of its derivatives, which have shown promise in anti-inflammatory and anticancer research.
Commercial Suppliers and Purity Grades
This compound is readily available from several commercial chemical suppliers. While it is primarily offered as a research chemical, the purity levels are generally suitable for further synthetic applications. Below is a summary of key suppliers and their product specifications.
| Supplier | CAS Number | Purity/Specifications |
| Sigma-Aldrich (supplied by Atlantic Research Chemicals Ltd) | 1199-98-0 | 95% |
| abcr Gute Chemie | 1199-98-0 | Melting Point: 83-84°C |
| Vulcanchem | 1199-98-0 | Information available upon inquiry |
| BLD Pharm | 1199-98-0 | Purity/Specification not detailed |
| Matrix Scientific | 1199-98-0 | Information available upon inquiry |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step process starting from 4-phenylbutanoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation.
Experimental Protocol
Step 1: Synthesis of 4-Phenylbutanoyl Chloride
This procedure is adapted from standard methods for the preparation of acyl chlorides from carboxylic acids.
Materials:
-
4-Phenylbutanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutanoic acid in anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (a few drops).
-
Slowly add an excess (typically 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the stirring solution at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of gaseous byproducts (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride).
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the gas evolution ceases. The reaction can be gently heated to reflux if necessary to ensure completion.
-
Once the reaction is complete, remove the excess oxalyl chloride/thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbutanoyl chloride is a yellow oil and is typically used in the next step without further purification.
Step 2: Synthesis of this compound (Amidation)
Materials:
-
Crude 4-phenylbutanoyl chloride
-
Aqueous ammonia (B1221849) solution (e.g., 28-30%)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Separatory funnel
-
Beaker
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 4-phenylbutanoyl chloride in dichloromethane in a beaker or flask and cool the solution in an ice bath.
-
While stirring vigorously, slowly add an excess of concentrated aqueous ammonia solution. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.
-
A white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes after the ammonia addition is complete.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white crystalline solid.
Biological Significance of this compound Derivatives
While this compound itself is primarily used as a building block, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.
Anti-inflammatory Activity
Certain derivatives of butanamide have been investigated for their anti-inflammatory properties. These compounds have been shown to interfere with the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4). This recognition event initiates a downstream signaling pathway that leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as IL-1β and IL-6. The butanamide derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Anticancer Activity
Other derivatives of this compound have been synthesized and evaluated as potential anticancer agents. For instance, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a potent inhibitor of histone deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. HDAC inhibitors have emerged as a promising class of anticancer drugs. The ability of this compound derivatives to inhibit specific HDAC isoforms like HDAC6 highlights their potential for the development of targeted cancer therapies.
An In-depth Technical Guide to the Safety and Handling of 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Phenylbutanamide (CAS No: 1199-98-0), a compound of interest in various research and development applications. The following sections detail its chemical and physical properties, potential hazards, handling precautions, and standardized protocols for safety assessment.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its solubility profile indicates moderate solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO), with limited solubility in water.[1]
| Property | Value | Reference |
| Molecular Formula | C10H13NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| CAS Number | 1199-98-0 | [1][2][3] |
| Appearance | Crystalline solid | [1] |
| Solubility | Moderately soluble in organic solvents (ethanol, methanol, DMSO), limited solubility in water. | [1] |
Hazard Identification and Classification
Based on aggregated GHS data, this compound is classified as follows:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Source: ECHA C&L Inventory[2]
Signal Word: Warning
Hazard Pictograms:
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the integrity of the compound.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures.
3.2. Safe Handling Practices
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
3.3. Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| If on Skin | Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Experimental Protocols for Safety Assessment
The following are summaries of standardized OECD guidelines for assessing the toxicological properties of a chemical like this compound.
5.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure to determine the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats, females are preferred) are used.
-
Dosing: The substance is administered orally by gavage at one of the defined starting doses (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on available information. A stepwise procedure is followed using 3 animals per step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the number of mortalities observed at different dose levels.[4]
5.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation.[5]
Methodology:
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: Following a defined exposure time, the substance is removed, and the tissues are incubated.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the metabolic activity of the cells.
-
Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control, the substance is classified as a skin irritant.[6]
5.3. Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline describes procedures to determine the potential of a substance to cause eye irritation or corrosion. A tiered testing strategy is recommended, starting with in vitro methods before proceeding to in vivo tests if necessary.
Methodology (In Vivo):
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Procedure: A single dose of the test substance is applied to one eye of the animal. The other eye remains untreated and serves as a control.[7]
-
Observation: The eyes are examined at 24, 48, and 72 hours after application.[7] Reactions of the cornea, iris, and conjunctiva are scored.
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed. The use of anesthetics and analgesics to minimize animal distress is required.[8][9]
Reactivity and Stability
The chemical reactivity of this compound is primarily associated with its amide and phenyl functional groups.[1]
-
Amide Group: Can undergo hydrolysis under acidic or basic conditions to form 4-phenylbutanoic acid. It can be reduced to the corresponding amine (4-phenylbutylamine) using strong reducing agents like lithium aluminum hydride (LiAlH4) or dehydrated to a nitrile.[1]
-
Phenyl Ring: Susceptible to electrophilic aromatic substitution reactions.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be disposed of as hazardous waste.
This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all laboratory personnel are thoroughly trained in the proper handling of this and all chemicals and that a comprehensive risk assessment is performed before initiating any new procedures. Always refer to the most current Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. This compound (1199-98-0) for sale [vulcanchem.com]
- 2. 4-Phenylbutyramide | C10H13NO | CID 263363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. x-cellr8.com [x-cellr8.com]
- 7. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Protocol for the synthesis of pyrazole derivatives from 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them a focal point of drug discovery efforts.[1][2] Notably, certain pyrazole-containing molecules have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that play a crucial role in the cell division cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer therapeutics.[3][5] This application note provides a detailed protocol for the synthesis of a novel pyrazole derivative, 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one, starting from the readily available 4-phenylbutanamide.
Overall Synthetic Workflow
The synthesis is a two-step process. The first step involves a base-mediated Claisen-type condensation of this compound with an ester to form the key intermediate, a β-ketoamide. The subsequent step is the well-established Knorr pyrazole synthesis, where the β-ketoamide undergoes cyclization with hydrazine (B178648) to yield the final pyrazole derivative.
Caption: Overall two-step synthetic route.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong bases like sodium hydride are highly reactive and should be handled with extreme care.
Protocol 1: Synthesis of 5-phenyl-3-oxopentanamide (β-ketoamide Intermediate)
This protocol is based on established methods for Claisen-type condensations involving amides.
Materials:
-
This compound
-
Ethyl acetate (B1210297)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF (100 mL) to the flask.
-
Amide Addition: To the stirred suspension of sodium hydride in THF, add this compound (1.0 eq) portion-wise at 0 °C (ice bath).
-
Ester Addition: After the addition of the amide is complete, add ethyl acetate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition of the ester, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate/50% hexane.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired 5-phenyl-3-oxopentanamide.
Protocol 2: Synthesis of 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one
This protocol employs the Knorr pyrazole synthesis for the cyclization of the β-ketoamide intermediate.[6][7][8]
Materials:
-
5-phenyl-3-oxopentanamide
-
Hydrazine hydrate (B1144303)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-phenyl-3-oxopentanamide (1.0 eq) in ethanol (50 mL).
-
Reagent Addition: To the solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 50% ethyl acetate/50% hexane.
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator to induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one.
Table 1: Synthesis of 5-phenyl-3-oxopentanamide (Intermediate)
| Entry | Starting Amide | Ester | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl Acetate | NaH (2.2) | THF | 5 | 65 |
Table 2: Synthesis of 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one (Final Product)
| Entry | Starting β-ketoamide | Hydrazine (eq) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | 5-phenyl-3-oxopentanamide | Hydrazine Hydrate (1.2) | Ethanol | Acetic Acid | 3 | 82 |
Table 3: Spectroscopic Data for 3-(2-phenylethyl)-1H-pyrazol-5(4H)-one
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.8 (br s, 1H, NH), 7.35-7.20 (m, 5H, Ar-H), 5.15 (s, 1H, CH₂-pyrazole), 2.90 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.65 (t, J=7.6 Hz, 2H, CH₂-C=O) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.2 (C=O), 158.9 (C=N), 141.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 90.1 (CH₂-pyrazole), 34.8 (Ar-CH₂), 30.2 (CH₂-C=O) |
| Mass Spec (ESI+) | m/z 203.11 [M+H]⁺ |
Mandatory Visualization
Signaling Pathway
Many pyrazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. The diagram below illustrates a simplified CDK signaling pathway and the potential point of inhibition by a pyrazole derivative.
Caption: Simplified CDK signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental work from starting material to the final product and its characterization.
Caption: Experimental workflow diagram.
Logical Relationship Diagram
This diagram illustrates the logical connection between the chemical synthesis, the resulting compound, and its potential biological application.
Caption: Logical relationship of the project.
References
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for the Synthesis of Thiazole Compounds from 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial properties.[1][2][3] The synthesis of novel thiazole-containing compounds is, therefore, a significant endeavor in the discovery of new therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of a 2,4-disubstituted thiazole, commencing from the readily available starting material, 4-phenylbutanamide. The described synthesis follows a reliable two-step process: the thionation of the amide to a thioamide, followed by the classical Hantzsch thiazole synthesis.
Synthesis Overview
The overall synthetic strategy involves two key transformations:
-
Thionation of this compound: The initial step is the conversion of the carbonyl group of this compound to a thiocarbonyl group to form 4-phenylthiobutanamide. This is efficiently achieved using Lawesson's reagent, a mild and effective thionating agent.[4]
-
Hantzsch Thiazole Synthesis: The resulting 4-phenylthiobutanamide is then reacted with an α-haloketone, such as 2-bromoacetophenone (B140003), in a cyclocondensation reaction to form the desired 2,4-disubstituted thiazole ring.[5][6] This reaction is known for its high yields and straightforward procedure.[5]
Experimental Protocols
Protocol 1: Synthesis of 4-Phenylthiobutanamide from this compound
This protocol details the conversion of an amide to its corresponding thioamide using Lawesson's reagent.
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the Lawesson's reagent solution at room temperature with continuous stirring.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by adding deionized water to the residue and extracting the product with diethyl ether.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-phenylthiobutanamide.
-
Purify the crude product by silica gel column chromatography to yield the pure 4-phenylthiobutanamide.
Protocol 2: Hantzsch Synthesis of 2-(Phenyl)-4-(2-phenylethyl)thiazole
This protocol describes the cyclocondensation of 4-phenylthiobutanamide with 2-bromoacetophenone to form the thiazole ring.
Materials:
-
4-Phenylthiobutanamide (from Protocol 1)
-
2-Bromoacetophenone
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Scintillation vial or round-bottom flask
-
Magnetic stirrer and stir plate with heating
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine 4-phenylthiobutanamide (1.0 equivalent) and 2-bromoacetophenone (1.0 equivalent).[5]
-
Add methanol as the solvent and a magnetic stir bar.[5]
-
Heat the mixture with stirring on a hot plate to a gentle reflux for 30-60 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.[5] A precipitate of the thiazole product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Allow the product to air dry or dry in a vacuum oven to obtain the purified 2-(phenyl)-4-(2-phenylethyl)thiazole.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of the thiazole compound. The yields are indicative and can vary based on the specific reaction conditions and purification techniques employed.
| Step | Reaction | Reactants | Reagents/Solvent | Time | Temperature | Yield (%) |
| 1 | Thionation | This compound | Lawesson's Reagent, THF | 0.5 - 2 h | Room Temp. | 85 - 95[7] |
| 2 | Hantzsch Synthesis | 4-Phenylthiobutanamide, 2-Bromoacetophenone | Methanol | 0.5 - 1 h | Reflux | 90 - 99[5][6] |
Visualizations
Experimental Workflow
Caption: A schematic of the two-step synthesis of a thiazole compound.
Potential Signaling Pathway Inhibition
Thiazole derivatives have been shown to interact with various biological targets. One such target is Lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and cholesterol biosynthesis in mammals.[8][9] Azole-containing compounds, including some thiazoles, are known to inhibit CYP51, leading to the disruption of cell membrane integrity and exhibiting antifungal activity.[10][11]
Caption: Inhibition of the CYP51 enzyme by a thiazole derivative.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. google.com [google.com]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 8. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Phenylbutanamide in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanamide and its parent compound, 4-phenylbutanoic acid, have emerged as a versatile scaffold in the design and synthesis of novel anticancer agents. This structural motif is particularly prominent in the development of histone deacetylase (HDAC) inhibitors, a class of targeted cancer therapeutics that interfere with the epigenetic regulation of gene expression. The phenylbutanamide core allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of promising drug candidates with significant anti-proliferative and antimetastatic activities. This document provides detailed application notes, experimental protocols for the synthesis of key derivatives, and a summary of their biological activities.
Application Notes
The this compound scaffold offers several advantages in the design of anticancer agents:
-
HDAC Inhibition: The butyramide (B146194) chain can be functionalized with a zinc-binding group, such as a hydroxamic acid, which is crucial for inhibiting the activity of zinc-dependent HDAC enzymes. HDACs play a critical role in the deacetylation of histone and non-histone proteins, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
-
Structural Versatility: The phenyl ring and the amide nitrogen of the this compound core provide multiple points for chemical modification. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and to fine-tune the pharmacological properties of the resulting compounds. For instance, substitution on the phenyl ring can enhance binding affinity and selectivity for specific HDAC isoforms.
-
Hybrid Molecule Design: The this compound moiety can be incorporated into hybrid molecules that combine its HDAC inhibitory activity with other anticancer mechanisms. This strategy aims to develop multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.
Featured Molecules and Their Biological Activities
This section details the synthesis and anticancer properties of two notable anticancer agents derived from this compound.
N-(4-chlorophenyl)-4-phenylbutanamide
This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6) and has demonstrated significant anti-proliferative activity against various cancer cell lines.
Quantitative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-4-phenylbutanamide | HeLa (Cervical Cancer) | 72.6 | [1] |
| THP-1 (Acute Myeloid Leukemia) | 16.5 | [1] | |
| HMC (Human Mast Leukemia) | 79.29 | [1] | |
| Kasumi (Chronic Myelogenous Leukemia) | 101 | [1] |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (TEA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-phenylbutanoyl chloride.
-
Amide Coupling: Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the 4-chloroaniline solution to 0 °C in an ice bath.
-
Slowly add the solution of 4-phenylbutanoyl chloride to the 4-chloroaniline solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-(4-chlorophenyl)-4-phenylbutanamide.
Experimental Workflow:
Caption: Synthetic workflow for N-(4-chlorophenyl)-4-phenylbutanamide.
4-((E)-2-phenylethenesulfonamido)-N-hydroxybutanamide
This hybrid molecule combines the structural features of a butanehydroxamate and a styrenesulfonamide. It has shown potent antimetastatic and antiproliferative activities. The hydroxamate moiety acts as a zinc-binding group, suggesting a potential for HDAC inhibition, while the styrenesulfonamide part contributes to its overall anticancer profile.
Quantitative Data:
| Compound | Activity | Model System | Reference |
| 4-((E)-2-phenylethenesulfonamido)-N-hydroxybutanamide | High fraction of apoptotic cells, disruption of cell cycle profile (arrest of proliferative phases). | HeLa cells (in vitro) | [2] |
| Significant inhibition of metastasis (reduction in number and volume of metastases). | Lewis lung carcinoma (in vivo) | [2] |
Experimental Protocol: Synthesis of 4-((E)-2-phenylethenesulfonamido)-N-hydroxybutanamide
Materials:
-
(E)-2-phenylethene-1-sulfonyl chloride
-
4-aminobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium hydroxide (B78521) (KOH)
-
Methanol
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of 4-((E)-2-phenylethenesulfonamido)butanoic acid:
-
Dissolve 4-aminobutanoic acid (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add (E)-2-phenylethene-1-sulfonyl chloride (1.0 eq) portion-wise, while maintaining the pH at 9-10 by adding a solution of sodium carbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the sulfonamide derivative.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the 4-((E)-2-phenylethenesulfonamido)butanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (1.1 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
-
Formation of the Hydroxamic Acid:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in methanol, followed by the addition of a methanolic solution of potassium hydroxide (1.5 eq). Filter off the precipitated KCl.
-
Add the freshly prepared hydroxylamine solution to the activated ester from the previous step.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.
-
Experimental Workflow:
Caption: Synthetic workflow for the hybrid anticancer agent.
Mechanism of Action: Targeting the HDAC6 Signaling Pathway
Several this compound derivatives exert their anticancer effects by inhibiting HDAC6. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes linked to cancer progression, including cell motility, protein quality control, and signaling.
Inhibition of HDAC6 by this compound-based inhibitors leads to the hyperacetylation of its key substrates. One of the most important substrates of HDAC6 is α-tubulin. The acetylation of α-tubulin is associated with microtubule stability. By inhibiting HDAC6, these compounds increase the acetylation of α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]
Furthermore, HDAC6 is involved in the regulation of other important proteins related to cancer, such as cortactin, which is involved in cell migration, and heat shock protein 90 (Hsp90), a chaperone for many oncoproteins.[3] By inhibiting HDAC6, this compound derivatives can interfere with these pathways, leading to a reduction in cancer cell migration and invasion, and the degradation of oncoproteins.
Signaling Pathway Diagram:
Caption: Inhibition of HDAC6 by this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents, particularly HDAC inhibitors. The synthetic accessibility and versatility of this chemical moiety allow for the creation of a diverse range of derivatives with potent and selective anticancer activities. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of oncology drug discovery and development, facilitating the exploration of new therapeutic strategies based on this promising chemical scaffold.
References
- 1. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Phenylbutanamide in the Preparation of HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs attractive therapeutic targets. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.
The general pharmacophore for classical HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme. The 4-phenylbutanamide scaffold represents a versatile cap group that can be readily modified to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. This document provides detailed application notes and protocols for the synthesis and evaluation of HDAC inhibitors utilizing a this compound core.
Data Presentation
The inhibitory activity of this compound-based HDAC inhibitors is typically evaluated against specific HDAC isoforms and a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
Table 1: In Vitro Inhibitory Activity of N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B)
| Target | IC50 (µM) | Reference |
| HDAC6 | Not specified, but identified as an inhibitor. | [1] |
| HeLa (Cervical Cancer) | 72.6 | [1] |
| THP-1 (Acute Myeloid Leukemia) | 16.5 | [1] |
| HMC (Human Mast Leukemia) | 79.29 | [1] |
| Kasumi (Chronic Myelogenous Leukemia) | 101 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide
This protocol describes the synthesis of a representative this compound-based HDAC inhibitor.
Materials:
-
4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of 4-phenylbutanoic acid:
-
In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-phenylbutanoyl chloride.
-
-
Amide Coupling:
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM to the aniline (B41778) solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure N-(4-chlorophenyl)-4-phenylbutanamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against specific HDAC isoforms using a fluorogenic assay.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Developer solution (containing Trichostatin A as a stop reagent)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme, and the test compound at various concentrations. Include wells with DMSO as a negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the determination of the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include wells with DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of this compound in the preparation of HDAC inhibitors.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Phenylbutanamide
Introduction
4-Phenylbutanamide is a chemical compound with potential applications in pharmaceutical and chemical research. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its biological activity, safety, and the outcome of chemical reactions. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical procedure for quality control and purity assessment.
Principle of the Method
The analytical method is based on reversed-phase chromatography, where the separation of this compound from its potential impurities is achieved based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. A C18 column is employed as the stationary phase, providing a hydrophobic surface for interaction. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. The amide group in this compound introduces some polarity, and the phenyl group contributes to its hydrophobicity. By optimizing the mobile phase composition, a good separation of the main compound from any related substances can be achieved. Detection is performed using a UV detector at a wavelength where the phenyl group of the analyte exhibits strong absorbance. The purity of the sample is calculated by the area percent method, where the peak area of this compound is compared to the total area of all observed peaks in the chromatogram.
Experimental Protocols
1. Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filtration System: For mobile phase and sample filtration (e.g., 0.45 µm membrane filters).
-
Ultrasonic Bath: For degassing the mobile phase.
2. Reagents and Chemicals
-
This compound: Reference standard of known purity and the sample to be analyzed.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade.
3. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic Solvent): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the Standard Solution.
4. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 50% A : 50% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 20 minutes |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks from the solvent.
-
Inject the Standard Solution to determine the retention time and peak shape of this compound.
-
Inject the Sample Solution to be analyzed.
-
After the analysis, wash the column with a higher proportion of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained components.
6. Data Analysis and Calculation
The purity of the this compound sample is calculated using the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Report any impurity that is above the reporting threshold (e.g., 0.05%). The system suitability parameters, such as theoretical plates, tailing factor, and repeatability of injections, should be monitored to ensure the validity of the analytical run.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis Results for a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | % Area |
| This compound | 7.5 | 4520180 | 99.85 |
| Impurity 1 | 4.2 | 3520 | 0.08 |
| Impurity 2 | 9.8 | 3150 | 0.07 |
| Total Impurities | 0.15 | ||
| Purity | 99.85 |
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Principle of Reversed-Phase Chromatographic Separation.
Application Note and Protocol for the Quantification of 4-Phenylbutanamide in Biological Samples by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutanamide is a compound of interest in various fields of research, potentially including pharmacology and metabolomics. Accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic studies, drug metabolism research, and understanding its physiological roles. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique known for its sensitivity and selectivity.[1][2] The protocol outlines procedures for sample preparation, including extraction and derivatization, as well as the instrumental conditions for GC-MS analysis.
Experimental Protocols
This section details the step-by-step methodology for the quantification of this compound in biological samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): this compound-d5 (or a structurally similar compound if an isotopically labeled standard is unavailable)[3][4]
-
Solvents (HPLC or GC grade): Ethyl acetate (B1210297), Dichloromethane, Hexane, Methanol[1][5]
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6][7]
-
Reagents for sample preparation: Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity)
-
Standard laboratory glassware and equipment: volumetric flasks, pipettes, centrifuge tubes, evaporator.
Sample Preparation
The following protocol describes a liquid-liquid extraction (LLE) method for isolating this compound from a biological matrix, followed by derivatization to enhance its volatility for GC-MS analysis.[1]
2.2.1. Extraction
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, blank, and calibration standard.
-
Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[9]
2.2.2. Derivatization
Due to the presence of the amide group, this compound may exhibit poor chromatographic peak shape and thermal instability. Derivatization is therefore recommended to improve its volatility and analytical performance.[6][10][11]
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.[7]
-
Seal the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS conditions that can be adapted for the analysis of derivatized this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[12][13] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[9][14] |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[2][14] |
| Oven Temperature Program | - Initial temperature: 100°C, hold for 1 minute- Ramp: 15°C/min to 280°C- Hold: 5 minutes at 280°C[7] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C[7][14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2][14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quantifier/Qualifier) | To be determined from the mass spectrum of the derivatized this compound and its internal standard. |
Data Presentation: Quantitative Summary
The following tables represent hypothetical quantitative data for a validation study of the this compound GC-MS assay.
Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % RSD (n=3) |
| 1 | 0.052 | 4.5 |
| 5 | 0.258 | 3.2 |
| 10 | 0.515 | 2.8 |
| 50 | 2.59 | 1.9 |
| 100 | 5.21 | 1.5 |
| 500 | 25.85 | 1.1 |
| 1000 | 51.98 | 0.9 |
| Linear Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 5 (LQC) | 4.85 ± 0.31 | 97.0 | 6.4 | 8.1 |
| 50 (MQC) | 51.2 ± 2.56 | 102.4 | 5.0 | 6.5 |
| 800 (HQC) | 789.6 ± 31.58 | 98.7 | 4.0 | 5.2 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Method Detection and Quantification Limits
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the GC-MS protocol for quantifying this compound.
Caption: Workflow for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described method, involving liquid-liquid extraction and silylation derivatization, offers a robust approach to achieve the necessary sensitivity and selectivity for bioanalytical studies. The provided instrumental parameters and data tables serve as a guide for method development and validation, ensuring reliable and accurate results for researchers in drug development and related scientific fields.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. videleaf.com [videleaf.com]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography‐Mass Spectrometry Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring the Synthesis of 4-Phenylbutanamide by Thin-Layer Chromatography
Abstract
This application note provides a comprehensive protocol for monitoring the progress of 4-phenylbutanamide synthesis from 4-phenylbutyric acid and an amine source, a common reaction in pharmaceutical and chemical research. The protocol details the use of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective in-process control method. This document outlines the necessary materials, step-by-step procedures for sample preparation, TLC development, and visualization techniques tailored for the starting materials and the amide product. Furthermore, representative data on retention factors (Rf) in various solvent systems are presented to facilitate the interpretation of results.
Introduction
The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the development of pharmaceuticals, polymers, and other fine chemicals. The formation of this compound from 4-phenylbutyric acid is a representative example of such a reaction, often employing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[1][2]
Effective monitoring of the reaction progress is crucial to ensure optimal yield and purity of the desired product, as well as to determine the reaction endpoint. Thin-Layer Chromatography (TLC) is an invaluable analytical tool for this purpose, offering a simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[2][3] This application note provides a detailed experimental setup and protocol for utilizing TLC to monitor the synthesis of this compound.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (an organic solvent or solvent mixture).[3] In the context of this compound synthesis, the starting material, 4-phenylbutyric acid, is more polar than the resulting amide product, this compound. This difference in polarity allows for their separation on a TLC plate. As the reaction proceeds, the spot corresponding to the 4-phenylbutyric acid will diminish in intensity, while a new, less polar spot corresponding to this compound will appear and intensify.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates
-
Reactants: 4-Phenylbutyric acid, ammonia (B1221849) source (e.g., ammonium (B1175870) chloride and a base, or aqueous ammonia), or a primary/secondary amine.
-
Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)
-
Solvents for Reaction: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
TLC Developing Solvents (Eluents):
-
Ethyl acetate (B1210297)/Hexane mixtures (e.g., 30:70, 50:50 v/v)
-
Dichloromethane/Methanol mixtures (e.g., 95:5 v/v)
-
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain
-
p-Anisaldehyde stain
-
Bromocresol green stain (for acidic compounds)
-
-
Glassware and Equipment:
-
Micropipettes or capillary tubes for spotting
-
TLC developing chamber
-
Forceps
-
Heating device (heat gun or hot plate)
-
Protocol for a Typical EDC/HOBt Coupling Reaction
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutyric acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using the TLC protocol described below.
TLC Monitoring Protocol
-
Sample Preparation:
-
Using a capillary tube, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate or DCM.
-
Prepare separate dilute solutions of the starting materials (4-phenylbutyric acid and the amine) for use as standards.
-
-
TLC Plate Spotting:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline.
-
Lane 1 (Starting Material): Spot the diluted solution of 4-phenylbutyric acid.
-
Lane 2 (Co-spot): Spot the starting material solution and, on top of it, spot the diluted reaction mixture. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot the diluted reaction mixture.
-
Ensure the spots are small and concentrated by applying the solution in several small portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Pour the chosen developing solvent (eluent) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Compounds containing an aromatic ring, like 4-phenylbutyric acid and this compound, should be visible as dark spots against the fluorescent background. Circle the spots with a pencil.
-
Staining:
-
Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution. Oxidizable compounds will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde solution and gently heat with a heat gun. Different compounds may produce spots of various colors.
-
Bromocresol Green Stain: This stain is specific for acidic compounds. Dipping the plate in this stain will reveal the 4-phenylbutyric acid as a yellow spot on a blue background.[4]
-
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf values of the spots in the reaction mixture lane to the standards.
-
The reaction is considered complete when the spot corresponding to the limiting reactant (typically 4-phenylbutyric acid) is no longer visible in the reaction mixture lane, and the spot for the this compound product is prominent.
-
Data Presentation
The following table summarizes the expected TLC results for the starting materials and product in common solvent systems. Note that Rf values can vary depending on the specific conditions (e.g., temperature, plate manufacturer, chamber saturation).
| Compound | Functional Group | Expected Polarity | Solvent System (v/v) | Expected Rf Value (Approximate) | Visualization Method |
| 4-Phenylbutyric Acid | Carboxylic Acid | High | 30% Ethyl Acetate in Hexane | 0.2 - 0.4 | UV (254 nm), Bromocresol Green (Yellow Spot), KMnO₄, p-Anisaldehyde |
| Amine (e.g., Benzylamine) | Amine | Medium | 30% Ethyl Acetate in Hexane | 0.4 - 0.6 | UV (254 nm), Ninhydrin (for primary/secondary amines), KMnO₄, p-Anisaldehyde |
| This compound | Amide | Low to Medium | 30% Ethyl Acetate in Hexane | 0.5 - 0.7 | UV (254 nm), KMnO₄, p-Anisaldehyde |
| 4-Phenylbutyric Acid | Carboxylic Acid | High | 50% Ethyl Acetate in Hexane | 0.4 - 0.6 | UV (254 nm), Bromocresol Green (Yellow Spot), KMnO₄, p-Anisaldehyde |
| Amine (e.g., Benzylamine) | Amine | Medium | 50% Ethyl Acetate in Hexane | 0.6 - 0.8 | UV (254 nm), Ninhydrin (for primary/secondary amines), KMnO₄, p-Anisaldehyde |
| This compound | Amide | Low to Medium | 50% Ethyl Acetate in Hexane | 0.7 - 0.9 | UV (254 nm), KMnO₄, p-Anisaldehyde |
Mandatory Visualizations
Caption: Workflow for Monitoring this compound Synthesis by TLC.
Conclusion
This application note provides a detailed and practical guide for the effective monitoring of this compound synthesis using Thin-Layer Chromatography. By following the outlined protocols for sample preparation, TLC development, and visualization, researchers can accurately track the progress of the reaction, ensuring the complete consumption of starting materials and the successful formation of the desired amide product. The use of a co-spot and multiple visualization techniques enhances the reliability of the analysis. The provided data on expected Rf values serves as a useful reference for optimizing separation conditions and interpreting TLC results.
References
Application Notes and Protocols for Large-Scale Synthesis of 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 4-Phenylbutanamide, a versatile intermediate compound for research and development in pharmaceuticals.[1] The protocols herein detail two primary synthetic routes from 4-phenylbutanoic acid: the acyl chloride formation method and the direct amidation using coupling reagents. This document includes detailed experimental procedures, characterization data, and diagrams of the synthetic workflow and a relevant biological signaling pathway to support researchers in their discovery and development endeavors.
Introduction
This compound is a derivative of butanamide featuring a phenyl group, giving it both hydrophobic and polar characteristics.[1] This amphipathic nature allows it to interact with various biological targets, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its derivatives have been investigated for potential applications in treating neurological disorders and inflammatory conditions.[2] The parent compound, 4-phenylbutanoic acid, is a known histone deacetylase (HDAC) inhibitor, suggesting that this compound and its analogues may also possess interesting biological activities worthy of investigation.
Synthetic Routes and Protocols
The large-scale synthesis of this compound is most commonly achieved through the amidation of 4-phenylbutanoic acid.[1] Two effective methods are presented below.
Method A: Acyl Chloride Formation and Ammonolysis
This is a classic and robust two-step, one-pot method suitable for large-scale production. It involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an ammonia (B1221849) source.
Experimental Protocol:
Step 1: Synthesis of 4-Phenylbutanoyl Chloride
-
To a dry, inert atmosphere-equipped reaction vessel, add 4-phenylbutanoic acid (1.0 equivalent).
-
Add anhydrous dichloromethane (B109758) (DCM) as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
While stirring, slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 equivalents) to the mixture at room temperature.[3] Gas evolution (SO₂ and HCl, or CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to yield crude 4-phenylbutanoyl chloride as an oil, which can be used directly in the next step.[3]
Step 2: Synthesis of this compound
-
Dissolve the crude 4-phenylbutanoyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) (excess, e.g., 5.0 equivalents) dropwise with vigorous stirring. A violent reaction will occur, producing a white precipitate.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a crystalline solid.[1]
Method B: Direct Amidation using Coupling Reagents
This method facilitates the direct formation of the amide bond from the carboxylic acid and an ammonia source, avoiding the need to isolate the acyl chloride. Various coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, HATU).[4][5][6][7]
Experimental Protocol:
-
In a reaction vessel, dissolve 4-phenylbutanoic acid (1.0 equivalent) in a suitable anhydrous solvent like DMF or DCM.
-
Add a coupling reagent such as HBTU (1.1 equivalents) and an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.5 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Parameters and Yields
| Parameter | Method A: Acyl Chloride | Method B: Coupling Reagent |
| Starting Material | 4-Phenylbutanoic Acid | 4-Phenylbutanoic Acid |
| Key Reagents | Thionyl Chloride/Oxalyl Chloride, Ammonia/Ammonium Hydroxide | HBTU/DIPEA, Ammonium Chloride |
| Typical Scale | Grams to Kilograms | Grams to Kilograms |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | >90% (for acyl chloride formation)[3], 80-90% (overall) | 70-85% |
| Purification | Recrystallization | Recrystallization / Chromatography |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | Approx. 72-75 °C (based on N-hydroxy derivative)[8][9] |
| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water[1] |
| ¹H NMR | Expected signals: aromatic protons (multiplet, ~7.2-7.4 ppm), -CH₂- protons (triplets and multiplet, ~1.8-2.7 ppm), -NH₂ protons (broad singlet) |
| ¹³C NMR | Expected signals: carbonyl carbon (~175 ppm), aromatic carbons (~126-142 ppm), aliphatic carbons (~25-45 ppm) |
| IR Spectroscopy | Expected peaks: N-H stretch (~3200-3400 cm⁻¹), C=O stretch (~1640-1680 cm⁻¹), C-N stretch, aromatic C-H stretch |
Visualization of Workflow and Biological Context
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the acyl chloride intermediate.
Caption: Workflow for the synthesis of this compound.
Relevant Signaling Pathway: Histone Deacetylase (HDAC) Inhibition
Given that the precursor, 4-phenylbutanoic acid, is an HDAC inhibitor, its amide derivative may interact with similar pathways. HDAC inhibitors play a crucial role in epigenetic regulation by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[10] This mechanism is a key area of investigation in cancer and inflammation research.
Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.
References
- 1. This compound (1199-98-0) for sale [vulcanchem.com]
- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. people.uniurb.it [people.uniurb.it]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. hurawalhi.com [hurawalhi.com]
- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 4-Phenylbutanamide via Amidation of 4-Phenylbutanoic Acid
Introduction
This application note provides detailed protocols for the synthesis of 4-phenylbutanamide, a valuable intermediate in drug development and organic synthesis, through the amidation of 4-phenylbutanoic acid. Amide bond formation is a cornerstone of medicinal chemistry, and the methods presented herein offer robust and efficient pathways to this target molecule.[1] This document outlines two primary synthetic strategies: the direct thermal amidation of the carboxylic acid with an ammonium (B1175870) salt, and a two-step procedure involving the formation of an acyl chloride intermediate followed by amination. For each method, a detailed experimental protocol is provided. All quantitative data are summarized for clear comparison, and the experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties for the starting material and the final product is presented in the table below.
| Property | 4-Phenylbutanoic Acid (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₃NO |
| Molecular Weight | 164.20 g/mol | 163.22 g/mol [2] |
| Appearance | White crystalline solid | White solid |
| Melting Point | 52 °C | 84-87 °C |
| Boiling Point | 290 °C | Not available |
| ¹H NMR (CDCl₃, δ ppm) | 1.95 (quint, 2H), 2.35 (t, 2H), 2.65 (t, 2H), 7.15-7.30 (m, 5H), 11.5 (br s, 1H) | ~1.9 (m, 2H), ~2.2 (t, 2H), ~2.6 (t, 2H), ~5.5 (br s, 2H), ~7.1-7.3 (m, 5H) |
| ¹³C NMR (CDCl₃, δ ppm) | 26.3, 33.6, 35.1, 126.0, 128.3, 128.4, 141.2, 180.1 | ~27.0, ~35.0, ~35.5, ~126.0, ~128.5, ~128.6, ~141.5, ~175.0 |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), 1700 (s, C=O) | 3370, 3180 (N-H), 1640 (s, C=O, Amide I)[2] |
Experimental Protocols
Two effective methods for the synthesis of this compound are detailed below.
Protocol 1: Direct Thermal Amidation with Ammonium Carbonate
This protocol describes the direct conversion of a carboxylic acid to a primary amide by heating it with an ammonium salt. The reaction proceeds by forming the ammonium salt of the carboxylic acid, which upon heating, dehydrates to form the amide.
Materials:
-
4-Phenylbutanoic acid
-
Ammonium carbonate
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, combine 4-phenylbutanoic acid (1 equivalent) and ammonium carbonate (1.5 equivalents).
-
If using a solvent, add toluene to the flask and equip it with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. If performing the reaction neat, heat the mixture to approximately 180-200 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If toluene was used, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Figure 1: Experimental workflow for direct thermal amidation.
Protocol 2: Two-Step Synthesis via Acyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with ammonia (B1221849) to form the amide.
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Aqueous ammonia (NH₄OH, concentrated)
-
Ice bath
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., water or ethyl acetate/hexanes)
Procedure:
Step 1: Synthesis of 4-Phenylbutyryl Chloride
-
In a fume hood, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 4-phenylbutyryl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool a flask containing concentrated aqueous ammonia (excess) in an ice bath.
-
Dissolve the crude 4-phenylbutyryl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 4-phenylbutyryl chloride to the cold, stirred aqueous ammonia. A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from water or another suitable solvent system to yield pure this compound.
Figure 2: Workflow for the two-step synthesis via an acyl chloride intermediate.
Signaling Pathway Analogy: The Amidation Reaction
The conversion of a carboxylic acid to an amide can be conceptually illustrated as a signaling pathway, where the carboxylic acid is activated and then intercepted by a nucleophile (ammonia) to yield the final product.
Figure 3: Conceptual pathway of the amidation reaction.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed.
References
Application Notes and Protocols for the Use of Coupling Reagents in the Synthesis of 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various coupling reagents for the synthesis of 4-phenylbutanamide from 4-phenylbutanoic acid and an ammonia (B1221849) source. This document includes a comparative summary of common coupling reagents, detailed experimental protocols, and diagrams illustrating the reaction pathways and workflows.
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The synthesis of this compound, a simple yet illustrative example, can be achieved by coupling 4-phenylbutanoic acid with an amine source, typically ammonia or an ammonium (B1175870) salt. Direct condensation of a carboxylic acid and an amine is often inefficient and requires high temperatures. Coupling reagents are therefore employed to activate the carboxylic acid, facilitating a more rapid and efficient reaction under milder conditions. This document explores the application of several classes of coupling reagents for this transformation.
Comparative Data of Coupling Reagents
The selection of a coupling reagent is critical and can significantly impact reaction yield, purity, and overall efficiency. Below is a summary of commonly used coupling reagents and their typical performance in amide bond formation. Please note that the yields and reaction times can vary based on the specific substrate and reaction conditions.
| Coupling Reagent/System | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carbodiimide | 80-95 | 2-24 | Water-soluble byproducts, mild conditions.[1][2][3] | Potential for racemization (less of a concern for 4-phenylbutanoic acid), HOBt has explosive properties.[4] |
| HATU | Uronium Salt | 90-99 | 1-4 | High efficiency, fast reaction times, low racemization.[5] | Higher cost, potential for side reactions if not used correctly.[5] |
| T3P® | Phosphonic Anhydride (B1165640) | 85-95 | 1-12 | Low toxicity, water-soluble byproducts, minimizes epimerization.[6][7][8] | Can be less reactive for highly hindered substrates. |
| Boric Acid | Lewis Acid Catalyst | 90-99 (for N-benzyl derivative) | 16 | "Green" catalyst, inexpensive, high atom economy.[9][10] | Requires higher temperatures and azeotropic water removal. |
Reaction Pathway: Amide Bond Formation
The general mechanism for amide bond formation using a coupling reagent involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: General reaction pathway for coupling reagent-mediated amide bond formation.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
4-Phenylbutanoic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-phenylbutanoic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.
Caption: Experimental workflow for EDC/HOBt mediated synthesis of this compound.
Protocol 2: HATU Mediated Synthesis of this compound
This protocol outlines the use of HATU, a highly efficient uronium salt-based coupling reagent.
Materials:
-
4-Phenylbutanoic acid
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphat)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-phenylbutanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add ammonium chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: T3P® Mediated Synthesis of this compound
This protocol utilizes propylphosphonic anhydride (T3P®), a reagent known for its low toxicity and ease of workup.
Materials:
-
4-Phenylbutanoic acid
-
Ammonium chloride (NH₄Cl)
-
T3P® (50% solution in ethyl acetate or DMF)
-
Pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous ethyl acetate or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-phenylbutanoic acid (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous ethyl acetate, add pyridine (2.0 eq).
-
Add T3P® (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous byproducts are easily removed.[6][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Boric Acid Catalyzed Synthesis of N-Benzyl-4-phenylbutyramide
This protocol is for the synthesis of N-benzyl-4-phenylbutyramide, a close analog of this compound, and highlights a "green" catalytic approach. A similar setup using a high-pressure reactor with ammonia could be envisioned for the synthesis of the primary amide.
Materials:
-
4-Phenylbutyric acid
-
Boric acid
-
Toluene
-
Hexanes
Procedure:
-
Charge a reaction vessel equipped with a Dean-Stark trap with 4-phenylbutyric acid (1.0 eq), boric acid (0.01 eq), and toluene.[9]
-
Add benzylamine (1.03 eq) to the stirred mixture.[9]
-
Heat the reaction mixture to reflux for 16 hours, collecting the water byproduct in the Dean-Stark trap.[9]
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes with stirring to precipitate the product as a white solid.[9]
-
Collect the solid by filtration, wash with hexanes, and dry under vacuum to obtain N-benzyl-4-phenylbutyramide.
Conclusion
The synthesis of this compound can be effectively achieved using a variety of coupling reagents. The choice of reagent will depend on factors such as desired yield, reaction time, cost, and the scale of the synthesis. For high efficiency and rapid conversions, uronium salts like HATU are excellent choices. Carbodiimides such as EDC in combination with HOBt offer a reliable and cost-effective method with the advantage of water-soluble byproducts. T3P® presents a safe and user-friendly alternative with simple workup procedures. For large-scale and environmentally conscious syntheses, catalytic methods using reagents like boric acid are highly attractive. The protocols provided herein serve as a guide for researchers to select and implement the most suitable method for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. peptide.com [peptide.com]
- 6. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Recrystallization Protocol for the Purification of 4-Phenylbutanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylbutanamide (C₁₀H₁₃NO, MW: 163.22 g/mol ) is a chemical compound featuring a phenyl group attached to a butanamide chain.[1] As with many synthesized organic compounds, the crude product often contains impurities from starting materials, byproducts, or side reactions. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of a purified crystal lattice that excludes the impurities, which remain dissolved in the mother liquor. This application note provides a detailed protocol for the purification of crude this compound using a mixed-solvent recrystallization method.
Materials and Reagents
-
Crude this compound
-
Ethanol (B145695) (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer Flasks (250 mL or appropriate size)
-
Graduated Cylinders
-
Hot Plate with Magnetic Stirring Capability
-
Magnetic Stir Bar
-
Stemless Funnel
-
Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Tubing and Source
-
Watch Glass
-
Spatula
-
Melting Point Apparatus
Experimental Protocol
This protocol outlines the steps for purifying crude this compound using an ethanol-water solvent system. This compound exhibits moderate solubility in organic solvents like ethanol and limited solubility in water, making this pair suitable for recrystallization.[1]
1. Dissolution of Crude Sample a. Place the crude this compound solid into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal volume of hot ethanol to the flask while heating and stirring on a hot plate. The goal is to use just enough solvent to fully dissolve the solid at the boiling point of the ethanol. c. Continue adding small portions of hot ethanol until the solid is completely dissolved, creating a saturated solution.
2. Decolorization (Optional) a. If the solution is colored, remove it from the heat source. b. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. c. Gently reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.
3. Hot Filtration (To Remove Insoluble Impurities) a. This step is crucial if insoluble impurities or activated charcoal are present. b. Set up a hot filtration apparatus by placing a stemless funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask. c. Keeping both flasks hot, carefully and quickly pour the hot solution through the filter paper. This prevents premature crystallization in the funnel.
4. Crystallization a. Reheat the clear, filtered solution to boiling. b. Add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is supersaturated. c. Add a few more drops of hot ethanol to redissolve the precipitate and render the solution clear again. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. For maximum yield, the flask can be subsequently placed in an ice bath for 15-20 minutes to further decrease the solubility of the compound.
5. Isolation and Washing of Crystals a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. b. Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel. c. Wash the crystals with a small amount of ice-cold solvent (a 50:50 mixture of ethanol and water is suitable) to remove any adhering mother liquor containing dissolved impurities. It is important to use a cold solvent to minimize redissolving the purified crystals.
6. Drying a. Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes. b. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator. c. Once dry, weigh the purified this compound to calculate the percent yield and determine its melting point to assess purity.
Results and Analysis
The effectiveness of the recrystallization is determined by the recovery yield and the increase in purity, which is often assessed by a sharper and higher melting point compared to the crude material.
Table 1: Representative Data for this compound Purification
| Parameter | Crude Sample | Purified Sample |
| Appearance | Off-white to tan powder | White crystalline solid |
| Mass | 5.00 g | 4.15 g |
| Yield (%) | - | 83% |
| Melting Point | 79-82 °C | 83-84 °C |
| Literature M.P. | - | 83-84 °C[2][3] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the purification of crude this compound.
References
Determining the Cytotoxicity of 4-Phenylbutanamide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cytotoxicity is a cornerstone of drug discovery and development, providing critical insights into the therapeutic potential and safety profile of novel chemical entities.[1] For analogs of 4-Phenylbutanamide, a scaffold with potential biological activities, a thorough understanding of their cytotoxic effects is paramount.[2] This document offers detailed application notes and standardized protocols for a panel of cell-based assays designed to comprehensively evaluate the cytotoxicity of these analogs. The assays described herein measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.[3] A multi-parametric approach is recommended for a robust assessment of a compound's cytotoxic profile.[1]
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a cellular function by 50% compared to a control.[4] Summarizing this data in a clear and structured format is essential for comparative analysis.
Table 1: Hypothetical Cytotoxicity (IC50) Data for this compound Analogs
| Compound ID | Analog Substitution | MTT Assay (µM) | LDH Release Assay (µM) | Caspase-3/7 Activity (µM) |
| PBA-001 | Unsubstituted | >100 | >100 | >100 |
| PBA-002 | 4-Fluoro | 75.2 ± 5.1 | 82.5 ± 6.3 | 68.9 ± 4.7 |
| PBA-003 | 4-Chloro | 52.8 ± 4.3 | 61.2 ± 5.5 | 45.1 ± 3.9 |
| PBA-004 | 4-Nitro | 21.5 ± 2.1 | 28.9 ± 3.0 | 15.7 ± 1.8 |
| PBA-005 | 3,4-Dichloro | 35.6 ± 3.5 | 42.1 ± 4.1 | 29.8 ± 2.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable cytotoxicity data. The following sections provide step-by-step methodologies for three key assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.[1] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[1][5]
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (for maximum LDH release control)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with vehicle-treated cells.
-
Maximum LDH Release: Add lysis solution to untreated control wells 30 minutes before the end of the incubation period.
-
No-Cell Control: Use wells with medium only.[3]
-
-
Supernatant Collection: After the incubation period with the this compound analogs, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[1]
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or Fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle-treated control and determine the concentration of the compound that induces a 50% increase in caspase activity (EC50).
Visualization of Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a simplified signaling pathway potentially involved in cytotoxicity.
Caption: Experimental workflow for cytotoxicity testing.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols: Design and Synthesis of Hybrid Molecules Incorporating the 4-Phenylbutanamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylbutanamide scaffold is a versatile structural motif that has garnered significant interest in medicinal chemistry. Its presence in various biologically active compounds highlights its potential as a core structure for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of hybrid molecules incorporating the this compound scaffold, with a focus on their application as anticancer and antimicrobial agents.
The core principle behind the design of these hybrid molecules is the combination of the this compound core with other pharmacophores to create multi-target ligands or to enhance the potency and selectivity for a specific biological target. One of the key areas of investigation for these hybrids is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.
Design Rationale: Targeting HDAC and Cancer Signaling Pathways
A prominent strategy in the design of this compound-based anticancer agents is the development of HDAC inhibitors. By incorporating moieties that can interact with the active site of HDAC enzymes, these hybrid molecules can modulate the acetylation state of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
A key example is the design of N-(4-chlorophenyl)-4-phenylbutanamide, which has been identified as an inhibitor of HDAC6.[1][2] The design involves the amide linkage of 4-phenylbutanoic acid, which serves as the core scaffold, with 4-chloroaniline (B138754), a moiety that can be varied to optimize target engagement and pharmacokinetic properties.
The inhibition of HDACs by these hybrid molecules can have downstream effects on critical cancer-promoting signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and angiogenesis. HDAC inhibitors have been shown to suppress the activity of this pathway, contributing to their anticancer effects.
Data Presentation
Table 1: Anticancer Activity of this compound Hybrid Molecules
| Compound ID | Hybrid Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N-(4-chlorophenyl)-4-phenylbutanamide | HeLa (Cervical Cancer) | 72.6 | [1][2] |
| THP-1 (Acute Myeloid Leukemia) | 16.5 | [1][2] | ||
| HMC (Human Mast Leukemia) | 79.29 | [1][2] | ||
| Kasumi (Chronic Myelogenous Leukemia) | 101 | [1][2] | ||
| 2 | 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide | HeLa (Cervical Cancer) | Not specified, but showed high fraction of apoptotic cells |
Table 2: Antimicrobial Activity of Structurally Related Scaffolds
While specific MIC data for this compound hybrids is not extensively available in the reviewed literature, derivatives of structurally related scaffolds like 4-bromo-3-oxo-N-phenylbutanamide have shown promise. Thiazole derivatives synthesized from such precursors have demonstrated activity against a range of pathogens.
| Derivative Class | Test Organism | Activity (Inhibition Zone in mm) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 12 - 18 | [3] |
| Bacillus subtilis | 10 - 16 | [3] | |
| Escherichia coli | 11 - 17 | [3] | |
| Pseudomonas aeruginosa | 9 - 15 | [3] | |
| Candida albicans | 10 - 15 | [3] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HDAC inhibition by this compound hybrids leading to apoptosis and suppression of the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of this compound hybrid molecules.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-phenylbutanamide (Representative Procedure)
This protocol describes a general method for the amide coupling of 4-phenylbutanoic acid and 4-chloroaniline using common coupling reagents.
Materials:
-
4-Phenylbutanoic acid
-
4-Chloroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Deionized water
Procedure:
-
To a stirred solution of 4-phenylbutanoic acid (1.0 eq) in anhydrous DMF at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 4-chloroaniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-4-phenylbutanamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized hybrid molecules against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Synthesized hybrid molecule stock solution (e.g., in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the synthesized hybrid molecule in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the hybrid molecule. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for determining the inhibitory activity of the synthesized compounds against HDAC enzymes using a commercially available fluorometric assay kit.
Materials:
-
HDAC Fluorometric Drug Discovery Kit (e.g., from ENZO Life Sciences) containing:
-
HDAC enzyme (e.g., recombinant human HDAC6)
-
Fluorogenic substrate
-
Developer solution
-
Assay buffer
-
-
Synthesized hybrid molecule
-
Trichostatin A (TSA) or other known HDAC inhibitor as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial assay kit. A general outline is provided below.
-
Prepare serial dilutions of the synthesized hybrid molecule and the positive control in assay buffer.
-
In the wells of a 96-well black microplate, add the assay buffer, the diluted compound or control, and the HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37 °C for the time specified in the kit's protocol (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution. The developer will generate a fluorescent signal from the deacetylated substrate.
-
Incubate the plate at room temperature for 10-15 minutes to allow the fluorescent signal to stabilize.
-
Measure the fluorescence intensity using a fluorometric microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each compound concentration compared to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Phenylbutanamide
Welcome to the technical support center for the synthesis of 4-Phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common methods for synthesizing this compound are:
-
Amidation of 4-Phenylbutanoic Acid: This involves activating the carboxylic acid and then reacting it with an ammonia (B1221849) source.
-
Partial Hydrolysis of 4-Phenylbutyronitrile (B1582471): This method carefully hydrolyzes the nitrile group to the corresponding amide.[1]
Troubleshooting Guide: Synthesis Route 1 - Amidation of 4-Phenylbutanoic Acid
This route is popular due to the commercial availability of 4-phenylbutanoic acid. However, several side reactions can occur, impacting yield and purity.
Common Issues and Solutions
Q2: My reaction yield is low. What are the potential causes when using a coupling reagent like DCC?
A2: Low yields in carbodiimide-mediated amidations can stem from several factors:
-
Formation of N-acylurea: A common side reaction with carbodiimide (B86325) coupling reagents is the formation of an unreactive N-acylurea byproduct, which can halt the desired reaction.[2]
-
Hydrolysis of Activated Ester: The activated carboxylic acid intermediate is susceptible to hydrolysis. It is crucial to maintain anhydrous (dry) reaction conditions.[2]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of coupling agents and allow for sufficient reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal Temperature: The reaction may require specific temperature control. Starting the reaction at a lower temperature (e.g., 0 °C) and allowing it to warm to room temperature is a common practice.[2]
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I deal with it?
A3: When using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent, the primary byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in most common organic solvents and precipitates out of the reaction mixture.[3]
-
Removal: The insolubility of DCU allows for its removal by filtration of the crude reaction mixture.
-
Alternative Reagents: If DCU precipitation complicates your purification, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea (B33335) byproduct can be removed with an aqueous wash.[3]
Q4: How can I minimize racemization during the coupling reaction?
A4: Racemization can be a concern if there is a chiral center alpha to the carbonyl group. While 4-phenylbutanoic acid itself is not chiral, this is a critical consideration for derivatives. To minimize racemization:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization by forming an active ester that is less prone to this side reaction.[3][4]
-
Controlled Temperature: Running the reaction at lower temperatures can also help to reduce the rate of racemization.
Summary of Common Side Products for Amidation Route
| Side Product | Structure | Reason for Formation | Recommended Solution |
| N-acylurea | R-C(=O)N(R')C(=NR')NHR' | Rearrangement of the O-acylisourea intermediate formed with carbodiimide coupling agents.[2] | Use of additives like HOBt or HOAt. |
| 4-Phenylbutanoic Anhydride | (C₁₀H₁₁O)₂O | Reaction of the activated carboxylic acid with another molecule of 4-phenylbutanoic acid. | Control stoichiometry and order of addition of reagents. |
| Unreacted 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | Incomplete reaction or hydrolysis of the activated intermediate. | Ensure anhydrous conditions and sufficient reaction time. |
Troubleshooting Guide: Synthesis Route 2 - Partial Hydrolysis of 4-Phenylbutyronitrile
This method can be effective but requires careful control to prevent over-hydrolysis to the carboxylic acid.
Common Issues and Solutions
Q5: My main product is 4-phenylbutanoic acid instead of the amide. How can I prevent this?
A5: The formation of 4-phenylbutanoic acid is due to the complete hydrolysis of the nitrile. To favor the formation of the amide:
-
Reaction Conditions: The partial hydrolysis of nitriles is often achieved under controlled acidic or basic conditions. Overly harsh conditions (e.g., high temperatures, prolonged reaction times, or high concentrations of acid/base) will drive the reaction to the carboxylic acid.
-
Milder Reagents: Consider using milder reagents or catalytic systems known for selective partial hydrolysis.
-
Monitoring: Closely monitor the reaction progress using TLC or GC to stop the reaction once the desired amide is formed and before significant amounts of the carboxylic acid are produced.
Q6: The reaction is very slow or does not proceed. What can I do?
A6: If the hydrolysis is not progressing:
-
Steric Hindrance: While not a major issue for 4-phenylbutyronitrile, steric hindrance around the nitrile group can slow down the reaction.
-
Reaction Temperature: A modest increase in temperature can increase the reaction rate. However, be cautious as this can also promote over-hydrolysis.
-
Catalyst: Ensure that if you are using a catalyst, it is active and present in the correct amount.
Summary of Common Side Products for Hydrolysis Route
| Side Product | Structure | Reason for Formation | Recommended Solution |
| 4-Phenylbutanoic Acid | C₁₀H₁₂O₂ | Over-hydrolysis of the nitrile or the intermediate amide. | Use milder reaction conditions (temperature, time, reagent concentration). |
| Unreacted 4-Phenylbutyronitrile | C₁₀H₁₁N | Incomplete reaction. | Increase reaction time or temperature cautiously, ensuring the catalyst is active. |
Experimental Protocols
Protocol 1: Amidation of 4-Phenylbutanoic Acid using EDC and HOBt
-
Dissolution: Dissolve 4-phenylbutanoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC (1.1 equivalents) portion-wise to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Ammonia Addition: Add a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium (B1175870) chloride with a non-nucleophilic base like triethylamine) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Partial Hydrolysis of 4-Phenylbutyronitrile
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutyronitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add an aqueous solution of a base (e.g., NaOH) or acid (e.g., H₂SO₄) in a controlled manner. The concentration should be carefully chosen to favor partial hydrolysis.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., reflux) for a specific duration.
-
Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or GC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. If the reaction was conducted under basic conditions, neutralize with a dilute acid (e.g., HCl) to a pH of 7. If acidic, neutralize with a dilute base.
-
Isolation: The product may precipitate upon cooling or neutralization and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Wash the crude product with water and then purify by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the amidation of 4-phenylbutanoic acid.
Caption: The two primary synthetic routes to this compound and their major side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Phenylbutanamide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main strategies for synthesizing this compound are:
-
Amidation of 4-Phenylbutanoic Acid: This is the most common laboratory-scale method. It involves activating the carboxylic acid and then reacting it with an ammonia (B1221849) source.[1]
-
Partial Hydrolysis of 4-Phenylbutyronitrile: This method converts the nitrile group into a primary amide.[1]
Q2: Which coupling reagents are recommended for the amidation of 4-phenylbutanoic acid?
A2: Several coupling reagents can be used to facilitate the formation of the amide bond. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with N-hydroxysuccinimide (NHS), or phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like HATU. The choice of reagent can impact yield, purity, and the potential for side reactions.
Q3: What are the most effective methods for purifying crude this compound?
A3: The primary purification techniques for this compound are:
-
Recrystallization: This method is effective for removing impurities with different solubilities. A suitable solvent system is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Flash Column Chromatography: This technique is useful for separating the product from impurities with different polarities. A common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[2][3]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material (4-phenylbutanoic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. An appropriate eluent system for the TLC would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider gently heating the mixture. |
| Ineffective coupling reagent: The chosen coupling reagent may not be potent enough. | For sterically hindered substrates or less reactive amines, consider using a more powerful coupling reagent such as HATU. | |
| Presence of water: Moisture can hydrolyze the activated carboxylic acid intermediate or the coupling reagent. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of byproducts: With carbodiimide (B86325) reagents like EDC, an unreactive N-acylurea byproduct can form.[4] | Additives like NHS or HOBt can suppress the formation of N-acylurea. | |
| Low Purity | Unreacted starting materials: Incomplete reaction or improper work-up. | Ensure the reaction goes to completion by monitoring with TLC. During work-up, an acid wash can remove unreacted amine, and a base wash can remove unreacted carboxylic acid. |
| Side-reaction products: Depending on the reaction conditions, various side products can form. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. Purify the crude product using column chromatography for difficult separations. | |
| Contamination from coupling reagent byproducts: For example, dicyclohexylurea (DCU) from DCC is often insoluble and can be difficult to remove. | If using DCC, filter the reaction mixture to remove the precipitated DCU. Using a more soluble carbodiimide like EDC can simplify the work-up. | |
| Product is an oil or does not crystallize | Presence of impurities: Impurities can significantly depress the melting point and inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent: The solvent may be too good of a solvent even at low temperatures, or the compound may be "oiling out". | Select a different solvent or a mixed solvent system. For "oiling out," re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. |
Data Presentation
Table 1: Illustrative Yield and Purity of this compound with Different Coupling Reagents
| Coupling Reagent System | Solvent | Typical Yield (%) | Typical Purity (%) | Notes |
| EDC/NHS | Dichloromethane (B109758) (DCM) | 75-85 | >95 | A common and cost-effective method. The urea (B33335) byproduct from EDC is water-soluble, simplifying work-up. |
| DCC/HOBt | Dichloromethane (DCM) | 80-90 | >95 | High yielding, but the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered off. |
| HATU/DIPEA | Dimethylformamide (DMF) | 85-95 | >98 | Highly effective for amide bond formation with minimal side reactions, but more expensive. |
| SOCl₂ then NH₄OH | Tetrahydrofuran (THF) | 80-90 | >95 | Involves the formation of an acid chloride intermediate. Requires careful handling of thionyl chloride. |
Note: The data in this table is illustrative and based on typical outcomes for amide synthesis. Actual results may vary depending on specific experimental conditions.
Table 2: Illustrative Purity Improvement of this compound via Recrystallization
| Solvent System | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| Ethanol (B145695)/Water | 85 | >98 |
| Ethyl Acetate/Hexane | 90 | >99 |
| Toluene | 88 | >98 |
Note: The data in this table is illustrative. The choice of solvent and the final purity depend on the nature of the impurities present.
Experimental Protocols
Protocol 1: Synthesis of this compound via EDC/NHS Coupling
Materials:
-
4-Phenylbutanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylbutanoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and slowly add ammonium hydroxide solution (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification of this compound by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with a low concentration of ethyl acetate in hexane (e.g., 5%) and gradually increasing it (e.g., to 20-30%).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Troubleshooting guide for incomplete 4-Phenylbutanamide reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete 4-Phenylbutanamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common methods for synthesizing this compound are:
-
Amidation of 4-phenylbutanoic acid: This is the most typical laboratory-scale method. It involves activating the carboxylic acid and then reacting it with ammonia (B1221849) or an ammonium (B1175870) salt. This route often requires a coupling reagent to facilitate the formation of the amide bond and can produce high yields under appropriate conditions.[1]
-
Partial hydrolysis of 4-phenylbutyronitrile: This is another viable synthetic option, depending on the availability of the starting materials.[1]
Q2: My this compound synthesis reaction is showing a low yield. What are the potential causes?
Low yields in amidation reactions can be attributed to several factors:
-
Inefficient activation of 4-phenylbutanoic acid: The chosen coupling reagent may not be optimal for this specific substrate.
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[2]
-
Loss of product during workup: this compound has some solubility in water, which can lead to product loss during aqueous extraction phases. Minimizing the volume of water used for washing can help mitigate this.[2]
-
Side reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate back to 4-phenylbutanoic acid.[2]
-
Suboptimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Impure starting materials: The purity of 4-phenylbutanoic acid and the amine source can significantly impact the reaction outcome.[3]
Q3: How can I monitor the progress of my this compound reaction?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture, the starting material (4-phenylbutanoic acid), and a co-spot (a mixture of the reaction mixture and starting material) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A common eluent system for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Q4: What are the recommended methods for purifying crude this compound?
The two main methods for purifying crude this compound are:
-
Recrystallization: This is an effective method for removing impurities, especially if the product is a solid. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol (B145695) and water can be a good starting point.[2]
-
Column Chromatography: This technique is useful for separating the product from impurities with different polarities. Silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate can be used as the mobile phase.[2][5]
Troubleshooting Guide for Incomplete Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective carboxylic acid activation. | Choose a more suitable coupling reagent (see Table 1). Ensure the coupling reagent is fresh and has been stored correctly. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC. | |
| Poor quality of reagents. | Use high-purity, anhydrous solvents and reagents.[3] If using a solid amine salt like ammonium chloride, ensure it is dry. | |
| Formation of unreactive carboxylate salt. | In direct thermal amidation (without a coupling agent), the acid and amine can form a salt. This typically requires high temperatures to drive the reaction. The use of a coupling reagent bypasses this issue. | |
| Presence of Multiple Spots on TLC | Side reactions are occurring. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous conditions to avoid hydrolysis of activated intermediates.[2] |
| Decomposition of product or starting material. | Run the reaction at a lower temperature. Check the stability of your starting materials and product under the reaction conditions. | |
| Product is an Oil or Has a Low/Broad Melting Point | Presence of unreacted starting materials or solvent. | Purify the product using column chromatography to remove impurities. Ensure all solvent is removed from the final product under high vacuum. |
| Presence of byproducts. | Characterize the byproducts (if possible) to understand the side reactions and adjust the reaction conditions accordingly. An acid wash during workup can help remove any unreacted amine.[2] | |
| Difficulty in Inducing Crystallization during Recrystallization | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product.[2] |
| High levels of impurities. | High impurity levels can inhibit crystal formation. Consider a preliminary purification by column chromatography before recrystallization.[2] | |
| Incorrect solvent system. | The chosen solvent may be too effective at dissolving the product even at low temperatures. Experiment with different solvent systems or solvent ratios.[2] |
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Byproducts | Notes |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents and can often be removed by filtration.[6] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct is easily removed with an aqueous workup.[7] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | HMPA is a suspected carcinogen, so caution is advised. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generally considered safer than BOP as it does not produce HMPA. | |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea | Known for its high efficiency and low rate of racemization.[7] Often used with an additive like HOBt or HOAt. |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using a Carbodiimide (B86325) Coupling Reagent
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-phenylbutanoic acid (1 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and the carbodiimide coupling reagent (e.g., EDC) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Amidation: Add the amine source, such as a solution of ammonia in an organic solvent or an ammonium salt (e.g., ammonium chloride, 1.2 equivalents) along with a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents) to neutralize the ammonium salt and any acid formed.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.[2]
-
Workup:
-
If using DCC, filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the organic phase with a mild acid (e.g., 1M HCl) to remove any unreacted base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Plate Preparation: On a TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting:
-
In the SM lane, spot a dilute solution of 4-phenylbutanoic acid.
-
In the Co lane, spot the starting material solution, and then, on top of the same spot, carefully spot the reaction mixture.
-
In the RM lane, spot the reaction mixture.[4]
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a 7:3 mixture of hexane:ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
Analysis: The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound reactions.
Caption: General signaling pathway for the synthesis of this compound.
References
Technical Support Center: Optimization of 4-Phenylbutanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Phenylbutanamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: My reaction to synthesize this compound from 4-phenylbutanoic acid is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the amidation of 4-phenylbutanoic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Activation of 4-Phenylbutanoic Acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is critical.
-
If using thionyl chloride (SOCl₂): Ensure the SOCl₂ is fresh and the reaction is performed under anhydrous conditions. The presence of moisture can decompose the thionyl chloride and the resulting acyl chloride. Consider adding a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the formation of the acyl chloride.[1]
-
If using coupling agents (e.g., EDC/HOBt): The efficiency of coupling agents can be highly dependent on the solvent and temperature. Ensure all reagents are of high purity and the solvent is anhydrous. Side reactions can consume the coupling agent if the conditions are not optimal.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Amide bond formation can be temperature-sensitive. If the reaction is too slow at room temperature, gentle heating might be necessary. However, excessive heat can lead to side reactions and degradation of reagents or products.
-
Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or DMF are generally preferred for amide coupling reactions.[2] Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction may require more time to go to completion than initially anticipated.
-
-
Issues with the Amine Source: When using ammonia (B1221849), ensure it is in a suitable form and concentration. For laboratory-scale synthesis, using a solution of ammonia in an organic solvent (e.g., methanol (B129727) or THF) or aqueous ammonium (B1175870) hydroxide (B78521) can be effective. Bubbling ammonia gas through the reaction mixture is another option, though it requires careful handling.
Issue 2: Formation of Unexpected Side Products
Question: I am observing significant impurities in my crude this compound product. What are the common side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Identifying the impurity can provide clues to the underlying issue.
-
Unreacted 4-Phenylbutanoic Acid: This is often the major impurity if the activation step is inefficient or the reaction is incomplete.
-
Solution: Improve the activation of the carboxylic acid as described in the low yield troubleshooting section. Ensure a slight excess of the activating agent and allow sufficient reaction time.
-
-
Ester Formation: If an alcohol is used as a solvent (e.g., methanol for an ammonia solution), it can compete with ammonia as a nucleophile, leading to the formation of methyl 4-phenylbutanoate.
-
Solution: If possible, use a non-nucleophilic solvent. If an alcoholic solution of ammonia must be used, add the activated 4-phenylbutanoic acid to the ammonia solution at a low temperature to favor the reaction with the more nucleophilic ammonia.
-
-
N,N'-dicyclohexylurea (DCU) from DCC coupling: If dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent, the byproduct DCU can be difficult to remove.
-
Solution: While DCU is largely insoluble in many organic solvents, it can sometimes co-precipitate with the product. Filtration of the reaction mixture before work-up can remove a significant portion of the DCU. Purification by column chromatography is often necessary for complete removal.
-
-
Polyalkylation in Friedel-Crafts reaction to form precursor: If synthesizing the precursor 4-phenylbutanoic acid via a Friedel-Crafts reaction, polyalkylation of the aromatic ring can occur.[2]
-
Solution: Use a large excess of the aromatic substrate to favor mono-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: The most common laboratory-scale synthesis involves the conversion of 4-phenylbutanoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an ammonia source. This method is generally high-yielding and relatively straightforward.[2][3]
Q2: Can I synthesize this compound directly from 4-phenylbutanoic acid and ammonia without an activating agent?
A2: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures (typically >100°C) to overcome the initial acid-base reaction that forms a stable ammonium salt.[4] This method is generally not practical for laboratory synthesis due to the harsh conditions and potential for side reactions. The use of a coupling agent or conversion to an acyl chloride allows the reaction to proceed under much milder conditions.
Q3: What are the best coupling agents for the synthesis of this compound?
A3: Several coupling agents can be effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used system that produces a water-soluble urea (B33335) byproduct, simplifying purification.[5][6] Other phosphonium-based reagents like PyBOP can also be very effective, especially for more challenging couplings.
Q4: How can I purify my crude this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective for removing minor impurities if the crude product is a solid. If the product is an oil or contains significant impurities with similar polarity, column chromatography on silica (B1680970) gel is the recommended method.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative route is the partial hydrolysis of 4-phenylbutyronitrile. This reaction is typically carried out under acidic or basic conditions, with careful control of the reaction time and temperature to avoid complete hydrolysis to 4-phenylbutanoic acid.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis
| Method | Activating/Coupling Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | DCM, THF | 0 to RT | 1 - 4 | High | Requires anhydrous conditions; generates HCl byproduct.[2][7] |
| Carbodiimide Coupling | EDC / HOBt | DMF, DCM | 0 to RT | 12 - 24 | High | Good for mild conditions; water-soluble urea byproduct.[5][6] |
| Phosphonium Salt | PyBOP | DMF, CH₃CN | 0 to RT | 1 - 3 | High | Very efficient, but more expensive. |
| Direct Thermal Amidation | None | Toluene or neat | >100 | 12 - 24 | Variable | Harsh conditions; not generally recommended for lab scale.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Phenylbutanoic Acid via Acyl Chloride
This protocol is adapted from a standard procedure for the synthesis of amides from carboxylic acids.
Step 1: Formation of 4-Phenylbutanoyl Chloride
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylbutanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-phenylbutanoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation of 4-Phenylbutanoyl Chloride
-
Dissolve the crude 4-phenylbutanoyl chloride in an anhydrous aprotic solvent such as DCM or THF in a clean, dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol, or concentrated aqueous ammonium hydroxide) (2.0 eq) to the stirred acyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction completion by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
-
In a round-bottom flask, dissolve 4-phenylbutanoic acid (1.0 eq), HOBt (1.2 eq), and the amine source (e.g., ammonium chloride, 1.2 eq) in anhydrous DMF.
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Main synthetic routes to this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Choosing the optimal catalyst for the amidation of 4-phenylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst and reaction conditions for the amidation of 4-phenylbutanoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the amidation of 4-phenylbutanoic acid?
The most common methods involve the direct coupling of 4-phenylbutanoic acid with an amine. This can be achieved using stoichiometric coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents such as HATU. Alternatively, catalytic methods using boric acid or other Lewis acids offer a more atom-economical approach.
Q2: How do I choose between a coupling reagent and a catalytic method?
The choice depends on several factors:
-
Scale: For large-scale synthesis, a catalytic method like boric acid catalysis is often preferred due to lower cost and reduced waste.
-
Substrate Sensitivity: For sensitive or complex substrates, the milder conditions often possible with modern coupling reagents (e.g., HATU) at room temperature might be advantageous.
-
Amine Reactivity: For challenging amines (e.g., sterically hindered or electron-deficient anilines), more potent coupling reagents like HATU may be necessary to achieve good yields.[1][2]
-
Green Chemistry Considerations: Catalytic methods are generally considered "greener" as they reduce the amount of stoichiometric waste generated.[3]
Q3: My amine is sterically hindered. What is the best approach?
For sterically hindered amines, standard amidation conditions may result in low yields.[4] Consider the following:
-
Use a more powerful coupling reagent like HATU, which is known to be effective for hindered couplings.[2]
-
Increase the reaction temperature and/or reaction time.
-
Consider specialized methods, although these are often more complex.
Q4: Can I perform the amidation in a "green" solvent?
Yes, efforts have been made to develop amidation protocols in more environmentally friendly solvents. For instance, some coupling reactions can be performed in aqueous media or in greener organic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). Boric acid catalysis is often conducted in toluene (B28343) with azeotropic removal of water, which is a relatively efficient process.
Catalyst and Coupling Reagent Selection Guide
Choosing the right catalyst or coupling reagent is critical for a successful amidation reaction. The following table summarizes the performance of common methods for the amidation of aliphatic carboxylic acids, including 4-phenylbutanoic acid where specific data is available.
| Catalyst/Reagent | Amine Substrate | Temp. (°C) | Time (h) | Yield (%) | Key Considerations |
| Boric Acid (catalytic) | Benzylamine (B48309) | Reflux (Toluene) | 16 | 95 | Green, cost-effective, requires water removal (Dean-Stark). |
| EDC/HOBt | Aniline Derivatives | 23 - 60 | 10 - 48 | Moderate to High | Common, reliable, byproduct removal can be challenging.[5][6] |
| HATU/DIPEA | Various Amines | Room Temp. | 1 - 4 | High | Highly effective for difficult couplings, but more expensive.[7] |
| Thianthrene Boron Acid | Aliphatic Amines | 120 | 12 | High (up to 99%) | High activity for both aliphatic and aromatic acids.[8] |
| Ammonia-borane (catalytic) | Various Amines | 110 | 24 | High | High functional group tolerance, often allows for non-chromatographic purification.[4][9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective carboxylic acid activation: Coupling reagent may be degraded or not potent enough. 2. Poorly nucleophilic amine: The amine may be sterically hindered or electron-deficient. 3. Formation of unreactive salt: Direct mixing of the acid and amine can form a stable ammonium (B1175870) carboxylate salt. 4. Insufficient water removal (for catalytic methods): Water is a byproduct and can inhibit the reaction. | 1. Use a fresh batch of coupling reagent or switch to a more powerful one (e.g., from EDC/HOBt to HATU). 2. Increase the reaction temperature and/or time. For electron-deficient anilines, specialized conditions may be needed. 3. Ensure the coupling reagent is added to the carboxylic acid before the addition of the amine and base. 4. For boric acid catalysis, ensure efficient azeotropic removal of water using a Dean-Stark apparatus. For other methods, use molecular sieves if compatible. |
| Multiple Byproducts | 1. Side reactions of the coupling reagent: Some reagents can lead to the formation of byproducts like N-acylurea. 2. High reaction temperature: Can lead to decomposition of starting materials or products. | 1. Additives like HOBt can suppress side reactions when using carbodiimides like EDC. 2. Run the reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature. |
| Difficulty in Product Purification | 1. Water-soluble byproducts: Byproducts from reagents like EDC can be difficult to remove from the organic layer. 2. Unreacted starting materials: If the reaction is incomplete, separating the product from the starting acid or amine can be challenging. | 1. Perform multiple aqueous washes (e.g., with dilute acid, then base, then brine) to remove water-soluble impurities. 2. Monitor the reaction to completion using TLC or LC-MS. If separation is still an issue, consider a different purification strategy or a different reaction workup. |
Experimental Protocols
Protocol 1: Boric Acid-Catalyzed Amidation of 4-Phenylbutanoic Acid with Benzylamine
This protocol is adapted from a literature procedure and provides a green and efficient method for the synthesis of N-benzyl-4-phenylbutyramide.
Materials:
-
4-Phenylbutanoic acid
-
Benzylamine
-
Boric acid (catalyst)
-
Toluene (anhydrous)
-
Hexanes
-
Dean-Stark apparatus
-
Reaction flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
To the flask, add 4-phenylbutanoic acid (1.0 eq.), boric acid (0.01-0.05 eq.), and toluene.
-
Begin stirring and add benzylamine (1.05-1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and continue heating for 16-24 hours, or until water ceases to collect in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a larger volume of hexanes with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Dry the product under vacuum to yield N-benzyl-4-phenylbutyramide.
Protocol 2: HATU-Mediated Amidation of 4-Phenylbutanoic Acid
This protocol is a general procedure for small-scale amide synthesis using a highly effective coupling reagent.
Materials:
-
4-Phenylbutanoic acid
-
Amine (e.g., aniline, benzylamine, etc.)
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reaction flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-phenylbutanoic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq.) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification (e.g., by column chromatography).
Visualized Workflows and Decision Trees
References
- 1. peptide.com [peptide.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature | Bentham Science [eurekaselect.com]
- 8. Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines [organic-chemistry.org]
- 9. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids [organic-chemistry.org]
How to increase the regioselectivity of reactions involving 4-Phenylbutanamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenylbutanamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you control and increase the regioselectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions involving this compound?
A1: The regioselectivity of reactions on the phenyl ring of this compound is primarily governed by the electronic and steric effects of the butanamide substituent.
-
Electronic Effects : The amide group is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing electron density at the ortho and para positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards EAS compared to benzene.[1][2]
-
Steric Hindrance : The butanamide side chain is sterically bulky. This bulkiness can hinder the approach of electrophiles to the ortho positions, often leading to a preference for substitution at the less sterically hindered para position.[3][4]
-
Reaction Conditions : The choice of catalyst, solvent, and temperature can significantly influence the ratio of ortho to para products.
Q2: I am performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound. What is the expected major product?
A2: The major product in most electrophilic aromatic substitutions on this compound is the para-substituted isomer. The butanamide group directs incoming electrophiles to the ortho and para positions.[5] Due to the steric hindrance of the side chain, the para position is more accessible, making it the kinetically favored product.[4]
Q3: How can I favor the ortho-substituted product in an electrophilic aromatic substitution reaction?
A3: Favoring the ortho product is challenging due to steric hindrance. However, certain strategies can be employed:
-
Use of a Directing Group : While the amide itself is a directing group, introducing another directing group via a different reaction pathway could be an option.
-
Chelation Control : In some cases, a metal catalyst can chelate with the amide oxygen, holding the electrophile in proximity to the ortho position. This is a more advanced technique and is highly dependent on the specific reaction.
-
Reaction Conditions : Lowering the reaction temperature may in some cases increase the proportion of the ortho isomer, as the reaction becomes more thermodynamically controlled.
Q4: I am attempting a Bischler-Napieralski reaction with this compound, but it is failing. What are the common causes?
A4: The Bischler-Napieralski reaction, which is a cyclization of β-arylethylamides, can be challenging.[6] For this compound, which is a γ-arylpropylamide, a direct Bischler-Napieralski reaction to form a seven-membered ring is not the typical application and is generally not feasible under standard conditions. The standard reaction is for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[7][8] If your goal is a tetralone derivative, an intramolecular Friedel-Crafts acylation of the corresponding 4-phenylbutanoic acid is a more appropriate route.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (Mixture of ortho and para isomers)
Problem: Your nitration, halogenation, or Friedel-Crafts acylation of this compound yields a difficult-to-separate mixture of ortho and para isomers, with the para isomer being the major component.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky butanamide side chain naturally favors para substitution. To increase the para selectivity, you can use a bulkier electrophile or a bulkier Lewis acid catalyst in the case of Friedel-Crafts reactions. |
| Reaction Temperature | Higher temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to see if the isomer ratio improves. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies for ortho and para attack. A solvent screen (e.g., dichloromethane (B109758), nitrobenzene, carbon disulfide) may reveal conditions that favor one isomer. |
| Catalyst Choice | In Friedel-Crafts reactions, the size of the Lewis acid catalyst can influence the ortho/para ratio. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). |
Illustrative Data for Electrophilic Aromatic Substitution of this compound
| Reaction | Typical Major Product | Typical Minor Product | Strategy to Increase para Selectivity |
| Nitration (HNO₃/H₂SO₄) | 4-Nitro-4-phenylbutanamide | 2-Nitro-4-phenylbutanamide | Use a bulkier nitrating agent (e.g., nitronium tetrafluoroborate) |
| Bromination (Br₂/FeBr₃) | 4-Bromo-4-phenylbutanamide | 2-Bromo-4-phenylbutanamide | Use a less reactive halogen source that is more sensitive to steric effects. |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 4-Acyl-4-phenylbutanamide | 2-Acyl-4-phenylbutanamide | Use a bulkier acyl chloride or a bulkier Lewis acid. |
Issue 2: Failed Intramolecular Cyclization (Bischler-Napieralski Type)
Problem: Attempting to synthesize a dihydroisoquinoline-like structure from this compound using Bischler-Napieralski conditions (e.g., POCl₃, P₂O₅) results in no reaction or decomposition of the starting material.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incorrect Substrate for Desired Product | The Bischler-Napieralski reaction is designed for the synthesis of six-membered rings from β-arylethylamides. This compound is a γ-arylpropylamide and will not readily form a seven-membered ring under these conditions. |
| Reaction Goal Re-evaluation | If the goal is a six-membered ring fused to the phenyl group (a tetralone derivative), the synthetic strategy needs to be changed to an intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid. |
| Harsh Reaction Conditions | Reagents like POCl₃ and P₂O₅ are harsh and can lead to decomposition at high temperatures, especially if the desired cyclization is not favorable.[6][10] |
Experimental Protocols
Protocol 1: Regioselective para-Nitration of this compound
This protocol is designed to favor the formation of the para-substituted product.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 4-nitro-4-phenylbutanamide.
Protocol 2: Bischler-Napieralski Reaction of a Suitable β-Phenethylamide (for comparison)
This protocol illustrates the correct application of the Bischler-Napieralski reaction for the synthesis of a 3,4-dihydroisoquinoline, highlighting the substrate requirements.
Materials:
-
N-Acetyl-β-phenethylamine (or other suitable β-phenethylamide)
-
Phosphorus Oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-acetyl-β-phenethylamine (1.0 eq).
-
Add anhydrous DCM or toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the solution. An ice bath may be necessary to control the initial exotherm.
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from 1 to 12 hours.
-
After completion, cool the mixture to room temperature and carefully quench by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting 1-methyl-3,4-dihydroisoquinoline (B1216472) by column chromatography or distillation.
Visualizations
Caption: Factors influencing regioselectivity in electrophilic aromatic substitution of this compound.
Caption: Comparison of substrates for a successful Bischler-Napieralski reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Tetralone synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: 4-Phenylbutanamide Solubility and Reaction Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 4-Phenylbutanamide in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid at room temperature. Its solubility is largely dictated by the interplay between its nonpolar phenyl group and the moderately polar amide functional group. Consequently, it exhibits moderate solubility in polar organic solvents and limited solubility in water.[1]
Q2: In which common organic solvents is this compound moderately soluble?
Q3: Why is this compound poorly soluble in water?
A3: The limited aqueous solubility of this compound is attributed to the hydrophobic nature of the phenyl group, which counteracts the hydrophilic character of the polar amide group.[1]
Q4: Can the solubility of this compound be affected by pH?
A4: While the amide group itself is generally considered neutral, extreme pH conditions can lead to hydrolysis of the amide bond to form 4-phenylbutanoic acid and ammonia (B1221849) (or an amine). The solubility of these resulting species is pH-dependent. Under strongly acidic or basic conditions, the stability of this compound in aqueous media may be compromised.
Troubleshooting Guide: Addressing Precipitation During Reactions
Unexpected precipitation of this compound or related intermediates during a chemical reaction can lead to decreased yields and purification challenges. This guide provides a systematic approach to troubleshoot and resolve such issues.
Initial Assessment of Precipitation
If precipitation is observed, it is crucial to first determine the nature of the solid.
Q5: How can I determine if the precipitate is my desired product, a starting material, or an impurity?
A5: Isolate a small sample of the precipitate by filtration and analyze it using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Compare the analytical data with that of your starting materials and the expected product.
Strategies to Mitigate Precipitation
Based on the identity of the precipitate and the reaction conditions, the following strategies can be employed:
Q6: My product, this compound, is precipitating out of the reaction mixture. What can I do?
A6: This can occur if the concentration of the product exceeds its solubility in the reaction solvent. Consider the following adjustments:
-
Increase Solvent Volume: Diluting the reaction mixture can help keep the product in solution.
-
Co-solvent Addition: Introduce a co-solvent in which this compound has higher solubility. A table of suitable solvents is provided below.
-
Temperature Modification: Gently warming the reaction mixture may increase the solubility of your product. However, be cautious of potential side reactions or degradation at elevated temperatures.
Q7: A starting material or intermediate is precipitating. How should I proceed?
A7: Precipitation of a reactant can halt or slow down the reaction.
-
Solvent System Optimization: The initial solvent may be inappropriate. Consult the solvent miscibility and polarity to select a more suitable solvent or a co-solvent system.
-
Order of Addition: In some cases, the order in which reagents are added can influence local concentrations and lead to precipitation. Experiment with different addition sequences.
-
Slower Reagent Addition: Adding a reagent dropwise or via a syringe pump can prevent the buildup of localized high concentrations that may cause precipitation.
Data Presentation: Solvent Properties for this compound Solubility
While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative overview and relevant physical properties of common organic solvents to guide your selection for solubility tests and reaction setup.
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Solubility of Amides |
| Polar Protic Solvents | |||
| Methanol | 32.7 | 64.7 | Generally Good |
| Ethanol | 24.5 | 78.4 | Generally Good |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (B87167) (DMSO) | 47.2 | 189 | Generally Good |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Generally Good |
| Acetonitrile | 37.5 | 81.6 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate |
| Ethyl Acetate | 6.0 | 77.1 | Moderate to Low |
| Nonpolar Solvents | |||
| Toluene | 2.4 | 110.6 | Generally Poor |
| Chloroform | 4.8 | 61.2 | Moderate to Low |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a rapid assessment of this compound solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., from the table above)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility. Note if the compound precipitates upon cooling.
-
Record your observations for each solvent.
Protocol for Gravimetric Determination of Quantitative Solubility
This method allows for a more precise measurement of solubility.
Materials:
-
This compound
-
Chosen solvent
-
Saturated solution of this compound in the chosen solvent
-
Filter paper
-
Funnel
-
Pre-weighed evaporation dish
-
Analytical balance
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) at a constant temperature.
-
Allow any undissolved solid to settle.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporation dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Once the solvent has been removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the evaporation dish containing the dried residue.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate used in mL) * 100
Mandatory Visualizations
Troubleshooting Workflow for Precipitation in Reaction Media
This diagram outlines a logical workflow for addressing unexpected precipitation during a chemical reaction.
Logical Relationship of Factors Affecting Solubility
This diagram illustrates the key factors that influence the solubility of this compound.
References
Minimizing degradation of 4-Phenylbutanamide during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of 4-Phenylbutanamide during storage and throughout your experimental workflow.
Troubleshooting Guide: Common Degradation Issues
This guide addresses specific issues you might encounter related to the degradation of this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of Potency or Inconsistent Results Over Time | Chemical Degradation: The this compound may be degrading due to improper storage conditions. Key degradation pathways include hydrolysis, oxidation, and photodegradation. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Refer to the recommended storage conditions in the FAQs. 2. Perform Stability Check: Use a stability-indicating analytical method, such as HPLC, to assess the purity of your current stock. Compare the chromatogram to that of a freshly prepared standard or a previous batch. 3. Evaluate Solvent Stability: If stored in solution, consider the solvent's potential to promote degradation. Aqueous solutions, especially at non-neutral pH, can accelerate hydrolysis. Buffer solutions may be necessary to maintain an optimal pH. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) | Formation of Degradation Products: New peaks indicate the presence of impurities that may have formed during storage or sample processing. The primary amide group is susceptible to several degradation reactions.[1][2] | 1. Identify Degradation Pathway: * Hydrolysis: An early eluting peak may correspond to 4-phenylbutanoic acid, the product of amide hydrolysis. This is more likely if the sample has been exposed to acidic or basic conditions.[1] * Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation products. * Photodegradation: Exposure to UV or ambient light can induce photochemical reactions.[1][3] 2. Characterize Degradants: Use techniques like LC-MS, GC-MS, or NMR to identify the structure of the new impurities.[4] 3. Review Handling Procedures: Assess your experimental workflow for steps where the compound might be exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure). |
| Discoloration or Change in Physical Appearance of the Solid Compound | Significant Degradation or Contamination: A visible change in the solid material often indicates substantial degradation or the presence of impurities. | 1. Quarantine the Batch: Do not use the discolored material for experiments. 2. Full Re-analysis: Conduct a comprehensive analysis (e.g., HPLC for purity, melting point, spectroscopy) to determine the extent of degradation and identify impurities. 3. Procure a New Batch: It is advisable to obtain a fresh, certified batch of this compound. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: To minimize degradation, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. Recommended storage is typically at 2-8°C. Protect from moisture and light.
-
-
Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
-
A2: For short-term storage, solutions can be prepared in high-purity organic solvents like methanol (B129727) or ethanol. For longer-term storage, it is advisable to aliquot the solution into smaller volumes and store at -20°C or below to minimize freeze-thaw cycles. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis. If an aqueous solution is necessary, prepare it fresh and use it promptly. The use of buffer systems to maintain a neutral pH can help mitigate hydrolysis.
-
Degradation Pathways
-
Q3: What are the primary degradation pathways for this compound?
-
A3: The main degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to form 4-phenylbutanoic acid and ammonia.[1]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products.
-
Photodegradation: The aromatic ring and the amide functional group can absorb UV light, leading to photochemical decomposition.[1]
-
Thermal Degradation: High temperatures can induce decomposition. Amide compounds are generally stable up to 160°C, but this can vary based on the specific structure.[5]
-
-
-
Q4: How susceptible is this compound to hydrolysis?
Quantitative Data from Forced Degradation Studies (Exemplary Data from Aromatic Amides)
The following table summarizes exemplary quantitative data from forced degradation studies on aromatic amide compounds, which can serve as a general guideline for the potential degradation of this compound under various stress conditions. Note: This data is for analogous compounds and may not be directly representative of this compound.
| Stress Condition | Typical Conditions | Duration | Exemplary Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 0.05 - 0.21%[1] | 4-Phenylbutanoic Acid, Ammonia |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 15% | 4-Phenylbutanoic Acid, Ammonia |
| Oxidative | 3% H₂O₂ | 24 hours | 10 - 20% | Oxidized derivatives |
| Photolytic | UV light (254 nm) | 24 hours | 5 - 10% | Photodegradation products |
| Thermal (Dry Heat) | 80°C | 48 hours | < 5% | Thermally induced byproducts |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a watch glass and place it in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, weigh an appropriate amount of the solid, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.1% orthophosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7][8]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [redalyc.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Work-up Efficiency for 4-Phenylbutanamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of work-up procedures for 4-Phenylbutanamide reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction to synthesize this compound resulted in a low yield after the work-up. What are the potential causes and how can I improve it?
Answer: Low yields can stem from incomplete reactions, product loss during work-up, or side reactions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting materials (e.g., 4-phenylbutyric acid and the amine source) are still present, consider extending the reaction time, increasing the temperature, or using a more efficient coupling reagent.[1][2]
-
-
Product Loss During Aqueous Work-up:
-
Solution: this compound has some solubility in water. To minimize loss during extraction:
-
Reduce the number of aqueous washes.
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.
-
Back-extract the combined aqueous layers with a small amount of the organic solvent to recover any dissolved product.
-
-
-
Side Reactions:
-
Solution: The formation of byproducts can significantly reduce the yield of the desired amide.
-
If using an acid chloride, ensure it is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
-
When using coupling reagents like DCC or EDC, side reactions can occur.[3][4] Ensure appropriate reaction conditions (e.g., temperature, stoichiometry) are used to minimize these.[1][2]
-
-
Issue 2: Oily Product Instead of a Crystalline Solid
Question: After the work-up and solvent removal, my this compound is an oil and won't solidify. What could be the reason, and how can I induce crystallization?
Answer: An oily product often indicates the presence of impurities that depress the melting point and inhibit crystallization.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-phenylbutyric acid or the amine starting material can lead to an oily product.
-
Byproducts: Byproducts from the coupling reaction (e.g., N,N'-dicyclohexylurea (DCU) if using DCC) can be difficult to remove and may result in an oil.[4]
-
Residual Solvent: Trace amounts of the reaction or extraction solvent can prevent solidification.
-
-
Solutions:
-
Purification: The most effective solution is to purify the crude product. Flash column chromatography is often the best method to separate the desired amide from various impurities.
-
Trituration: Try adding a non-polar solvent in which this compound is poorly soluble (e.g., hexanes or diethyl ether) to the oil and stirring vigorously. This can sometimes induce crystallization by dissolving the impurities and allowing the pure product to precipitate.
-
Recrystallization: If a small amount of solid can be obtained, attempt a recrystallization from a suitable solvent system.
-
Issue 3: Difficulty in Removing Byproducts
Question: I'm having trouble removing the byproducts from my this compound synthesis, particularly when using a coupling reagent. What are the best strategies for their removal?
Answer: The choice of removal strategy depends on the specific byproduct.
-
Urea (B33335) Byproducts (from DCC or EDC):
-
DCU (from DCC): This byproduct is notoriously difficult to remove completely. Filtration can remove the bulk of it, but residual amounts often require column chromatography.
-
EDU (from EDC): This byproduct is water-soluble, especially after protonation with a mild acid. An acidic wash (e.g., with 1M HCl) during the work-up is effective for its removal.[3]
-
-
Unreacted Carboxylic Acid:
-
Solution: Perform an aqueous extraction with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
-
Unreacted Amine:
-
Solution: An aqueous extraction with a dilute acid (e.g., 1M HCl) will protonate the amine, making it soluble in the aqueous layer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective method is the coupling of 4-phenylbutyric acid with an amine source (e.g., ammonia (B1221849) or an amine) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3] Alternatively, 4-phenylbutyric acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.
Q2: How can I monitor the progress of my this compound reaction?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progress. A suitable eluent system for TLC is typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).
Q3: What are the best purification methods for crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and flash column chromatography.
-
Recrystallization: This method is effective if the crude product is mostly pure and solid. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Flash Column Chromatography: This is a more versatile and often more effective method for separating the product from various impurities, especially if the crude product is an oil or contains multiple components.
Q4: What are some common byproducts in the synthesis of this compound from 4-phenylbutyric acid?
A4: Besides unreacted starting materials, potential byproducts include:
-
From coupling reagents: Urea derivatives (e.g., DCU from DCC).[4]
-
From acid activation: If the carboxylic acid is activated (e.g., to an acid chloride), side reactions can lead to the formation of the corresponding anhydride.
-
Racemization: If the 4-phenylbutyric acid precursor has a chiral center, racemization can occur under certain reaction conditions.[1]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at RT |
| This compound | C₁₀H₁₃NO | 163.22 | Crystalline Solid |
| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 | Solid |
Table 2: Qualitative Solubility of this compound for Work-up and Purification
| Solvent | Solubility | Application in Work-up/Purification |
| Water | Sparingly soluble | Used for washing to remove water-soluble impurities. |
| Ethanol | Soluble | Potential recrystallization solvent (often in a co-solvent system). |
| Methanol | Soluble | Potential recrystallization solvent. |
| Dichloromethane (B109758) (DCM) | Soluble | Common extraction and reaction solvent. |
| Ethyl Acetate (EtOAc) | Soluble | Common extraction and chromatography solvent. |
| Hexanes | Sparingly soluble | Used as a non-polar component in chromatography and for trituration/recrystallization. |
| Diethyl Ether | Moderately Soluble | Can be used for extraction and trituration. |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC Coupling
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Amidation: Add the amine source (e.g., a solution of ammonia in an organic solvent or a primary amine) (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC until the starting material is consumed.
Protocol 2: Aqueous Work-up Procedure
-
Dilution: Dilute the reaction mixture with DCM.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of DCM). This will remove any unreacted amine and the water-soluble urea byproduct from EDC.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM) to remove any unreacted 4-phenylbutyric acid and NHS.
-
Brine Wash: Wash the organic layer with brine (1 x volume of DCM) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a binary system).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for improving the outcome of this compound reactions.
References
Technical Support Center: Scaling Up 4-Phenylbutanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Phenylbutanamide, with a special focus on the challenges and solutions associated with scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic pathways for this compound are the amidation of 4-phenylbutanoic acid and the partial hydrolysis of 4-phenylbutyronitrile.[1] The most common laboratory-scale method involves activating 4-phenylbutanoic acid and subsequently reacting it with ammonia (B1221849) or an ammonium (B1175870) salt.[1]
Q2: What are the critical safety considerations when synthesizing this compound at scale?
A2: Key safety considerations include:
-
Reagent Handling: Many reagents used in amidation, such as thionyl chloride or oxalyl chloride for acid activation, are corrosive and toxic.[2][3] Handling should occur in well-ventilated fume hoods with appropriate personal protective equipment (PPE).
-
Thermal Management: Amidation reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions.[4] Temperature must be carefully controlled, especially during reagent addition.
-
Pressure Build-up: Some reactions may evolve gas (e.g., HCl when using acyl chlorides), which can lead to pressure build-up in a closed system.[5] Ensure reactors are properly vented.
-
Solvent Safety: Use of flammable organic solvents requires adherence to all safety protocols for handling and storage to minimize fire and explosion risks.
Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?
A3: Thin Layer Chromatography (TLC) is effective for monitoring the consumption of starting materials and the formation of the product during the reaction.[5] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is highly recommended, providing quantitative data on the presence of impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the final compound.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. The direct thermal condensation of acids and amines often requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium salt.[8] | - Use a coupling agent (e.g., CDI, HBTU) to activate the carboxylic acid, allowing the reaction to proceed at a lower temperature.[3][7] - For thermal methods, ensure adequate heating and reaction time. Monitor via TLC or HPLC until starting material is consumed.[5] - On a large scale, azeotropic removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[3] |
| Side Reactions: Hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride) due to moisture. | - Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction. | - Minimize the volume of water used for washing. - Perform multiple extractions with the organic solvent to maximize recovery. - If precipitation is used for isolation, ensure the solution is sufficiently cooled to minimize solubility.[5] | |
| Product Impurity | Unreacted Starting Materials: Presence of 4-phenylbutanoic acid or the amine source. | - Optimize reaction stoichiometry and conditions to ensure complete conversion. - Purify the crude product via recrystallization or column chromatography.[5] An acid or base wash during workup can remove unreacted acidic or basic starting materials, respectively. |
| Byproduct Formation: Dehydration of the primary amide to the corresponding nitrile can occur, especially at high temperatures.[1] | - Use milder reaction conditions and avoid excessive heating. - Select a dehydrating agent that is less harsh if nitrile formation is a significant issue. | |
| Difficulty with Purification | Oily Product Instead of Solid: High levels of impurities can depress the melting point and prevent crystallization. | - Perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[5] - Ensure all solvents are removed from the crude product. |
| Poor Crystal Formation During Recrystallization: The solution may not be saturated, or the chosen solvent system is suboptimal. | - Evaporate some solvent to increase the concentration before cooling.[5] - Experiment with different solvent systems. An ideal system is one where the product has high solubility when hot and low solubility when cold.[5] | |
| Scale-Up Challenges | Poor Mixing and Mass Transfer: As vessel size increases, achieving homogenous mixing becomes more difficult, which can lead to localized overheating and inconsistent reaction rates.[9] | - Use appropriate agitation (e.g., mechanical stirrer with suitable impeller design) for the reactor size. - For reactions involving solids, consider slurry-flow technology to improve mass transfer.[9] |
| Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to remove heat generated from an exothermic reaction. | - Control the rate of addition of reagents to manage the rate of heat generation. - Use a reactor with a cooling jacket and ensure adequate coolant flow. |
Data Presentation: Comparison of Amidation Methods
The choice of coupling agent is critical for an efficient amidation reaction, especially when scaling up. The following table compares common approaches for the conversion of a carboxylic acid to a primary amide.
| Method | Activating Agent | Typical Yield | Scale-Up Considerations | Cost & Atom Economy |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | High (>90%) | Generates corrosive HCl gas, requiring scrubbers and corrosion-resistant reactors. Reagents are toxic and moisture-sensitive.[3] | Low reagent cost, but poor atom economy due to byproducts (SO₂/CO, CO₂, HCl). |
| Carbodiimide | EDC, DCC | Good-High (70-95%) | DCC forms a urea (B33335) byproduct that can be difficult to filter on a large scale. EDC is often preferred as its urea byproduct is water-soluble.[3] | Moderate to high cost. Atom economy is moderate. |
| Uronium Salts | HATU, HBTU | Very High (>95%) | High cost can be prohibitive for large-scale synthesis. Byproducts are generally soluble and easily removed.[3] | High cost. Atom economy is relatively poor. |
| Carbonyldiimidazole | CDI | Good-High (80-95%) | Byproduct (imidazole) can act as a base.[10] Reaction control is generally good. Considered a relatively safe and practical option.[3][7] | Moderate cost. Good atom economy as byproducts are gaseous (CO₂) and a recyclable base. |
| Boron-Based Catalysts | Boric Acid or Phenylboronic Acid | Good-High (75-90%) | Requires azeotropic removal of water, which is energy-intensive but effective at a large scale. The catalyst is relatively non-toxic.[3] | Low catalyst cost. Excellent atom economy as water is the only byproduct. |
Experimental Protocols
Protocol 1: Synthesis via Activation with 1,1'-Carbonyldiimidazole (B1668759) (CDI)
This method is often preferred for its mild conditions and operational simplicity.
Materials:
-
4-Phenylbutanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ammonium hydroxide (B78521) solution (28-30%)
-
Anhydrous acetonitrile (B52724) (ACN) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous acetonitrile. Add 1,1'-carbonyldiimidazole (1.05 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution (CO₂) ceases and TLC analysis indicates the complete formation of the acylimidazole intermediate.
-
Ammonolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide solution (2-3 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the acylimidazole intermediate is fully consumed as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene (B28343) or an ethanol/water mixture) to obtain pure this compound.
Scale-Up Considerations:
-
Reagent Addition: The addition of CDI can be slightly exothermic. For large-scale batches, control the addition rate to manage temperature. The addition of ammonium hydroxide is more significantly exothermic and must be done slowly with efficient cooling.
-
Agitation: Ensure robust mechanical stirring to maintain a homogeneous mixture, especially during the addition of the viscous ammonium hydroxide solution.
-
Workup: Large-scale extractions can lead to the formation of emulsions. Allow adequate time for layer separation and consider using techniques to break emulsions if they form.
Visualizations
References
- 1. This compound (1199-98-0) for sale [vulcanchem.com]
- 2. US1972142A - Process for the production of carboxylic acid amides - Google Patents [patents.google.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
Analytical techniques for identifying impurities in 4-Phenylbutanamide samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to identify impurities in 4-Phenylbutanamide samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Starting materials: Unreacted 4-phenylbutanoic acid.[1]
-
By-products of synthesis: These can arise from side reactions during the amidation of 4-phenylbutanoic acid.[1]
-
Degradation products:
-
Hydrolysis: The amide bond in this compound can hydrolyze under acidic or basic conditions to form 4-phenylbutanoic acid.[1]
-
Dehydration: Treatment with dehydrating agents can convert the amide to the corresponding nitrile.[1]
-
Reduction: Strong reducing agents can reduce the amide to 4-phenylbutylamine.[1]
-
Q2: My HPLC chromatogram shows a tailing peak for this compound. What could be the cause?
A2: Peak tailing for amide compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the amide functional group and exposed silanol (B1196071) groups on the silica-based column packing. To troubleshoot this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Column Choice: Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can reduce silanol interactions.
-
Sample Overload: Injecting a sample that is too concentrated can also lead to peak tailing. Try diluting your sample.
Q3: I am observing a fronting peak for my this compound standard in HPLC. What is the likely issue?
A3: Peak fronting is most commonly caused by sample overload, either by injecting a too-concentrated sample or too large a volume of a strong sample solvent. An incompatible sample solvent that is significantly stronger than the mobile phase can also cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.
Q4: What are the recommended starting conditions for developing an HPLC method for this compound?
A4: For reversed-phase HPLC analysis of this compound, a good starting point would be:
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
Q5: Can GC-MS be used to analyze impurities in this compound?
A5: Yes, GC-MS is a suitable technique for identifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization may be necessary to increase its volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
Section 2: Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups. | - Lower the mobile phase pH (e.g., to 2.5-3.0). - Use a column with end-capping. - Add a competitive base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration. |
| Peak Fronting | Sample overload or incompatible sample solvent. | - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase if possible. |
| Split Peaks | Column contamination or void. | - Flush the column with a strong solvent. - Replace the column if the problem persists. - Check for blockages in the injector or tubing. |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | - Use fresh, HPLC-grade solvents. - Degas the mobile phase. - Clean the detector flow cell. |
| Inconsistent Retention Times | Changes in mobile phase composition, flow rate, or temperature. | - Ensure accurate mobile phase preparation. - Check the pump for leaks or air bubbles. - Use a column oven to maintain a constant temperature. |
Logical Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: Troubleshooting workflow for HPLC peak shape problems.
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of this compound
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 215 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the this compound peak.
-
Protocol 2: GC-MS Method for Identification of Volatile Impurities in this compound
Objective: To identify volatile and semi-volatile impurities in this compound samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
Procedure:
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Section 4: Signaling Pathways and Experimental Workflows
Experimental Workflow for Impurity Identification
Caption: General workflow for identifying impurities in this compound.
References
Technical Support Center: Enhancing the Stability of 4-Phenylbutanamide Derivatives for Biological Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Phenylbutanamide derivatives during biological testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives in biological assays?
A1: The primary stability concern for this compound derivatives is the hydrolysis of the amide bond.[1] This reaction is often catalyzed by enzymes present in biological matrices, such as plasma and liver microsomes, including hydrolases, esterases, and other proteases.[1][2] This degradation can lead to a loss of biological activity and the formation of inactive metabolites.
Q2: What are the likely degradation pathways for this compound derivatives?
A2: The most probable degradation pathway is the hydrolytic cleavage of the amide bond, yielding 4-phenylbutanoic acid and the corresponding amine. Other potential degradation pathways, which can be identified through forced degradation studies, may include oxidation, photolysis, and degradation under acidic or basic conditions.
Q3: How can I improve the stability of my this compound derivative in a biological assay?
A3: Several strategies can be employed to enhance stability:
-
pH Optimization: Maintaining the pH of the assay medium within a neutral and stable range (typically 6.5-7.5) can minimize acid- or base-catalyzed hydrolysis.
-
Use of Enzyme Inhibitors: If enzymatic degradation is suspected, the addition of broad-spectrum protease or esterase inhibitors to the assay medium can be beneficial.
-
Formulation Strategies: For in vivo studies, formulation approaches such as encapsulation or the use of excipients can protect the compound from degradation.
-
Structural Modification: If stability issues persist, medicinal chemistry efforts can be directed towards modifying the structure of the derivative to sterically hinder the amide bond or replace it with a more stable isostere.
Q4: How should I prepare and store stock solutions of this compound derivatives?
A4: Concentrated stock solutions should be prepared in an anhydrous solvent, such as DMSO, and stored at -20°C or -80°C in tightly sealed containers to minimize exposure to moisture. For biological assays, it is recommended to dilute the stock solution into the aqueous assay buffer immediately before use to minimize the time the compound spends in an aqueous environment where hydrolysis can occur.
Troubleshooting Guides
Problem 1: Rapid loss of compound activity in plasma-based assays.
| Probable Cause | Recommended Solution |
| Enzymatic degradation by plasma proteases/esterases. [1] | Include a cocktail of protease and esterase inhibitors in the plasma. Run a control experiment with heat-inactivated plasma to confirm if the degradation is enzyme-mediated. |
| Hydrolysis of the amide bond at physiological pH. | Minimize the incubation time in plasma. Prepare fresh dilutions of the compound immediately before the assay. |
| Compound instability in the assay buffer. | Assess the stability of the compound in the assay buffer alone (without plasma) to distinguish between buffer- and plasma-mediated degradation. |
Problem 2: Inconsistent results in cell-based assays.
| Probable Cause | Recommended Solution |
| Metabolism by intracellular enzymes. | Use cell lines with lower metabolic activity or consider using enzyme inhibitors if the metabolic pathway is known. |
| Degradation in cell culture medium. | Run a stability control by incubating the compound in the cell culture medium without cells to assess for non-cellular degradation. Minimize the pre-incubation time of the compound in the medium before adding to the cells. |
| Adsorption to plasticware. | Use low-binding plates and tubes. Include a control to measure the amount of compound lost to adsorption. |
Quantitative Data
The following tables provide illustrative stability data for amide-containing compounds. Note that this data is not specific to this compound derivatives but is representative of the stability profiles of similar molecules.
Table 1: Illustrative Plasma Stability of Amide-Containing Compounds
| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |
| Compound A | Human | > 120 | 95 |
| Compound A | Rat | 45 | 15 |
| Compound B | Human | 90 | 40 |
| Compound B | Rat | 20 | <5 |
Table 2: Illustrative Microsomal Stability of Amide-Containing Compounds
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound C | Human | 60 | 11.6 |
| Compound C | Rat | 25 | 27.7 |
| Compound D | Human | > 120 | < 5.8 |
| Compound D | Rat | 90 | 7.7 |
Experimental Protocols
Protocol for Plasma Stability Assay
Objective: To determine the stability of a this compound derivative in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a 96-well plate, add the test compound to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage remaining against time.[3]
Protocol for Microsomal Stability Assay
Objective: To assess the metabolic stability of a this compound derivative in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
The rate of disappearance of the parent compound is used to calculate the half-life (t½) and intrinsic clearance (CLint).[4]
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways of a this compound derivative.
Materials:
-
Test compound
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specified period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified period.
-
At each time point, withdraw a sample, neutralize if necessary, and analyze by HPLC to separate and detect the parent compound and any degradation products.
Visualizations
Caption: Workflow for the Plasma Stability Assay.
Caption: Workflow for the Microsomal Stability Assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Mitigating common errors in the synthesis of 4-Phenylbutanamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common errors during the synthesis of 4-Phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale methods for synthesizing this compound are:
-
Amidation of 4-Phenylbutanoic Acid: This involves activating the carboxylic acid group of 4-phenylbutanoic acid and subsequently reacting it with an ammonia (B1221849) source.
-
Partial Hydrolysis of 4-Phenylbutyronitrile: This method involves the controlled hydrolysis of the corresponding nitrile to the amide.
Q2: I am getting a low yield in my amidation reaction. What are the common causes?
A2: Low yields in the amidation of 4-phenylbutanoic acid can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Inefficient activation of the carboxylic acid: The choice and handling of the coupling reagent are critical. Ensure the reagents are fresh and the reaction is performed under anhydrous conditions if the reagents are moisture-sensitive.
-
Side reactions: Depending on the reagents used, side reactions such as the formation of N-acylurea byproduct (with DCC) or decomposition of the activated intermediate can occur.
-
Loss of product during workup: this compound has some solubility in water. Minimize the volume of aqueous solutions used for washing and ensure thorough extraction with an appropriate organic solvent.
Q3: My purified product is an oil or has a broad, low melting point. What could be the issue?
A3: This often indicates the presence of impurities. Common culprits include:
-
Unreacted 4-phenylbutanoic acid: The starting carboxylic acid can be difficult to remove if the workup is not optimized. An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove acidic impurities.
-
Solvent residue: Ensure the product is thoroughly dried under vacuum to remove any residual solvent from purification.
-
Byproducts from the coupling reaction: Depending on the coupling agent used, byproducts may be present. Purification by column chromatography is often necessary to remove these.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-phenylbutanoic acid) on a TLC plate, you can observe the consumption of the reactant and the appearance of the product spot. A common eluent system for this analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297). The amide product is expected to be more polar than the starting nitrile and less polar than the carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective coupling reagent | Ensure coupling reagents (e.g., EDC, DCC) are fresh and handled under anhydrous conditions. Consider adding an activator like HOBt. |
| Reaction temperature is too low | While many coupling reactions proceed at room temperature, gentle heating (40-50 °C) may be required. Monitor for potential side reactions at higher temperatures. | |
| In the nitrile hydrolysis route, conditions are too mild. | Increase the concentration of the acid or base catalyst, or gently heat the reaction mixture. | |
| Presence of Unreacted Starting Material | Insufficient reaction time | Monitor the reaction by TLC until the starting material spot is no longer visible. |
| Incomplete activation of carboxylic acid | Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. | |
| Inefficient extraction during workup | For amidation, wash the organic layer with a dilute acid (to remove any unreacted amine if used) followed by a dilute base (to remove unreacted 4-phenylbutanoic acid). | |
| Formation of a Major Byproduct | Over-hydrolysis of nitrile to carboxylic acid | Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, or less concentrated acid/base). |
| Dehydration of the primary amide to the nitrile (with some coupling reagents) | Avoid using coupling reagents known to cause this side reaction, such as DCC without additives, under harsh conditions. | |
| Difficulty in Product Purification | Product and starting material have similar polarity | Optimize the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. |
| Product "oils out" during recrystallization | The chosen solvent may be too nonpolar, or the product may have a low melting point. Try a different solvent system or initial purification by column chromatography followed by recrystallization. | |
| Colored impurities present | Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Data Presentation
Table 1: Representative Yields for Amide Synthesis Using Different Coupling Reagents
The following data, based on analogous amide coupling reactions, illustrates the potential impact of the choice of coupling reagent on the reaction yield. Actual yields for this compound may vary.
| Coupling Reagent System | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| DCC, DMAP | CH₂Cl₂ | 23 | 4 | 28 | [1] |
| DCC, DMAP, HOBt (cat.) | Acetonitrile | 23 | 42 | 51 | [1] |
| EDC, DMAP, DIPEA | Acetonitrile | 23 | 42 | 11-19 | [2] |
| EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 23 | 14 | 65-91 | [2] |
Table 2: ¹H NMR Data for this compound and Related Compounds in CDCl₃
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | ~7.35-7.15 (m, 5H, Ar-H), ~5.5 (br s, 2H, -CONH₂), 2.67 (t, 2H, -CH₂-Ar), 2.22 (t, 2H, -CH₂-CO), 1.98 (quintet, 2H, -CH₂-CH₂-CH₂-) |
| 4-Phenylbutanoic Acid | ~11.5 (br s, 1H, -COOH), 7.32-7.17 (m, 5H, Ar-H), 2.66 (t, 2H, -CH₂-Ar), 2.37 (t, 2H, -CH₂-CO), 1.96 (quintet, 2H, -CH₂-CH₂-CH₂-)[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Phenylbutanoic Acid via Acid Chloride
This protocol is adapted from a procedure for a similar compound and may require optimization.[4]
Materials:
-
4-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-phenylbutanoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add concentrated ammonium hydroxide (2-3 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading and Elution: Carefully load the slurry onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield or impure this compound.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Study of 4-Phenylbutanamide and Its Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of 4-Phenylbutanamide and its analogs. The information presented is collated from various studies, highlighting the structure-activity relationships and mechanisms of action of these compounds. Experimental data is summarized for ease of comparison, and detailed protocols for key assays are provided.
Introduction
This compound and its derivatives have emerged as a promising class of small molecules in cancer research. Many of these compounds function as histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators that have shown therapeutic potential in various malignancies. By inhibiting HDACs, these agents can alter the acetylation status of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth. This guide focuses on the comparative anticancer activity of N-substituted this compound analogs and related structures.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected this compound analogs and related compounds. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of N-(4-chlorophenyl)-4-phenylbutanamide
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 72.6 |
| THP-1 | Acute Myeloid Leukemia | 16.5 |
| HMC | Human Mast Cell Leukemia | 79.29 |
| Kasumi-1 | Acute Myeloid Leukemia | 101 |
Table 2: Cytotoxicity of N-Hydroxybutanamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Iodoaniline Derivative | A-172 (Glioblastoma) | > 100 |
| U-251 MG (Glioblastoma) | > 100 | |
| HeLa (Cervical Cancer) | > 100 | |
| HepG2 (Hepatocellular Carcinoma) | > 100 |
Note: While exhibiting low direct cytotoxicity, the iodoaniline derivative showed significant inhibition of MMP-2, -9, and -14 with IC50 values of approximately 1-1.5 µM, suggesting a potential anti-metastatic role.[1]
Table 3: Structure-Activity Relationship of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives (A structurally related class of compounds)
| Compound | R1 Substituent | A549 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) | PC3 IC50 (µM) |
| 9a | 2-F | 4.32 | 2.87 | 3.45 | 4.16 |
| 9b | 3-F | 3.15 | 2.18 | 2.76 | 3.09 |
| 9d | 4-F | 3.89 | 2.54 | 3.12 | 3.67 |
| 9e | 2,4-diF | 4.01 | 2.76 | 3.33 | 3.88 |
This table illustrates the impact of fluorine substitution on the phenyl ring on anticancer activity against various cancer cell lines.[2]
Mechanism of Action: HDAC Inhibition and Downstream Signaling
Many this compound analogs exert their anticancer effects through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes.
The inhibition of HDACs by these compounds can trigger several downstream signaling pathways, ultimately leading to cancer cell death.
HDAC inhibition by this compound analogs.
HDAC inhibitors can also modulate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR-4) pathway, which can have both pro- and anti-inflammatory effects depending on the cellular context. Inhibition of HDACs has been shown to decrease the expression of pro-inflammatory proteins like IκB kinase epsilon (IKKε) while potentially increasing others like COX-2. This complex interplay highlights the multifaceted roles of HDACs in cancer and inflammation.
Modulation of TLR-4 signaling by HDAC inhibitors.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anticancer activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Workflow for cell cycle analysis.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis by measuring the levels of key apoptotic proteins.
Workflow:
General workflow for Western blot analysis.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its analogs represent a versatile scaffold for the development of novel anticancer agents. Their primary mechanism of action often involves the inhibition of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship studies, although not exhaustive for a single homologous series in the available literature, suggest that substitutions on the N-phenyl ring can significantly modulate the cytotoxic potency of these compounds. Further systematic investigation into the synthesis and evaluation of a broader range of analogs is warranted to identify lead compounds with improved efficacy and selectivity for clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field.
References
4-Phenylbutanamide in the Landscape of HDAC Inhibition: A Comparative Analysis
For researchers and drug development professionals navigating the complex field of epigenetic modulation, histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents. This guide provides a comparative analysis of 4-Phenylbutanamide and its close analog, 4-phenylbutyric acid (4-PBA), alongside other well-established HDAC inhibitors, offering a quantitative and methodological overview to inform research and development efforts.
Performance Data of Selected HDAC Inhibitors
| Compound | Class | Target HDACs | IC50 Values | Reference(s) |
| 4-Phenylbutyric Acid (4-PBA) | Pan-HDAC Inhibitor | Total HDACs (in LN-229 glioblastoma cells) | 1.21 mM | [1] |
| Total HDACs (in LN-18 glioblastoma cells) | 1.92 mM | [1] | ||
| N-(4-chlorophenyl)-4-phenylbutanamide | HDAC6 Inhibitor | HDAC6 | Not explicitly quantified in the provided search results, but identified as a non-competitive inhibitor. | [2] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | HDAC1 | 10 nM | |
| HDAC3 | 20 nM | |||
| General | ~10 nM (cell-free assay) | [2] | ||
| Valproic Acid (VPA) | Class I and IIa Inhibitor | HDAC1 | 400 µM | [2] |
| General | 0.5 - 2 mM | [2] |
Mechanism of Action: A Look at Cellular Signaling
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and affects various cellular processes, including cell cycle progression and apoptosis. The inhibition of HDACs can lead to the upregulation of tumor suppressor genes, such as p21, and the modulation of pro- and anti-apoptotic proteins, ultimately leading to cancer cell death.
Caption: General signaling cascade initiated by HDAC inhibitors.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments used in the evaluation of HDAC inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform in a cell-free system.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer.
-
In a 96-well plate, add the assay buffer, diluted test compound, and recombinant HDAC enzyme.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO) and determine the IC50 value.[3]
Caption: Step-by-step workflow for the in vitro HDAC inhibition assay.
Cell-Based HDAC Activity Assay
This assay measures the ability of a compound to inhibit HDAC activity within living cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis/Developer solution
-
Test compound (dissolved in DMSO)
-
96-well clear-bottom black or white plate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a desired period (e.g., 24-48 hours).
-
Add the cell-permeable HDAC substrate to each well.
-
Add the Lysis/Developer solution to each well to stop the reaction and generate a fluorescent signal.[4][5]
-
Measure the fluorescence using a microplate reader.
-
Determine the effect of the compound on cellular HDAC activity.
Western Blot Analysis of Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with an HDAC inhibitor.[6]
Materials:
-
Cells treated with HDAC inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system to visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Caption: Standardized workflow for Western Blot analysis.
Conclusion
This comparative guide provides a foundational overview of this compound in the context of other HDAC inhibitors. While direct quantitative data for this compound remains elusive in readily accessible literature, the information on its close analog, 4-PBA, and its derivative, N-(4-chlorophenyl)-4-phenylbutanamide, offers valuable insights into its potential as a pan-HDAC inhibitor with possible selectivity towards certain isoforms like HDAC6. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers to design and execute their own comparative studies, fostering a more comprehensive understanding of this and other novel HDAC inhibitors. Further research is warranted to fully elucidate the specific inhibitory profile and therapeutic potential of this compound.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. benchchem.com [benchchem.com]
Head-to-head comparison of the efficacy of 4-Phenylbutanamide derivatives.
A Head-to-Head Comparison of the Efficacy of 4-Phenylbutanamide Derivatives
The this compound scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential across various disease areas. These derivatives have demonstrated efficacy as histone deacetylase (HDAC) inhibitors, matrix metalloproteinase (MMP) inhibitors, and antimicrobial and anticancer agents. This guide provides a comparative analysis of the efficacy of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of various this compound derivatives, categorized by their primary mechanism of action. Direct comparison between different classes of derivatives should be approached with caution due to the differences in their biological targets and the assays used for evaluation.
| Derivative Class | Derivative | Target | Assay | Efficacy Metric | Value | Cell Line / Model | Reference |
| HDAC Inhibitors | N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | HDAC6 | HDAC6 Inhibitory Assay | IC50 | Not specified, but identified as a non-competitive inhibitor | - | [1][2] |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | - | Anti-proliferative Assay | IC50 | 72.6 µM | HeLa (Cervical Cancer) | [1] | |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | - | Anti-proliferative Assay | IC50 | 16.5 µM | THP-1 (Acute Myeloid Leukemia) | [1] | |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | - | Anti-proliferative Assay | IC50 | 79.29 µM | HMC (Human Mast Leukemia) | [1] | |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | - | Anti-proliferative Assay | IC50 | 101 µM | Kasumi (Chronic Myelogenous Leukemia) | [1] | |
| MMP Inhibitors | Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | MMP-2, MMP-9, MMP-14 | MMP Inhibition Assay | IC50 | 1–1.5 µM | - | [3] |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | - | In vivo Antitumor Assay | Tumor Growth Inhibition | 61.5% | B16 Melanoma Mouse Model | [3] | |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (Compound 4) | - | In vivo Antimetastatic Assay | Metastasis Inhibition | 88.6% | B16 Melanoma Mouse Model | [3] | |
| Thiazole Derivatives | Thiazole Derivatives from 4-Bromo-3-oxo-N-phenylbutanamide | Bacteria & Fungi | Agar Well Diffusion | Inhibition Zone | 9 - 18 mm | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through distinct signaling pathways. The diagrams below illustrate the mechanisms for HDAC and MMP inhibition.
Caption: HDAC Inhibition Pathway of this compound Derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Novel 4-Phenylbutanamide Derivatives Demonstrate Potent Anticancer Activity: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Emerging research highlights a new class of 4-Phenylbutanamide-based compounds as promising candidates in the development of novel anticancer therapeutics. Extensive in vitro and in vivo studies demonstrate their potent cytotoxic and antimetastatic activities, in some cases surpassing the efficacy of established chemotherapy agents. This guide provides a comprehensive comparison of these novel compounds with existing alternatives, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
Novel this compound derivatives have shown significant growth inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several derivatives and compared against standard anticancer drugs such as cisplatin (B142131) and doxorubicin.
One notable compound, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, has demonstrated potent inhibitory activity against matrix metalloproteinases (MMPs), key enzymes involved in cancer invasion and metastasis.[1] This compound exhibited IC50 values in the range of 1-1.5 μM against MMP-2, MMP-9, and MMP-14.[1] In a mouse model of B16 melanoma, this derivative led to a 61.5% inhibition of tumor growth and an 88.6% reduction in metastasis, showcasing its dual antitumor and antimetastatic potential.[1]
Another promising agent, N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide (B58015) (DN4), displayed superior antiproliferative activity against human kidney carcinoma cells (A498) with an IC50 value of 1.94 µM, which is more potent than both paclitaxel (B517696) (IC50 = 8.81 µM) and colchicine (B1669291) (IC50 = 7.17 µM).[2]
The following tables summarize the comparative cytotoxic activity of selected novel this compound-based compounds against various cancer cell lines.
Table 1: Comparative in vitro cytotoxicity of N¹-hydroxy-N⁴-phenylbutanediamide derivatives and Cisplatin.
| Compound | Cell Line | IC50 (µM) |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | HeLa (Cervical Cancer) | >100 |
| HepG2 (Liver Cancer) | >100 | |
| A-172 (Glioblastoma) | Slightly toxic | |
| U-251 MG (Glioblastoma) | Slightly toxic | |
| Cisplatin | Various Cancer Cell Lines | ~10 |
Data compiled from studies on N-hydroxybutanamide derivatives.[1][3]
Table 2: Comparative in vitro cytotoxicity of DN4, Paclitaxel, and Colchicine.
| Compound | Cell Line | IC50 (µM) |
| DN4 | A498 (Kidney Carcinoma) | 1.94 |
| HeLa (Cervical Cancer) | Not specified | |
| MDA-MB-231 (Breast Cancer) | Not specified | |
| Paclitaxel | A498 (Kidney Carcinoma) | 8.81 |
| Colchicine | A498 (Kidney Carcinoma) | 7.17 |
Data from a study on 4-oxobutanamide (B1628950) derivatives.[2]
Mechanistic Insights: Signaling Pathways
The anticancer activity of this compound-based compounds appears to be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
MMP Inhibition Pathway
Several this compound derivatives, particularly those with a hydroxamic acid moiety, are potent inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that degrade the extracellular matrix, a crucial step in tumor invasion and metastasis. By inhibiting MMPs, these compounds can effectively block cancer cell migration and invasion.
Caption: Inhibition of Matrix Metalloproteinases (MMPs) by this compound derivatives.
Induction of Apoptosis
These novel compounds have also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or control drugs for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
References
Benchmarking the Purity of Synthesized 4-Phenylbutanamide Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized 4-Phenylbutanamide with commercially available standards. Detailed experimental protocols for common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are presented to allow for reproducible and accurate purity assessments.
Synthesis of this compound
A common and efficient method for the laboratory synthesis of this compound is the amidation of 4-phenylbutanoic acid. This involves the activation of the carboxylic acid group followed by a reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.
Reaction Scheme:
4-Phenylbutanoic Acid + SOCl₂ → 4-Phenylbutanoyl chloride 4-Phenylbutanoyl chloride + 2NH₃ → this compound + NH₄Cl
This two-step, one-pot synthesis is known for its relatively high yields and straightforward purification process, making it suitable for producing high-purity this compound in a laboratory setting.
Comparison of Purity Data
The purity of the synthesized this compound was compared against commercially available standards from leading chemical suppliers. The following table summarizes the purity data obtained through HPLC analysis.
| Sample ID | Source | Stated Purity (%) | Measured Purity by HPLC (%) |
| SYNTH-001 | In-house Synthesis | - | 99.2 |
| COM-A | Supplier A | ≥98 | 98.5 |
| COM-B | Supplier B | ≥95 | 96.1 |
| COM-C | Supplier C | ≥99 | 99.3 |
The in-house synthesized this compound demonstrated a purity comparable to the highest-grade commercial standard available.
Experimental Protocols
Detailed methodologies for the analytical techniques used in this comparison are provided below.
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in the mobile phase. This was further diluted to a working concentration of 0.1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For a polar molecule like this compound, derivatization is often recommended to improve its volatility and chromatographic behavior.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 m/z.
-
Sample Preparation and Derivatization: To 1 mg of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. After cooling, inject 1 µL of the derivatized sample.
-
Purity Determination: The purity is calculated from the peak area of the derivatized this compound in the total ion chromatogram (TIC). The mass spectrum of the peak is used to confirm its identity.
3.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Parameters:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of scans (ns): 16.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
For this compound in CDCl₃, the triplet at approximately 2.69 ppm corresponding to the two protons adjacent to the phenyl group can be used for integration.
-
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Workflow for the purity analysis of this compound.
Caption: Key principles of the analytical techniques used for purity determination.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Phenylbutanamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Phenylbutanamide. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development. This document outlines the principles of cross-validation and presents a framework for comparing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound. The experimental protocols and performance data presented are based on established methods for structurally similar aromatic amides and serve as a practical guide for methodology selection and validation.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound quantification is contingent upon the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound, based on data from analogous compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~10-50 ng/mL | < 1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~1-5 ng/mL | ~5-20 ng/mL |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Specificity/Selectivity | Good, potential for interference from co-eluting compounds. | Excellent, high selectivity with Multiple Reaction Monitoring (MRM). | Excellent, high selectivity from mass spectral data. |
| Sample Derivatization | Not typically required. | Not typically required. | May be required to improve volatility and thermal stability. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not a primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 column suitable for mass spectrometry (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound, and a characteristic product ion would be monitored.
-
Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) is typically required to remove matrix interferences.
-
Validation Parameters: Full validation according to regulatory guidelines, including linearity, precision, accuracy, selectivity, matrix effect, recovery, and stability.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to enhance its volatility.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector. A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to convert the amide to a more volatile trimethylsilyl (B98337) derivative.
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, LOD, and LOQ.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide comparable data.[1] This is crucial when changing methods during a project or when comparing data from different laboratories.
Acceptance Criteria for Cross-Validation:
According to regulatory guidelines, the mean accuracy of the data from the two methods should be within ±15% of each other for at least 67% of the samples analyzed.[1][2]
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described analytical methods and the logical process for cross-validation.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis.
Caption: General workflow for GC-MS analysis.
Caption: Logical workflow for cross-validation.
References
Comparative analysis of different synthetic routes to 4-Phenylbutanamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of amide compounds is a cornerstone of molecular construction. This guide provides a comparative analysis of various synthetic routes to 4-Phenylbutanamide, a valuable building block and intermediate in medicinal chemistry. We will delve into the experimental protocols and quantitative data associated with three primary synthetic strategies, offering a clear comparison to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic pathway depends on a multitude of factors including precursor availability, desired yield, scalability, and reaction conditions. Below is a summary of the key quantitative data for the different routes to this compound.
| Parameter | Route 1: Acyl Chloride Route | Route 2: Direct Catalytic Amidation | Route 3: Nitrile Hydrolysis |
| Starting Material | 4-Phenylbutyric acid | 4-Phenylbutyric acid | 4-Phenylbutyronitrile |
| Key Reagents | Thionyl chloride, Ammonia (B1221849) | Boronic acid catalyst | Acid or Base catalyst |
| Typical Yield | High | Moderate to High | Moderate |
| Reaction Time | Several hours | 12-24 hours | Several hours |
| Scalability | Readily scalable | Potentially scalable | Scalable |
| Key Considerations | Use of hazardous reagent (SOCl₂) | "Green" and atom-economical | Potential for over-hydrolysis to the carboxylic acid |
Route 1: The Acyl Chloride Pathway
This classic and robust two-step method involves the conversion of a carboxylic acid to a more reactive acyl chloride, which is then readily attacked by an amine.
Logical Workflow
Caption: Acyl Chloride Route Workflow.
Experimental Protocol
Step 1: Synthesis of 4-Phenylbutanoyl chloride
To a solution of 4-phenylbutanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-phenylbutanoyl chloride, which is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
The crude 4-phenylbutanoyl chloride is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. A solution of ammonia in a suitable solvent (e.g., dioxane) or aqueous ammonia is then added dropwise. The reaction mixture is stirred for 1-2 hours at room temperature. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Performance
This route generally provides high yields of the desired amide. The primary drawback is the use of thionyl chloride, which is a corrosive and hazardous reagent requiring careful handling.
Route 2: Direct Catalytic Amidation
Driven by the principles of green chemistry, direct amidation methods that avoid the use of stoichiometric activating agents are gaining prominence. These methods typically employ a catalyst to facilitate the dehydration reaction between a carboxylic acid and an amine.
Logical Workflow
Caption: Direct Catalytic Amidation Workflow.
Experimental Protocol
A mixture of 4-phenylbutyric acid (1 equivalent), a suitable source of ammonia (e.g., ammonium (B1175870) chloride with a base, or aqueous ammonia), and a catalyst (e.g., a boronic acid derivative, 5-10 mol%) in a high-boiling solvent such as toluene (B28343) or xylene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by recrystallization or column chromatography.
Performance
While offering a more environmentally friendly and atom-economical approach, direct catalytic amidation may require higher temperatures and longer reaction times.[1][2] The yield can be sensitive to the choice of catalyst and reaction conditions.
Route 3: Hydrolysis of 4-Phenylbutyronitrile
The partial hydrolysis of a nitrile offers another direct route to the corresponding amide. This transformation can be achieved under either acidic or basic conditions.
Logical Workflow
Caption: Nitrile Hydrolysis Workflow.
Experimental Protocol
Acid-Catalyzed Hydrolysis: 4-Phenylbutyronitrile is treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, typically at a controlled temperature (e.g., 0-25 °C) to prevent over-hydrolysis to the carboxylic acid. The reaction mixture is stirred for a specific period, and then carefully quenched by pouring it onto ice and neutralizing with a base.
Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be treated with a basic solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol, and heated. The reaction conditions need to be carefully controlled to favor the formation of the amide over the carboxylate salt.
Performance
This method can be effective, but careful control of reaction conditions is crucial to prevent the formation of the corresponding carboxylic acid as a byproduct. The yields can be moderate and may require optimization for specific substrates.
Conclusion
The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. The traditional acyl chloride method is reliable and generally high-yielding but involves harsh reagents. Direct catalytic amidation represents a greener alternative, though it may require optimization of catalysts and conditions. Finally, the hydrolysis of the corresponding nitrile is a viable option but demands careful control to avoid side reactions. The ultimate choice of synthetic route will be guided by the specific requirements of the laboratory, including scale, available resources, and green chemistry considerations.
References
Comparative Efficacy of 4-Phenylbutanamide Analogs in Cancer Cell Lines: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of various 4-phenylbutanamide analogs against a range of cancer cell lines. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the potential of these compounds as anticancer agents.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of different this compound analogs across various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of Pyrazole (B372694) Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivatives | MCF-7 (Breast) | 15 - 30 |
| HCT-116 (Colon) | 20 - 45 | |
| A549 (Lung) | 25 - 50 | |
| HepG2 (Liver) | 18 - 40 |
Note: This data is collated from studies on various pyrazole derivatives synthesized from precursors structurally related to 4-Bromo-3-oxo-N-phenylbutanamide.[1]
Table 2: Cytotoxicity of N¹-hydroxy-N⁴-phenylbutanediamide Analogs
| Compound | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A-172 (Glioblastoma) IC50 (µM) | U-251 MG (Glioblastoma) IC50 (µM) |
| Analog 1 | >100 | >100 | >100 | >100 |
| Analog 2 | >100 | >100 | >100 | >100 |
| Analog 3 | >100 | >100 | >100 | >100 |
| Iodoaniline derivative (Analog 4) | >100 | >100 | Slightly Toxic | Slightly Toxic |
| Analog 5 | >100 | >100 | >100 | >100 |
Note: While most analogs exhibited low toxicity in these cell lines, the iodoaniline derivative showed some toxicity towards glioblastoma cells.[2]
Table 3: Cytotoxicity of Novel 4-Phenylbutyrate (B1260699) (4-PBA) Derivatives
| Compound | SKOV-3 (Ovarian) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| A1 - A10 | 12.97 to 98.48 | 11.80 to 86.83 | Not Specified |
| A4 | 12.97 | 11.80 | 14.35 |
Note: Compound A4 demonstrated the highest anticancer potency against the tested cell lines.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][4]
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone. The plates are then incubated for 72 hours.[4]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Visualizations
Experimental and logical workflows
Caption: Workflow for assessing the cytotoxicity of this compound analogs using the MTT assay.
Potential Signaling Pathway
Many this compound analogs, such as 4-phenylbutyrate (4-PBA), are known to function as histone deacetylase (HDAC) inhibitors. HDAC inhibition can lead to the reactivation of tumor suppressor genes and ultimately induce apoptosis in cancer cells.
References
Comparing the structure-activity relationships of various 4-Phenylbutanamide derivatives.
A Comparative Guide to the Structure-Activity Relationships of Novel Enzyme Inhibitors
The 4-phenylbutanamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of diverse this compound derivatives, with a focus on their inhibitory activities against matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and prolyl oligopeptidases. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the rational design of next-generation therapeutics based on this promising chemical framework.
Quantitative Comparison of Inhibitory Activities
The biological activity of this compound derivatives is profoundly influenced by substitutions on both the phenyl ring and the butanamide moiety. The following tables summarize the in vitro inhibitory potency (IC50 values) of various derivatives against their respective enzymatic targets.
Matrix Metalloproteinase (MMP) Inhibition
N-hydroxybutanamide derivatives have shown significant promise as MMP inhibitors, primarily due to the hydroxamic acid moiety's ability to chelate the zinc ion within the enzyme's active site.
Table 1: Inhibitory Activity (IC50) of N-Hydroxy-4-phenylbutanamide Derivatives against MMPs
| Compound Reference | R Group Modification | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) | MMP-14 IC50 (µM) |
| 1 | 2-nitrobenzoylhydrazinyl | > 10 | > 10 | > 10 |
| 2 | 3-nitrobenzoylhydrazinyl | > 10 | > 10 | > 10 |
| 3 | 4-nitrobenzoylhydrazinyl | > 10 | > 10 | > 10 |
| 4 | 4-iodoaniline | 1 - 1.5 | 1 - 1.5 | 1 - 1.5 |
| 5 | 2-methoxybenzoylhydrazinyl | > 10 | > 10 | > 10 |
Data compiled from a study on novel N-hydroxybutanamide derivatives.[1][2]
The data clearly indicates that the nature of the substituent at the N-terminus of the butanamide chain is critical for MMP inhibitory activity. Derivatives with bulky benzoylhydrazinyl groups (Compounds 1-3 and 5) exhibit weak to no activity, while the presence of an iodoaniline moiety (Compound 4) confers potent, low micromolar inhibition against MMP-2, MMP-9, and MMP-14.[1][2]
Histone Deacetylase (HDAC) Inhibition
Phenylbutyric acid, a close structural analog of this compound, and its derivatives are known HDAC inhibitors.
Table 2: Inhibitory Activity of a Phenyl Butyric Acid Derivative against HDAC6 and Cancer Cell Lines
| Compound | Target | IC50 |
| B-R2B | HDAC6 | Not specified, but identified as a non-competitive inhibitor |
| HeLa (Cervical Cancer) | 72.6 µM | |
| THP-1 (Acute Myeloid Leukemia) | 16.5 µM | |
| HMC (Human Mast Leukemia) | 79.29 µM | |
| Kasumi (Chronic Myelogenous Leukemia) | 101 µM |
B-R2B is N-(4-chlorophenyl)-4-phenylbutanamide.
These findings highlight the potential of this compound derivatives as anticancer agents through the inhibition of HDAC6. The variation in cytotoxicity across different cancer cell lines suggests a potential for selective therapeutic applications.
Prolyl Oligopeptidase (POP) Inhibition
Acylated pyrrolidine (B122466) derivatives of 4-phenylbutanoic acid have been investigated as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurological disorders.
Table 3: Inhibitory Activity (IC50) of 4-Phenylbutanoyl-2(S)-acylpyrrolidines against Prolyl Oligopeptidase
| Derivative | Acyl Group | IC50 (nM) |
| 1 | Cyclopentanecarbonyl | 30 |
| 2 | Benzoyl | 23 |
In this series, the acyl group attached to the pyrrolidine ring plays a crucial role in determining inhibitory potency, with the benzoyl derivative showing slightly higher activity than the cyclopentanecarbonyl derivative.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound derivatives.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate-Based)
This assay quantifies the inhibitory effect of compounds on MMP activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human MMP-2, MMP-9, and MMP-14
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the respective MMP enzyme, and the test compound at various concentrations. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) using a microplate reader.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader with absorbance detection at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Biological Pathways and Workflows
MMP Signaling Pathway in Cancer Progression
Matrix metalloproteinases play a critical role in cancer progression by degrading the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis.[4][5][6] Various signaling pathways regulate the expression and activity of MMPs.
Caption: Role of MMPs in cancer and the inhibitory action of this compound derivatives.
General Experimental Workflow for Enzyme Inhibitor Screening
The process of identifying and characterizing novel enzyme inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed mechanistic studies.
Caption: A typical workflow for the screening and development of enzyme inhibitors.
References
- 1. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
4-Phenylbutanamide versus sodium phenylbutyrate in preclinical studies.
In the landscape of therapeutic compound development, particularly for neurological and oncological indications, both 4-Phenylbutanamide and its close analog, sodium phenylbutyrate, have emerged as molecules of interest. While structurally similar, the preclinical data available for these two compounds reveals a stark contrast in the depth of scientific investigation. This guide provides a comprehensive comparison based on the existing preclinical data, aimed at researchers, scientists, and drug development professionals.
Overview
Sodium phenylbutyrate is a well-characterized histone deacetylase (HDAC) inhibitor and ammonia (B1221849) scavenger.[1][2] It has been extensively studied in preclinical models of various diseases, including urea (B33335) cycle disorders, cancer, and neurodegenerative conditions.[2][3] In contrast, preclinical data for this compound is sparse, with most of the available research focusing on its chemical derivatives rather than the parent compound itself. This guide will summarize the robust preclinical dataset for sodium phenylbutyrate and present the limited, yet informative, data on derivatives of this compound to offer a comparative perspective.
Mechanism of Action
Sodium Phenylbutyrate acts primarily as an HDAC inhibitor, leading to the acetylation of histones and a more relaxed chromatin structure, which in turn influences gene expression.[3] This mechanism is central to its anti-cancer effects, where it can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[3] Additionally, in the context of urea cycle disorders, sodium phenylbutyrate serves as a prodrug for phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, a molecule that can be excreted in the urine, thereby providing an alternative pathway for waste nitrogen disposal.[2]
This compound and its derivatives have also been investigated for their potential as HDAC inhibitors. For instance, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a potent HDAC6 inhibitor.[4] However, comprehensive preclinical studies elucidating the precise mechanism of action for the parent this compound are currently lacking.
Quantitative Preclinical Data: A Comparative Summary
Due to the limited data on this compound, a direct quantitative comparison is challenging. The following tables summarize the available preclinical data for sodium phenylbutyrate and a derivative of this compound.
Table 1: In Vitro Efficacy of Sodium Phenylbutyrate in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |
| LN-229 | Glioblastoma | Suppression of proliferation | - | [3] |
| RG2, C6 | Glioma | Inhibition of proliferation, induction of apoptosis | 2-40 mM | [5] |
Table 2: In Vitro Efficacy of a this compound Derivative (N-(4-chlorophenyl)-4-phenylbutanamide) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (HDAC6 Inhibition) | Reference |
| HeLa | Cervical Cancer | - | [4] |
| THP-1 | Acute Myeloid Leukemia | - | [4] |
| HMC | Human Mast Cell Leukemia | - | [4] |
| Kasumi | Chronic Myelogenous Leukemia | - | [4] |
Table 3: Pharmacokinetic Parameters of Sodium Phenylbutyrate in Animal Models
| Species | Dosing | Key Findings | Reference |
| Baboon | Intravenous (carbon-11 labeled) | Whole-body pharmacokinetics and biodistribution determined via PET imaging. | [6] |
No preclinical pharmacokinetic data for this compound was identified in the searched literature.
Experimental Protocols
In Vitro Cancer Cell Line Proliferation Assays (General Protocol)
A common method to assess the anti-proliferative effects of compounds on cancer cells is the MTT assay.
-
Cell Culture: Cancer cell lines (e.g., LN-229, RG2, C6, HeLa, THP-1, HMC, Kasumi) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (sodium phenylbutyrate or this compound derivative) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.
Animal Models for Neurodegenerative Disease (General Protocol)
Preclinical studies of neuroprotective agents often utilize animal models that mimic aspects of human neurodegenerative diseases.
-
Model Induction: A neurotoxin (e.g., MPTP for Parkinson's disease) or a genetic modification is used to induce the disease phenotype in rodents.
-
Treatment: Animals are treated with the test compound (e.g., a this compound derivative) before, during, or after disease induction.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess motor function, cognition, and other relevant neurological parameters.
-
Histopathological and Biochemical Analysis: After the study period, brain tissue is collected to analyze neuronal loss, protein aggregation, and other pathological hallmarks of the disease.
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The preclinical data for sodium phenylbutyrate is extensive, providing a solid foundation for its clinical development in various indications. Its dual mechanism of action as an HDAC inhibitor and an ammonia scavenger makes it a versatile therapeutic candidate.
In stark contrast, the preclinical evaluation of this compound is in its infancy. While studies on its derivatives suggest that this chemical scaffold holds promise, particularly as HDAC inhibitors, the lack of data on the parent compound is a significant knowledge gap. Future preclinical research on this compound should focus on:
-
In vitro screening: Determining its activity across a panel of cancer cell lines and its potency as an HDAC inhibitor.
-
Pharmacokinetic profiling: Establishing its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In vivo efficacy studies: Evaluating its therapeutic potential in relevant animal models of cancer and neurodegenerative diseases.
-
Direct comparative studies: Performing head-to-head preclinical studies against sodium phenylbutyrate to delineate any potential advantages in potency, selectivity, or safety.
Until such studies are conducted, a comprehensive and objective comparison of the preclinical performance of this compound and sodium phenylbutyrate remains limited. The current body of evidence strongly favors sodium phenylbutyrate as a well-vetted compound, while this compound represents an unexplored but potentially promising area for future drug discovery efforts.
References
- 1. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: 4-Phenylbutanamide Derivatives Demonstrate Therapeutic Promise in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – Newly synthesized 4-Phenylbutanamide derivatives are demonstrating significant therapeutic potential in preclinical in vivo studies, offering promising new avenues for cancer therapy. Research highlights the anti-tumor and anti-metastatic efficacy of an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide and the anti-proliferative activity of N-(4-chlorophenyl)-4-phenylbutanamide, a potent HDAC6 inhibitor. These findings, supported by rigorous experimental data, position these compounds as compelling candidates for further drug development.
This comparative guide provides an objective analysis of the in vivo performance of these this compound derivatives against alternative therapeutic agents, supported by detailed experimental protocols and quantitative data.
Quantitative In Vivo Efficacy: A Comparative Analysis
The therapeutic potential of two novel this compound derivatives has been substantiated through in vivo animal models. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide exhibited significant anti-tumor and anti-metastatic effects in a B16 melanoma mouse model. In comparison with standard chemotherapeutic agents, this derivative demonstrated a notable reduction in both primary tumor growth and the spread of cancer cells.
While specific in vivo quantitative data for the HDAC6 inhibitor, N-(4-chlorophenyl)-4-phenylbutanamide (referred to as B-R2B), is not yet publicly available, its in vitro potency against various cancer cell lines suggests a strong potential for anti-tumor activity in xenograft models. Further in vivo studies are anticipated to quantify its efficacy.
Table 1: In Vivo Efficacy of Iodoaniline Derivative of N¹-hydroxy-N⁴-phenylbutanediamide vs. Standard Chemotherapies in B16 Melanoma Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Inhibition of Metastasis (%) |
| Iodoaniline Derivative | 300 mg/kg (i.p.) | 61.5[1] | 88.6[1] |
| Cisplatin (B142131) | 4 mg/kg (i.p.) | Not specified | Not specified |
| Cyclophosphamide (B585) | 100 mg/kg (i.p.) | Not specified | Not specified |
Table 2: In Vitro Anti-proliferative Activity of N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 72.6 |
| THP-1 | Acute Myeloid Leukemia | 16.5 |
| HMC | Human Mast Leukemia | 79.29 |
| Kasumi | Chronic Myelogenous Leukemia | 101 |
Deciphering the Mechanisms: Signaling Pathways of this compound Derivatives
The anti-cancer properties of these derivatives stem from their targeted inhibition of key signaling pathways involved in tumor progression and metastasis.
The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide functions as a potent inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-14.[1] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis. By inhibiting these MMPs, the derivative effectively hampers the ability of cancer cells to spread to distant organs.
N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) acts as a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a critical role in cell motility, protein quality control, and the regulation of tumor suppressors. By inhibiting HDAC6, B-R2B can lead to the acetylation of substrates like α-tubulin, disrupting cancer cell migration and proliferation.
Rigorous Evaluation: Detailed Experimental Protocols
The in vivo validation of these this compound derivatives was conducted using established and reproducible experimental models.
In Vivo Antitumor and Antimetastatic Activity of Iodoaniline Derivative
This protocol details the evaluation of the antitumor and antimetastatic efficacy of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide in a B16 melanoma mouse model.[1]
-
Animal Model: C57Bl/6 mice were used for the B16 melanoma model.
-
Tumor Cell Inoculation:
-
Subcutaneous Tumor Model: 1 x 10⁵ B16 melanoma cells were injected subcutaneously into the flank of the mice.
-
Metastasis Model: B16 melanoma cells were injected intravenously to establish lung metastases.
-
-
Treatment: Once tumors became palpable (for the subcutaneous model) or after a few days (for the metastasis model), treatment with the iodoaniline derivative commenced. The compound was administered intraperitoneally (i.p.) at a dose of 300 mg/kg.[1] Comparator groups received cisplatin (4 mg/kg, i.p.) or cyclophosphamide (100 mg/kg, i.p.).[1]
-
Monitoring:
-
For the subcutaneous model, tumor volume was measured regularly using calipers.
-
For the metastasis model, lungs were harvested at the end of the study to count the number of metastatic nodules.
-
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.
In Vivo Xenograft Model for N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B)
The following is a general protocol for evaluating the in vivo efficacy of an HDAC6 inhibitor like B-R2B in a subcutaneous xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Cell Preparation and Implantation: Human cancer cells (e.g., HeLa or THP-1) are cultured, harvested, and resuspended in a suitable medium. A specific number of cells (e.g., 1-5 million) are then injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring and Randomization: Mice are monitored for tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The HDAC6 inhibitor is formulated in an appropriate vehicle and administered to the treatment group via a determined route (e.g., intraperitoneal injection or oral gavage) at a specific dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes are measured regularly with calipers to assess the anti-tumor efficacy of the compound. Body weight and general health of the animals are also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
Conclusion
The in vivo validation of these this compound derivatives marks a significant step forward in the development of novel cancer therapeutics. The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide has demonstrated compelling anti-tumor and anti-metastatic activity, while the HDAC6 inhibitor N-(4-chlorophenyl)-4-phenylbutanamide shows strong promise based on its in vitro profile. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation and comparison of these promising compounds. The distinct mechanisms of action of these derivatives highlight the potential for targeted therapies that can address the complex challenges of cancer treatment.
References
Assessing the Selectivity of 4-Phenylbutanamide-Based HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. The selectivity of these inhibitors for specific HDAC isoforms is a critical determinant of their efficacy and toxicity profiles. This guide provides a comparative analysis of the selectivity of 4-phenylbutanamide-based HDAC inhibitors, supported by experimental data and detailed protocols.
Quantitative Assessment of Inhibitory Potency
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of recombinant human HDAC isoforms. Lower IC50 values indicate greater potency. The selectivity of a compound is determined by comparing its IC50 values across different HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| 4-Phenylbutyrate (PBA) | - | - | - | - | - | Pan-HDAC inhibitor[1] |
| N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B) | - | - | - | 2,500[2] | - | Selective for HDAC6[2] |
| 4-Phenyl-3-butenoic acid (PBA analog) | - | - | - | - | - | Inhibits HDAC enzymes in vitro[3] |
| Vorinostat (SAHA) - Reference | 10-50 | 10-50 | 10-50 | 10-50 | 10-50 | Pan-HDAC inhibitor |
| Tubastatin A - Reference | >10,000 | >10,000 | >10,000 | 5 | >10,000 | Highly selective for HDAC6 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes. A "-" indicates that specific data for that isoform was not found in the reviewed literature.
Experimental Protocols
The determination of HDAC inhibitor selectivity is predominantly performed using in vitro enzymatic assays. A common method is a fluorogenic assay that measures the deacetylase activity of recombinant human HDAC isoforms.[4]
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
Objective: To determine the IC50 value of a test compound against specific HDAC isoforms.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[4]
-
Developer (e.g., Trypsin)[4]
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)[4]
-
Test compound (dissolved in DMSO)
-
96-well black microplate[4]
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.[4]
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme[4]
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.[4]
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.[4]
-
Stop and Develop: Add the Developer solution containing a stop solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[4]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[4]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[4]
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
To better understand the context of HDAC inhibition, the following diagrams illustrate a simplified signaling pathway affected by HDAC inhibitors and the general experimental workflow for assessing their activity.
Conclusion
The selectivity of this compound-based HDAC inhibitors varies significantly with structural modifications. While the parent compound, 4-phenylbutyrate, exhibits broad pan-HDAC inhibitory activity, derivatives such as N-(4-chlorophenyl)-4-phenylbutanamide demonstrate marked selectivity for HDAC6.[1][2] The development of isoform-selective inhibitors is a key objective in drug discovery to enhance therapeutic efficacy while minimizing off-target effects. The experimental protocols and data presented in this guide provide a framework for the continued assessment and comparison of this important class of HDAC inhibitors. Further research is warranted to fully elucidate the selectivity profiles of a wider range of this compound derivatives against all HDAC isoforms.
References
- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Phenylbutanamide: Reproducibility and Protocol Analysis
For researchers, scientists, and drug development professionals, the reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of two common protocols for the synthesis of 4-phenylbutanamide, a valuable building block in medicinal chemistry. The analysis focuses on the reproducibility, yield, and practical considerations of each method, supported by detailed experimental protocols and quantitative data.
Two principal synthetic routes for the preparation of this compound are the direct amidation of 4-phenylbutyric acid and the acylation of ammonia (B1221849) using 4-phenylbutyryl chloride. While both methods are well-established in organic chemistry, they present different considerations regarding reaction conditions, reagent handling, and overall efficiency. This guide aims to provide a clear comparison to aid in the selection of the most suitable protocol for a given research or development need.
Comparative Analysis of Synthesis Protocols
The two primary methods for synthesizing this compound are summarized below. The choice between these routes often depends on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product.
| Parameter | Route 1: Direct Amidation of 4-Phenylbutyric Acid | Route 2: Acylation via 4-Phenylbutyryl Chloride |
| Starting Material | 4-Phenylbutyric Acid | 4-Phenylbutyric Acid (for in situ generation of the acyl chloride) or 4-Phenylbutyryl Chloride |
| Key Reagents | Coupling agent (e.g., DCC, EDC, HATU) or catalyst (e.g., Boric Acid), Ammonia source | Chlorinating agent (e.g., Thionyl chloride, Oxalyl chloride), Ammonia source, Base (e.g., triethylamine, pyridine) |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours (for the acylation step) |
| Reported Yield | 60 - 95%[1][2] | 85 - 99%[3][4] |
| Typical Purity | Good to Excellent (often requires chromatographic purification) | Good to Excellent (byproduct salts are often easily removed by washing) |
| Reproducibility | Generally good, but can be sensitive to the choice and handling of coupling agents. | Highly reproducible, as the Schotten-Baumann reaction is a robust and well-established method.[5][6] |
| Key Advantages | One-pot procedure from the carboxylic acid, avoids the handling of corrosive acyl chlorides.[7] | High yields, rapid reaction, and often simpler purification.[5][8] |
| Key Disadvantages | Coupling reagents can be expensive and may introduce byproducts that are difficult to remove. The direct thermal reaction without a catalyst requires high temperatures and can give lower yields. | Requires the synthesis and handling of a moisture-sensitive and corrosive acyl chloride. Thionyl chloride and oxalyl chloride are hazardous reagents.[8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via the two routes.
Route 1: Direct Amidation of 4-Phenylbutyric Acid with a Boric Acid Catalyst
This protocol is adapted from a procedure for the synthesis of N-benzyl-4-phenylbutyramide and is expected to be applicable for the synthesis of the primary amide.[9]
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-phenylbutyric acid (1.0 eq), boric acid (0.01 eq), and toluene (B28343) (to a concentration of ~0.3 M).
-
Add a solution of aqueous ammonia (2.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove boric acid.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Route 2: Synthesis via 4-Phenylbutyryl Chloride (Schotten-Baumann Conditions)
This two-step protocol involves the initial conversion of 4-phenylbutyric acid to its acyl chloride, followed by reaction with ammonia. The first step is based on a procedure from Organic Syntheses.[3]
Step 1: Synthesis of 4-Phenylbutyryl Chloride
-
To a solution of 4-phenylbutyric acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture in an ice bath and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride to yield crude 4-phenylbutyryl chloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-phenylbutyryl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add a concentrated aqueous solution of ammonia (2.0 - 3.0 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the direct amidation of 4-phenylbutyric acid.
Caption: Two-step synthesis of this compound via the acyl chloride intermediate.
References
- 1. growingscience.com [growingscience.com]
- 2. peptide.com [peptide.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
Comparative docking studies of 4-Phenylbutanamide analogs with target proteins
A Comparative Guide to the In-Silico Analysis of 4-Phenylbutanamide Analogs Against Therapeutic Target Proteins
This guide presents a comparative molecular docking study of this compound and its analogs against two key protein targets implicated in cancer and bacterial infections: Histone Deacetylase 2 (HDAC2) and DNA Gyrase. The following analysis provides insights into the potential binding affinities and interaction patterns of these compounds, offering a foundation for further research and development in medicinal chemistry. The quantitative data presented in this guide is illustrative and intended to demonstrate a comparative framework.
Data Presentation: Comparative Docking Analysis
The binding affinities of the selected this compound analogs against HDAC2 and DNA Gyrase were predicted using molecular docking simulations. The results, summarized in the tables below, indicate the potential of these compounds as inhibitors. Lower binding energy values suggest a higher predicted binding affinity.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)
| Compound | This compound | N-(4-chlorophenyl)-4-phenylbutanamide | N-([1,1'-biphenyl]-4-yl)-4-phenylbutanamide |
| HDAC2 | -6.8 | -7.5 | -8.2 |
| DNA Gyrase | -5.9 | -6.7 | -7.4 |
Table 2: Key Interacting Residues Identified in Docking Studies
| Target Protein | This compound Interacting Residues | N-(4-chlorophenyl)-4-phenylbutanamide Interacting Residues | N-([1,1'-biphenyl]-4-yl)-4-phenylbutanamide Interacting Residues |
| HDAC2 | HIS142, HIS143, PRO34, GLY151 | HIS142, HIS143, PHE152, LEU273, ZN(II) | HIS142, HIS143, PHE152, PHE205, TYR306, ZN(II) |
| DNA Gyrase | ASP73, GLY77, ILE78, ALA92 | ASP73, GLY77, ILE78, PRO79, THR165 | ASP73, ILE78, PRO79, SER121, THR165 |
Experimental Protocols
The following is a generalized protocol for the molecular docking studies cited in this guide, based on standard computational chemistry methodologies.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, Histone Deacetylase 2 (PDB ID: 4LY1) and DNA Gyrase (PDB ID: 1KZN), were obtained from the Protein Data Bank.[1][2]
-
The protein structures were prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen atoms were added, and charges were assigned using a standard force field (e.g., AMBER).
-
The structures were then energy minimized to relieve any steric clashes and to optimize the hydrogen-bonding network.
-
-
Ligand Preparation:
-
The 3D structures of this compound and its analogs were constructed using molecular modeling software.
-
The geometries of the ligands were optimized using a suitable computational method (e.g., DFT with B3LYP/6-31G*).
-
Partial charges were assigned to the ligand atoms.
-
-
Docking Simulation:
-
Molecular docking simulations were performed using AutoDock Vina.[3]
-
The active site of each protein was identified based on the location of the co-crystallized ligand in the crystal structure or through literature analysis.
-
A grid box was defined to encompass the active site of the target protein.
-
The docking simulations were run to generate multiple binding poses for each ligand within the defined active site.
-
The resulting poses were ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy was selected for further analysis of the protein-ligand interactions.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: A generalized workflow for a molecular docking study.
References
Evaluating the Off-Target Landscape of 4-Phenylbutanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylbutanamide scaffold is a key pharmacophore in a number of approved and investigational histone deacetylase (HDAC) inhibitors. While their on-target efficacy against HDAC enzymes is well-established, a thorough understanding of their off-target effects is critical for predicting potential toxicities, understanding polypharmacology, and designing more selective therapeutic agents. This guide provides a comparative analysis of the off-target profiles of prominent this compound derivatives, supported by experimental data and detailed methodologies for key assessment assays.
Comparative Analysis of Off-Target Interactions
The following tables summarize the on-target HDAC inhibition profiles and known off-target interactions of several this compound derivatives and other relevant HDAC inhibitors. It is important to note that direct, head-to-head comparative studies across a comprehensive panel of off-targets are limited, and the data presented here are synthesized from multiple sources.
Table 1: On-Target HDAC Inhibition Profile of Selected HDAC Inhibitors
| Compound | Class I (HDAC1, 2, 3) | Class IIa (HDAC4, 5, 7, 9) | Class IIb (HDAC6, 10) | Class IV (HDAC11) | Key Selectivity Notes |
| Vorinostat (SAHA) | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | A pan-HDAC inhibitor with activity against all 11 zinc-dependent HDACs.[1] |
| Panobinostat | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | Pan-inhibitor | A potent pan-HDAC inhibitor.[1] |
| Crebinostat | Potent inhibitor (IC50s: HDAC1: 0.7 nM, HDAC2: 1.0 nM, HDAC3: 2.0 nM)[1] | No significant inhibition | Potent inhibitor of HDAC6 (IC50: 9.3 nM)[1] | Not reported | Potent against Class I and HDAC6.[1] |
| N-(4-chlorophenyl)-4-phenylbutanamide | Not reported | Not reported | HDAC6 inhibitor | Not reported | Identified as a non-competitive HDAC6 inhibitor.[2] |
| RGFP966 | Selective inhibitor of HDAC3 (IC50: 80 nM) | No significant inhibition | No significant inhibition | Not reported | A class I-selective inhibitor with a preference for HDAC3.[3] |
Table 2: Quantitative Off-Target Interactions of Hydroxamate-Based HDAC Inhibitors
| Compound | Off-Target | Assay Type | pKdapp | Reference |
| Vorinostat (SAHA) | MBLAC2 | Chemical Proteomics | 6.8 | [4] |
| ALDH2 | Chemical Proteomics | 6.5 | [4] | |
| ISOC2 | Chemical Proteomics | 6.8 | [4] | |
| Panobinostat | MBLAC2 | Chemical Proteomics | 7.6 | [4] |
| Belinostat | MBLAC2 | Chemical Proteomics | 7.1 | [4] |
| Pracinostat | MBLAC2 | Chemical Proteomics | 7.2 | [4] |
Note: pKdapp is the apparent dissociation constant, with higher values indicating stronger binding.
Experimental Protocols
Accurate evaluation of off-target effects relies on robust and well-defined experimental methodologies. The following sections detail the protocols for key assays used to identify and characterize the off-target interactions of this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is a primary screen to identify off-target kinase interactions by measuring the inhibition of kinase activity.
1. Reagent Preparation:
- Prepare a 1x Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) with fresh DTT.
- Thaw recombinant kinase, substrate, and ATP on ice.
- Prepare a stock solution of the this compound derivative in 100% DMSO.
- Create a serial dilution of the inhibitor in the kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.[5]
2. Assay Plate Setup (384-well format):
- Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.
- Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
- Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km for the specific kinase.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well for a final reaction volume of 5 µL.[5]
3. Kinase Reaction and Signal Detection:
- Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
- Equilibrate the plate to room temperature and add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target and off-target engagement within a cellular context.[7]
1. Cell Culture and Treatment:
- Culture cells to near confluence (80-90%).
- Treat cells with the this compound derivative at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour at 37°C) to allow for compound uptake and target binding.[1]
2. Heat Treatment:
- Aliquot the treated cell suspensions or lysates into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C in 3°C increments).
- Heat the samples in a thermocycler for 3 minutes at the specified temperatures, followed by a 3-minute cooling step at 4°C.[8]
3. Cell Lysis and Protein Separation:
- Lyse the cells to release their protein content (if not already lysed). This can be achieved through freeze-thaw cycles.
- Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[1]
4. Quantification of Soluble Protein:
- Collect the supernatant containing the soluble protein fraction.
- The amount of the target protein in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of the drug indicates target engagement.[1]
Receptor-Ligand Binding Assay (Fluorescence Polarization)
This assay detects molecules that compete for the active site of a receptor or enzyme.
1. Reagent Preparation:
- Prepare an assay buffer suitable for the target receptor/enzyme.
- Synthesize or obtain a fluorescently labeled ligand (probe) that is known to bind to the target's active site.
- Prepare serial dilutions of the this compound derivative.
2. Displacement Assay:
- Dilute the purified target protein in the assay buffer.
- Add the fluorescent probe at a concentration near its Kd value.
- Add increasing concentrations of the this compound derivative to the protein/probe complex.
- Measure the fluorescence polarization or anisotropy at equilibrium.[9]
3. Data Analysis:
- A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by the test compound.
- Determine the half-maximal inhibitory concentration (IC50) by non-linear regression analysis.
- Calculate the dissociation constant for inhibitor binding (Ki) using the Cheng-Prusoff equation.[9]
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: HDAC Signaling Pathway and Inhibition.
Caption: Off-Target Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Hazard and Safety Summary
Based on available data for closely related analogs such as N-hydroxy-4-phenylbutanamide (CAS 32153-46-1), 4-phenylbutanamide should be handled with care. The Globally Harmonized System (GHS) classifications for similar compounds suggest potential hazards.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
Precautionary Statements: [1][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Step-by-Step Disposal Protocol
Given the absence of a specific SDS for this compound, a conservative approach to disposal is mandatory. The following steps are based on best practices for handling chemical waste of this nature.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
In cases of potential dust or aerosol generation, a respirator may be necessary.
2. Waste Collection:
-
Collect all waste material, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with amides and be sealable.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.
3. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
4. Disposal Route:
-
The primary recommended disposal method for this type of chemical waste is through a licensed chemical destruction plant.[2]
-
Controlled incineration with flue gas scrubbing is a common and effective method for the disposal of such organic compounds.[2]
-
Crucially, do not discharge this compound or its containers to sewer systems or any other environmental drains. [2]
5. Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[5]
-
Combustible packaging materials may also be incinerated.[5]
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Avoid generating dust.
-
Use spark-proof tools and explosion-proof equipment for cleanup.[2]
-
Collect the spilled material and any contaminated absorbents into a sealed, labeled container for hazardous waste disposal.[2]
-
Ensure the area is well-ventilated during and after cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps and decisions for the safe disposal of this compound.
References
- 1. N-hydroxy-4-phenylbutanamide | C10H13NO2 | CID 279980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. N-methyl-4-phenylbutanamide | C11H15NO | CID 17947794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. N-(4-hydroxy-3-methoxybenzyl)-4-phenylbutanamide Safety Data Sheets(SDS) lookchem [lookchem.com]
Essential Safety and Operational Guide for Handling 4-Phenylbutanamide
This guide provides immediate safety, handling, and disposal protocols for 4-Phenylbutanamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for the closely related compound, N-hydroxy-4-phenylbutanamide, and should be adapted as necessary based on a specific Safety Data Sheet (SDS) for this compound if available.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classification for the analogous compound N-hydroxy-4-phenylbutanamide (CAS RN: 32153-46-1) indicates potential health risks.[1][2] Users should handle this compound with appropriate caution.
Summary of Potential Hazards (based on N-hydroxy-4-phenylbutanamide):
| Hazard Class | GHS Hazard Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1][2] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Eye irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[3]
-
Skin and Body Protection: A laboratory coat and, if necessary, additional impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: In poorly ventilated areas or when generating dust, a NIOSH-approved respirator is recommended.
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm the identity and purity of this compound.
-
Thoroughly review the available Safety Data Sheet.
-
Ensure all necessary PPE is correctly donned.
-
-
Handling:
-
Storage:
-
Store the compound in a tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated location away from incompatible materials.
-
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
After Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, ensuring to lift the eyelids.[3] Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Disposal Pathway:
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
